Diphenic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-carboxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-13(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(17)18/h1-8H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZCCUDJHOGOSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060064 | |
| Record name | [1,1'-Biphenyl]-2,2'-dicarboxylic acid | |
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Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] | |
| Record name | Diphenic acid | |
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Vapor Pressure |
0.00000001 [mmHg] | |
| Record name | Diphenic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20634 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
482-05-3 | |
| Record name | Diphenic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=482-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diphenic acid | |
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| Record name | DIPHENIC ACID | |
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| Record name | [1,1'-Biphenyl]-2,2'-dicarboxylic acid | |
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| Record name | [1,1'-Biphenyl]-2,2'-dicarboxylic acid | |
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| Record name | Biphenyl-2,2'-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.889 | |
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| Record name | DIPHENIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY5X735ZIM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
Synthesis of Diphenic Acid from Phenanthrene: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the synthesis of diphenic acid from phenanthrene, a process of significant interest in the production of high-performance polymers, pharmaceuticals, and agrochemicals. The primary synthetic route detailed herein is the oxidation of phenanthrene, a major component of coal tar, offering an effective method for its commercial utilization. This document is intended for researchers, scientists, and professionals in drug development seeking detailed experimental protocols and comparative data on this chemical transformation.
Core Synthesis Pathway: Oxidation of Phenanthrene
The most prevalent and economically viable method for synthesizing this compound from phenanthrene is through oxidation. This process typically involves the use of a strong oxidizing agent, with peracetic acid, often generated in situ from hydrogen peroxide and glacial acetic acid, being a common choice. The reaction proceeds by cleaving the 9,10-double bond of the central ring in the phenanthrene molecule.
Caption: Reaction pathway for the synthesis of this compound from phenanthrene.
An alternative, though less common, method involves ozonolysis of phenanthrene. Other oxidizing agents like chromic acid have also been reported, but often result in lower yields and purity.[1] Enzymatic oxidation using laccase in the presence of mediators has also been explored, yielding phenanthrene-9,10-quinone and this compound as major products.[2]
Quantitative Data Summary
The following tables summarize quantitative data from various reported methods for the synthesis of this compound from phenanthrene, providing a comparative overview of reaction conditions and outcomes.
Table 1: Reaction Conditions for this compound Synthesis
| Reference | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Phenanthrene:H₂O₂:Acetic Acid Molar Ratio |
| Patent US7589230B2[1][3] | 30% Hydrogen Peroxide | Glacial Acetic Acid | 75 - 85 | 3 - 7 | Varies (e.g., 25g Phenanthrene, 253g Acetic Acid, 100-300ml H₂O₂) |
| ResearchGate Article[4] | Peracetic Acid | Benzene/Acetic Acid | ~90 (boiling) | 18 | 1.0 : 8.0 : 25.0 |
| Patent US3165547A[5] | 35% Hydrogen Peroxide | Acetic Acid/Benzene | 80 - 110 | Not Specified | 1 mol Phenanthrene, 5 mols H₂O₂, 8-12 mols Acetic Acid |
| JMEST Article[6] | 30% Hydrogen Peroxide | Benzene/Glacial Acetic Acid | ~90 (boiling) | 18 | 1.0 : 8.0 : 25.0 |
Table 2: Yield and Product Characteristics
| Reference | Yield (%) | Purity (%) | Melting Point (°C) |
| Patent US7589230B2[1][3] | 44 - 68 | ~99 | 228 - 229 |
| ResearchGate Article[4] | 60 - 67 | 98 | 232 - 233 |
| Patent US2786076A[7] | Good | Reasonably Pure | 228 - 229 |
| JMEST Article[6] | 60 - 67 | Not Specified | Not Specified |
Detailed Experimental Protocols
The following are detailed experimental protocols derived from the cited literature for the synthesis of this compound from phenanthrene.
Protocol 1: Oxidation with Hydrogen Peroxide in Glacial Acetic Acid
This protocol is based on the process described in patent US7589230B2.[1][3]
-
Materials:
-
Phenanthrene (25 g)
-
Glacial Acetic Acid (253 g)
-
30% Hydrogen Peroxide Solution (100-200 ml)
-
10% Sodium Carbonate Solution
-
Activated Charcoal
-
Hydrochloric Acid
-
-
Procedure:
-
Combine 25 g of phenanthrene and 253 g of glacial acetic acid in a suitable reactor equipped with a stirrer, condenser, and dropping funnel.
-
Heat the mixture to 85°C with stirring.
-
Slowly add 100-200 ml of 30% hydrogen peroxide solution dropwise over a period of approximately 40 minutes, maintaining the temperature at 85°C.
-
After the addition is complete, continue to heat the mixture at 85°C for an additional 6 hours.
-
Reduce the volume of the mixture by half through distillation under reduced pressure.
-
Cool the resulting mixture to induce crystallization of this compound.
-
Filter the cooled mixture to collect the crude this compound crystals.
-
Boil the collected residue with a 10% sodium carbonate solution and a small amount of activated charcoal for decolorization.
-
Filter the hot solution and discard the residue.
-
Acidify the filtrate with hydrochloric acid to a pH of approximately 4.5 to precipitate the this compound.
-
Cool the mixture to complete crystallization and filter to collect the purified this compound.
-
Repeat the filtration and washing steps as necessary to obtain pure this compound with a melting point of 228-229°C.[3]
-
Protocol 2: Oxidation with Peracetic Acid using Reaction Distillation
This protocol is based on the method described in the JMEST article and a related ResearchGate publication.[4][6] This method utilizes benzene to azeotropically remove water, which can improve reaction efficiency.
-
Materials:
-
Phenanthrene
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide Solution
-
Benzene
-
Sodium Hydroxide Solution
-
Concentrated Hydrochloric Acid
-
-
Procedure:
-
In a four-necked flask equipped with a stirrer, thermometer, fractional column, and dropping funnel, add phenanthrene, glacial acetic acid, and benzene.[6] The molar ratio of phenanthrene to acetic acid should be approximately 1.0:25.0.[6]
-
Heat the mixture to boiling (approximately 90°C).[6]
-
Slowly add 30% hydrogen peroxide solution dropwise over a period of 9 hours. The molar ratio of phenanthrene to H₂O₂ should be approximately 1.0:8.0.[6]
-
During the addition and subsequent reaction, continuously remove the water formed as an azeotropic mixture with benzene via the fractional column.[4][6]
-
After the addition of hydrogen peroxide is complete, maintain the reaction at boiling for an additional 18 hours.[6]
-
After the reaction is complete, cool the mixture.
-
The work-up procedure involves neutralization with a base (e.g., sodium hydroxide) to dissolve the this compound as its salt, followed by filtration to remove any unreacted phenanthrene or byproducts.[6]
-
The filtrate is then acidified with concentrated hydrochloric acid to precipitate the crystalline this compound.[6]
-
The precipitated this compound is collected by filtration.[6] This neutralization and acidification cycle can be repeated to improve purity.[6]
-
Experimental Workflow and Logical Relationships
The general workflow for the synthesis and purification of this compound from phenanthrene is depicted in the following diagram.
Caption: General experimental workflow for this compound synthesis and purification.
Conclusion
The synthesis of this compound from phenanthrene via oxidation is a well-established and versatile method. The choice of specific reaction conditions, such as the oxidizing agent, solvent, temperature, and reaction time, can significantly impact the yield and purity of the final product. The protocols and data presented in this guide offer a solid foundation for researchers and professionals to develop and optimize the synthesis of this compound for their specific applications. Careful control of the reaction parameters and purification steps is crucial for obtaining high-purity this compound suitable for use in advanced materials and pharmaceutical intermediates.
References
- 1. US7589230B2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. Oxidation of phenanthrene by a fungal laccase in the presence of 1-hydroxybenzotriazole and unsaturated lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PROCESS FOR THE PREPARATION OF this compound - Patent 1575894 [data.epo.org]
- 4. researchgate.net [researchgate.net]
- 5. US3165547A - Process for preparing this compound - Google Patents [patents.google.com]
- 6. jmest.org [jmest.org]
- 7. US2786076A - Oxidation of phenanthrene to produce 2, 2'-diphenic acid and its esters - Google Patents [patents.google.com]
An In-Depth Technical Guide to Diphenic Acid: From Synthesis to Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenic acid, a dicarboxylic acid of biphenyl, serves as a versatile scaffold in organic synthesis and has garnered increasing interest in medicinal chemistry. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis and purification protocols, and an exploration of its derivatives' biological activities. While direct evidence of this compound's involvement in cellular signaling pathways remains limited, this document reviews the known biological effects of its derivatives, offering insights into their potential as therapeutic agents, particularly in anticancer and antimicrobial applications. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and further research.
Introduction
This compound, systematically named [1,1'-biphenyl]-2,2'-dicarboxylic acid, is an organic compound with the chemical formula (C₆H₄CO₂H)₂. It is a white to off-white or brownish solid, structurally characterized by a biphenyl core with two carboxylic acid groups at the 2 and 2' positions.[1] This arrangement allows for unique conformational properties and makes it a valuable precursor in the synthesis of various organic molecules, including dyes, polymers, and pharmaceutical intermediates.[2][3] The derivatives of this compound have shown promising biological activities, including antimicrobial and anticancer effects, making it a molecule of significant interest in drug discovery and development.[4]
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | References |
| CAS Number | 482-05-3 | [1] |
| Molecular Formula | C₁₄H₁₀O₄ | [1] |
| Molecular Weight | 242.23 g/mol | [1] |
| Appearance | White to off-white or brownish powder/solid | [1][2] |
| Melting Point | 227-235.5 °C | [1] |
| Boiling Point | 345.05 - 422.8 °C (rough estimate) | |
| Solubility | Slightly soluble in water; Soluble in methanol, ethanol, acetone | [5] |
| Density | ~1.27 - 1.29 g/cm³ | [1] |
Synthesis and Purification
This compound can be synthesized through several routes, most notably via the diazotization of anthranilic acid or the oxidation of phenanthrene.
Synthesis from Anthranilic Acid
A common laboratory-scale synthesis involves the diazotization of anthranilic acid followed by a copper(I)-mediated coupling reaction.[1]
Materials:
-
Anthranilic acid
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Cupric Sulfate pentahydrate
-
Hydroxylamine sulfate or hydrochloride
-
Concentrated Ammonium Hydroxide
-
Sodium Hydroxide
-
Sodium Bicarbonate
-
Activated Charcoal (Norite)
Procedure:
-
Diazotization of Anthranilic Acid:
-
Suspend anthranilic acid in water and concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C to form the diazonium salt solution.
-
-
Preparation of the Reducing Agent (Ammoniacal Cuprous Sulfate):
-
Dissolve cupric sulfate in water and add concentrated ammonium hydroxide.
-
Separately, prepare a solution of hydroxylamine sulfate (or hydrochloride) and sodium hydroxide.
-
Add the hydroxylamine solution to the ammoniacal cupric sulfate solution to form the cuprous reducing agent.
-
-
Coupling Reaction:
-
Slowly add the chilled diazonium salt solution to the prepared reducing agent with stirring, maintaining the temperature around 10 °C.
-
After the addition is complete, heat the mixture to boiling.
-
Acidify the hot solution with concentrated hydrochloric acid to precipitate crude this compound.
-
-
Purification by Recrystallization:
-
Suspend the crude product in water and add sodium bicarbonate to form the soluble sodium salt.
-
Filter the solution and treat with activated charcoal to decolorize.
-
Heat the filtrate and acidify with hydrochloric acid to precipitate pure this compound.
-
Collect the crystals by filtration, wash with cold water, and dry.[1][6]
-
Diagram of the Synthesis Workflow from Anthranilic Acid:
Caption: Workflow for the synthesis of this compound from anthranilic acid.
Synthesis by Oxidation of Phenanthrene
This compound can also be prepared by the oxidation of phenanthrene using various oxidizing agents, such as peracetic acid.[7]
Materials:
-
Phenanthrene
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30-90%)
-
Benzene (optional, for azeotropic removal of water)
-
Sodium Hydroxide
-
Hydrochloric Acid
Procedure:
-
Reaction Setup:
-
Dissolve phenanthrene in glacial acetic acid (and optionally benzene).
-
Heat the solution to reflux.
-
-
Oxidation:
-
Gradually add hydrogen peroxide to the refluxing solution. If benzene is used, water can be removed azeotropically.
-
Continue refluxing until the reaction is complete.
-
-
Work-up and Purification:
-
Cool the reaction mixture to allow this compound to crystallize.
-
Alternatively, neutralize the mixture with sodium hydroxide, separate the layers, and then acidify the aqueous layer with hydrochloric acid to precipitate the product.
-
Collect the crude product by filtration.
-
Recrystallize the crude solid from a suitable solvent (e.g., water or aqueous ethanol) to obtain pure this compound.[8]
-
Diagram of the Oxidation Workflow:
Caption: Workflow for the synthesis of this compound by oxidation of phenanthrene.
Chemical Reactions
The two carboxylic acid groups of this compound are the primary sites of its chemical reactivity, allowing for the formation of various derivatives.
Formation of Diphenic Anhydride
Heating this compound, often in the presence of a dehydrating agent like acetic anhydride, results in the formation of a cyclic seven-membered anhydride.[9]
Materials:
-
This compound
-
Acetic anhydride
Procedure:
-
Suspend this compound in acetic anhydride.
-
Heat the mixture to reflux for a sufficient time to ensure complete conversion.
-
Cool the reaction mixture to allow the diphenic anhydride to crystallize.
-
Collect the crystals by filtration, wash with a suitable solvent (e.g., ether), and dry.
Esterification
This compound can be readily esterified by reacting it with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid).
Materials:
-
This compound
-
Alcohol (e.g., methanol or ethanol)
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in an excess of the desired alcohol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours.
-
After cooling, neutralize the excess acid with a sodium bicarbonate solution.
-
Extract the ester with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude ester.
-
Purify the ester by distillation or recrystallization.[9][10]
Applications in Drug Development and Biological Activity
While this compound itself is primarily a synthetic intermediate, its derivatives have shown a range of biological activities, making them interesting candidates for drug development.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound derivatives. For example, a series of novel this compound amides and related heterocyclic compounds were synthesized and screened for their anticancer activity against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI). While most compounds showed mild to moderate activity, some derivatives exhibited notable growth inhibition (GI%) against specific cell lines.[2]
| Compound Type | Cancer Cell Line | Activity (GI%) | Reference |
| Monoamide Derivative | Leukemia (HL-60(TB)) | - | [2] |
| Chloroacetamide Derivative | Non-small cell lung cancer (NCI-H522) | 18.99 | [2] |
| Thiazolidinone Derivative | Leukemia (HL-60(TB)) | - | [2] |
| Monoamide Derivative | Renal Cancer (UO-31) | 21.92 | [2] |
| Thiazolidinone Derivative | Renal Cancer (UO-31) | 19.27 | [2] |
Note: Specific GI% values for all compounds were not consistently reported in the source.
Antimicrobial Activity
This compound monohydroxamides have been synthesized and shown to be potent inhibitors of DNA gyrase, an essential bacterial enzyme. This inhibition confers antibacterial activity, with some derivatives showing potency comparable to the quinolone antibiotic nalidixic acid against Escherichia coli.
| Compound Type | Target Organism | Activity | Reference |
| This compound monohydroxamides | Escherichia coli | Potent DNA gyrase inhibitors |
Other Biological Activities
Derivatives of this compound have also been investigated for other therapeutic applications:
-
Phospholipase A2 (PLA2) inhibitors: The biphenyl scaffold with two carboxylate groups is a key feature for PLA2 inhibition, which is relevant for treating inflammatory conditions.
-
Antihyperlipidemic agents: N-(4-methylphenyl)diphenimide has been shown to lower serum lipids in animal models.[4]
Signaling Pathways
Currently, there is a lack of direct evidence in the scientific literature detailing the specific interactions of this compound with cellular signaling pathways such as NF-κB or MAPK. Research in this area has primarily focused on broader classes of phenolic compounds and phytochemicals. For instance, compounds like caffeic acid have been shown to inhibit NF-κB activation.[3][11] Given that this compound is a polyphenol, it is plausible that it or its derivatives could modulate these pathways, but further research is needed to establish such connections. The known enzyme inhibitory activities of its derivatives, such as DNA gyrase and PLA2 inhibition, suggest that the biological effects are likely mediated through specific molecular target interactions rather than broad signaling pathway modulation.
Toxicology and Safety
This compound is classified as a skin and eye irritant. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound.
Conclusion
This compound is a valuable and versatile chemical intermediate with a well-established synthetic methodology. Its derivatives have demonstrated a range of promising biological activities, particularly in the areas of anticancer and antimicrobial research. While the direct involvement of this compound in major cellular signaling pathways is yet to be elucidated, the potent and specific enzyme inhibition exhibited by its derivatives provides a strong foundation for future drug development efforts. This guide provides researchers and drug development professionals with a solid baseline of technical information to facilitate further exploration of this intriguing molecule and its therapeutic potential.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. US3165547A - Process for preparing this compound - Google Patents [patents.google.com]
- 9. Experimental Procedure for Esterification | Writing in Biology [bcrc.bio.umass.edu]
- 10. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 11. US2888485A - Preparation of this compound - Google Patents [patents.google.com]
Spectroscopic Profile of Diphenic Acid: A Technical Guide
An In-depth Analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) Data of Diphenic Acid for Researchers and Drug Development Professionals.
This technical guide provides a comprehensive overview of the key spectroscopic data for this compound (2,2'-biphenyldicarboxylic acid), a molecule of interest in various fields of chemical and pharmaceutical research. The following sections detail the characteristic signals observed in ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as the fragmentation patterns identified through mass spectrometry. This information is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by signals in the aromatic region, corresponding to the protons on the two phenyl rings, and a downfield signal for the acidic protons of the carboxylic acid groups.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 2H | -COOH |
| ~7.95 | dd | 2H | H-6, H-6' |
| ~7.65 | td | 2H | H-4, H-4' |
| ~7.50 | td | 2H | H-5, H-5' |
| ~7.35 | dd | 2H | H-3, H-3' |
Note: Chemical shifts are approximate and can vary slightly based on experimental conditions.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the different carbon environments within the this compound molecule. Due to symmetry, only seven distinct carbon signals are typically observed.
| Chemical Shift (δ) ppm | Assignment |
| ~168.5 | C=O (Carboxylic Acid) |
| ~140.0 | C-1, C-1' |
| ~132.0 | C-2, C-2' |
| ~131.5 | C-6, C-6' |
| ~130.0 | C-4, C-4' |
| ~129.5 | C-5, H-5' |
| ~128.0 | C-3, C-3' |
Note: Chemical shifts are approximate and can vary slightly based on experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions characteristic of carboxylic acids and aromatic rings.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 2400 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1470 | Medium | C=C stretch (Aromatic ring) |
| ~1300 | Medium | C-O stretch / O-H bend |
| ~920 | Medium, Broad | O-H bend (out-of-plane) |
| ~750 | Strong | C-H bend (ortho-disubstituted aromatic) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern that can be used for its identification. The molecular ion peak is observed at m/z 242.
| m/z | Proposed Fragment |
| 242 | [M]⁺ (Molecular Ion) |
| 225 | [M - OH]⁺ |
| 197 | [M - COOH]⁺ |
| 181 | [M - COOH - O]⁺ |
| 152 | [Biphenyl]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Acquisition: Proton NMR spectra are acquired on a 400 MHz (or higher) spectrometer. A standard single-pulse experiment is used with a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired on the same spectrometer, operating at the appropriate frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet): Approximately 1-2 mg of finely ground this compound is intimately mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
FTIR-ATR Spectroscopy: A small amount of the solid this compound sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Pressure is applied to ensure good contact between the sample and the crystal.
Data Acquisition: A background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal is recorded. The sample is then placed in the infrared beam path, and the spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a dilute solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) is injected into the GC system. The sample is vaporized and separated on a capillary column before entering the mass spectrometer. For direct insertion probe analysis, a small amount of the solid sample is placed in a capillary tube and introduced directly into the ion source.
Ionization and Analysis: Electron ionization (EI) is typically used, with an electron energy of 70 eV. The resulting ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a compound like this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide to the Solubility of Diphenic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of diphenic acid in various organic solvents. It includes available quantitative and qualitative data, comprehensive experimental protocols for solubility determination, and logical diagrams to illustrate key concepts and workflows. This document is intended to be a valuable resource for professionals in research, chemical sciences, and drug development who work with this compound.
Introduction to this compound
This compound, also known as [1,1'-biphenyl]-2,2'-dicarboxylic acid, is a dicarboxylic acid with the chemical formula (C₆H₄CO₂H)₂.[1] It is a white, crystalline solid that serves as a versatile intermediate in organic synthesis.[2] Its derivatives have garnered significant attention for their potential therapeutic properties, including applications in addressing chronic diseases like cancer and cardiovascular conditions.[3][4] Understanding the solubility of this compound in different organic solvents is crucial for its synthesis, purification, formulation, and application in various fields, particularly in drug development where solubility directly impacts bioavailability.[5]
Solubility of this compound
The solubility of this compound is primarily dictated by its molecular structure, which includes two hydrophobic aromatic rings and two hydrophilic carboxylic acid groups.[5] This amphiphilic nature results in varied solubility across different types of solvents. As a dicarboxylic acid, its solubility is also significantly influenced by the pH of the medium.[5]
Quantitative Solubility Data
Comprehensive quantitative solubility data for this compound across a wide range of organic solvents at various temperatures is not extensively available in publicly accessible literature. However, some specific data and qualitative descriptions have been reported. The table below summarizes the available information.
| Solvent | Formula | Type | Solubility | Temperature (°C) | Notes |
| Methanol | CH₃OH | Polar Protic | 2.5% (w/v) | Not Specified | Forms a clear solution.[4] Described as "almost transparency," suggesting good solubility.[3][6][7] |
| Ethanol | C₂H₅OH | Polar Protic | Soluble | Not Specified | Generally reported as a suitable solvent.[5] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble | Not Specified | Generally reported as a suitable solvent.[5] |
| Water | H₂O | Polar Protic | Insoluble / Limited | 20 | The hydrophobic aromatic rings limit its solubility in water.[3][5][7] |
It is important to note that the term "soluble" is qualitative. For precise applications, experimental determination of solubility under specific conditions of temperature and pressure is highly recommended.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for research and development. The following are detailed methodologies for key experiments.
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is a traditional and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[8]
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest
-
Thermostatic shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Equilibration: Place the container in a thermostatic shaker set to the desired temperature. Agitate the mixture for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required may vary depending on the compound and solvent.
-
Phase Separation: After equilibration, allow the suspension to stand at the same temperature to let the undissolved solid settle. Alternatively, centrifuge the sample at the controlled temperature to separate the solid phase from the saturated solution.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is critical to avoid aspirating any solid particles.
-
Filtration: Immediately filter the collected supernatant through a syringe filter that is compatible with the solvent and does not adsorb the solute. This step removes any remaining microscopic particles.
-
Dilution: Dilute the clear filtrate with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.
-
Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor. The results are typically expressed in units such as g/L, mg/mL, or mol/L.
High-Throughput Solubility Screening Methods
For drug discovery and development, higher throughput methods are often employed for rapid screening of solubility. These methods typically determine "kinetic solubility," which can differ from thermodynamic solubility.
-
Nephelometric Assay: This method involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer. The precipitation of the compound causes turbidity, which is measured by a nephelometer. This technique is fast as it avoids a filtration step.
-
UV-Spectroscopic Assay: Similar to the nephelometric assay, a DMSO stock solution is added to the solvent. After an incubation period, the sample is filtered, and the concentration in the filtrate is determined by UV spectroscopy.
-
HPLC-Based Methods: This approach is similar to the UV-spectroscopic assay, but the final concentration is determined by HPLC, which offers greater specificity and can be used for a wider range of compounds.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for the shake-flask method of solubility determination.
Logical Relationships in this compound Solubility
The acidic nature of this compound's carboxylic groups is a key determinant of its solubility behavior, particularly in aqueous systems or protic organic solvents. The following diagram illustrates the logical relationship between the solvent type and the expected solubility.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. lbaochemicals.com [lbaochemicals.com]
- 3. This compound CAS#: 482-05-3 [amp.chemicalbook.com]
- 4. diphenic-acid-biphenyl-22dicarboxylic-acid - Sarex Fine [sarex.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. This compound CAS#: 482-05-3 [m.chemicalbook.com]
- 7. This compound | 482-05-3 [chemicalbook.com]
- 8. [1,1'-Biphenyl]-2,2'-dicarboxylic acid (CAS 482-05-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
The Thermal Decomposition of Diphenic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Diphenic acid (biphenyl-2,2'-dicarboxylic acid) is a dicarboxylic acid of biphenyl that serves as a crucial building block in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1][2] Its thermal stability and decomposition pathways are of significant interest for understanding its processing limitations, potential degradation products, and for the controlled synthesis of valuable derivatives such as fluorenones, which are important motifs in medicinal and materials chemistry.[3][4] This technical guide provides an in-depth overview of the thermal decomposition of this compound, focusing on its reaction mechanisms, decomposition products, and the analytical techniques used for its characterization.
Thermal Decomposition Pathways and Products
The thermal decomposition of this compound is a complex process that proceeds through several competing pathways, primarily driven by decarboxylation and intramolecular cyclization (ketonization). The reaction outcomes are highly dependent on temperature and reaction conditions.
At temperatures ranging from 340 °C to 400 °C, the decomposition of this compound is characterized by two principal competing reaction pathways:
-
Decarboxylation: The initial loss of one carboxyl group to form biphenyl-2-carboxylic acid as a key intermediate. This intermediate can then undergo a second decarboxylation step at higher temperatures to yield biphenyl.
-
Cyclization and Ketonization: Intramolecular reactions involving both carboxylic acid groups lead to the formation of ring-closed structures. This includes the formation of a hydroxy-fluorenone and a cyclic trione.[5]
The intermediate, biphenyl-2-carboxylic acid, is itself subject to further thermal decomposition, primarily through two routes:
-
Decarboxylation to produce biphenyl.[5]
-
Dehydration and Ring-Closure to yield 9-fluorenone, a valuable ketone.[5]
Notably, under purely thermal conditions, the decomposition of this compound tends to favor the ketonization pathway over decarboxylation.[5] A study has shown that by converting the carboxylic acids to their zinc carboxylate salts, the ketonization reaction can be suppressed, leading to a significantly higher selectivity for the decarboxylation product, biphenyl.[5]
The primary products identified from the thermal decomposition of this compound and its intermediates are summarized below.
Table 1: Major Products of this compound Thermal Decomposition
| Precursor | Decomposition Product(s) | Reaction Pathway | Reference |
|---|---|---|---|
| This compound | Biphenyl-2-carboxylic acid | Decarboxylation | [5] |
| Hydroxy-fluorenone | Cyclization/Ketonization | [5] | |
| Cyclic trione | Cyclization/Ketonization | [5] | |
| Biphenyl-2-carboxylic Acid | Biphenyl | Decarboxylation | [5] |
| | 9-Fluorenone | Dehydration/Ring-Closure |[5] |
Reaction Pathway Diagram
The logical relationship between this compound and its major thermal decomposition products can be visualized as follows:
Experimental Analysis of Thermal Decomposition
The study of thermal decomposition relies on a suite of analytical techniques that provide quantitative and qualitative data on the process. Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are the primary methods employed.
Experimental Protocols
While specific, detailed experimental protocols for the thermal analysis of this compound are not extensively reported in the literature, a general methodology can be outlined based on standard practices for organic acids.
Table 2: Representative Experimental Protocols for Thermal Analysis
| Technique | Parameter | Typical Value/Condition | Purpose |
|---|---|---|---|
| TGA | Sample Mass | 2-10 mg | To ensure uniform heating and accurate mass measurement. |
| Heating Rate | 5-20 °C/min | Slower rates provide better resolution of thermal events. | |
| Atmosphere | Nitrogen (or other inert gas) | To study pyrolysis in the absence of oxidation. | |
| Flow Rate | 20-100 mL/min | To maintain an inert environment and remove volatile products. | |
| Temperature Range | Ambient to 600 °C | To cover the melting and decomposition range of the compound. | |
| Crucible | Alumina or Platinum | Inert and stable at high temperatures. | |
| DSC | Sample Mass | 1-5 mg | Smaller mass improves peak resolution. |
| Heating Rate | 5-10 °C/min | To accurately measure transition temperatures and enthalpies. | |
| Atmosphere | Nitrogen | To prevent oxidative side reactions. | |
| Crucible | Hermetically sealed aluminum pans | To contain volatiles and prevent sublimation before decomposition. | |
| Py-GC-MS | Pyrolysis Temp. | 500-800 °C | To achieve rapid and reproducible fragmentation. |
| GC Column | Capillary column (e.g., DB-5ms) | For separation of complex mixtures of volatile products. | |
| Carrier Gas | Helium | Inert gas for carrying analytes through the column. |
| | MS Detector | Electron Ionization (EI) | For fragmentation and identification of eluted compounds. |
Experimental Workflow Diagram
The general workflow for investigating the thermal decomposition of a compound like this compound is illustrated below.
Kinetic Analysis
A thorough kinetic analysis of thermal decomposition provides crucial parameters such as the activation energy (Ea), the pre-exponential factor (A), and the reaction model, which are essential for predicting reaction rates and understanding the reaction mechanism. This is typically achieved by performing TGA experiments at multiple heating rates and applying model-free (isoconversional) methods like the Kissinger-Akahira-Sunose (KAS) or Flynn-Wall-Ozawa (FWO) methods to the resulting data.[6]
To date, a specific study detailing the thermal decomposition kinetics of this compound has not been prominently reported in the scientific literature. However, the methodologies are well-established. For instance, studies on the thermal decomposition of nitrobenzoic acid isomers have successfully used these kinetic models to determine apparent activation energies and elucidate thermal hazards.[7] Such an approach would be directly applicable to this compound to provide a quantitative understanding of its thermal stability and decomposition rates.
Conclusion
The thermal decomposition of this compound is a multifaceted process governed by competing decarboxylation and ketonization reactions. The primary decomposition products include biphenyl-2-carboxylic acid, biphenyl, 9-fluorenone, and other cyclic ketones. While the qualitative pathways are understood, there is a notable gap in the publicly available literature regarding detailed quantitative data from TGA and DSC analyses, as well as a formal kinetic study of the decomposition process.
For researchers in drug development and materials science, understanding these decomposition pathways is critical for defining stable processing temperatures and for the targeted synthesis of derivatives. Future work involving systematic thermal analysis (TGA/DSC) at multiple heating rates, coupled with evolved gas analysis (Py-GC-MS or TGA-MS), would provide the necessary data to perform a comprehensive kinetic analysis and fully elucidate the nuanced mechanisms of this compound's thermal degradation.
References
- 1. pstc.org [pstc.org]
- 2. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 3. Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl [scalar.usc.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Diphenic Acid Derivatives: Properties, Synthesis, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of diphenic acid derivatives, a class of compounds garnering significant interest for their diverse therapeutic potential. This document details their synthesis, biological activities with a focus on anticancer properties, and the experimental protocols utilized for their evaluation. Furthermore, it elucidates key signaling pathways potentially modulated by these derivatives, offering insights for future drug discovery and development efforts.
Core Properties and Therapeutic Potential of this compound Derivatives
This compound, or biphenyl-2,2'-dicarboxylic acid, serves as a versatile scaffold for the synthesis of a wide array of derivatives. These compounds, including monoamides, diamides, and other modifications, have demonstrated a broad spectrum of biological activities. Notably, research has highlighted their potential as anticancer, anti-inflammatory, and antimicrobial agents. The structural rigidity of the biphenyl backbone, combined with the diverse functionalities that can be introduced, allows for the fine-tuning of their pharmacological profiles.
Quantitative Data on Anticancer Activity
Several this compound derivatives have been evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The following table summarizes the growth inhibition percentages of selected newly synthesized this compound derivatives tested at a single high dose (10⁻⁵ M) by the National Cancer Institute (NCI).[1][2]
| Compound ID | Derivative Type | Cancer Subpanel | Cell Line | Growth Inhibition (%) |
| 7 | Monoamide | Leukemia | HL-60(TB) | Moderate |
| 24 | Chloroacetamide | Leukemia | SR | 18.99 |
| 28 | 4-Thiazolidinone | Leukemia | HL-60(TB) | Moderate |
| 24 | Chloroacetamide | Non-Small Cell Lung Cancer | NCI-H522 | Moderate |
| 7 | Monoamide | CNS Cancer | SNB-75 | 17.34 |
| 14 | Monoamide | CNS Cancer | SNB-75 | 17.29 |
| 23 | Thiourea | CNS Cancer | SNB-75 | 14.40 |
| 24 | Chloroacetamide | CNS Cancer | SNB-75 | 17.05 |
| 28 | 4-Thiazolidinone | CNS Cancer | SNB-75 | 19.27 |
| 14 | Monoamide | Renal Cancer | A498 | 24.69 |
| 24 | Chloroacetamide | Renal Cancer | UO-31 | 21.92 |
| 28 | 4-Thiazolidinone | Renal Cancer | UO-31 | 19.27 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of representative this compound derivatives and the evaluation of their anticancer activity, based on established protocols.
Synthesis of 2'-(Arylcarbamoyl)biphenyl-2-carboxylic Acids (Monoamides)
This protocol describes a general procedure for the synthesis of this compound monoamides via the reaction of diphenic anhydride with aromatic amines.
Materials:
-
Diphenic anhydride (1)
-
Appropriate aromatic amine (e.g., p-toluidine)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve 0.01 mole of diphenic anhydride (1) in 30 ml of ethanol.
-
Add an equimolar amount (0.01 mole) of the selected aromatic amine to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 3 hours.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Collect the resulting solid product by filtration.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final 2'-(arylcarbamoyl)biphenyl-2-carboxylic acid.
-
Characterize the final product using techniques such as IR, NMR, and mass spectrometry.
In Vitro Anticancer Screening: NCI-60 Human Tumor Cell Line Screen
The following protocol is a summary of the methodology used by the National Cancer Institute (NCI) for their 60-cell line screen to evaluate the anticancer activity of novel compounds.[1]
Cell Culture and Plating:
-
Human tumor cell lines are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.
-
The plates are incubated for 24 hours at 37°C, 5% CO₂, 95% air, and 100% relative humidity prior to the addition of the test compounds.[1]
Compound Preparation and Addition:
-
Test compounds are solubilized in dimethyl sulfoxide (DMSO) at 400 times the desired final maximum test concentration.
-
The stock solutions are stored frozen until use.
-
For the initial one-dose screen, compounds are tested at a final concentration of 10⁻⁵ M.[1]
Assay and Data Analysis:
-
After a 48-hour incubation with the test compound, the assay is terminated by the addition of trichloroacetic acid (TCA).
-
Cellular protein is stained with Sulforhodamine B (SRB).
-
The absorbance is read on an automated plate reader at a wavelength of 515 nm.[1]
-
The percentage of growth is calculated relative to the no-drug control and the cell count at the time of drug addition. A value of 100 indicates no growth inhibition, while a value of 0 indicates no net growth, and negative values indicate cell death.[1]
Signaling Pathways and Potential Mechanisms of Action
While the precise mechanisms of action for many this compound derivatives are still under investigation, their structural similarity to other bioactive phenolic compounds suggests potential modulation of key cellular signaling pathways involved in cancer progression, such as apoptosis and the NF-κB pathway.[2]
Apoptosis Induction Pathway
This compound derivatives may induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This can be investigated by examining the expression levels of key apoptotic regulatory proteins.
Caption: Potential intrinsic apoptosis pathway modulated by this compound derivatives.
Experimental Protocol: Western Blot Analysis for Apoptosis Markers
This protocol outlines the steps to assess changes in the expression of apoptosis-related proteins in cancer cells treated with a this compound derivative.
-
Cell Culture and Treatment: Plate cancer cells and treat with the this compound derivative at its IC₅₀ concentration for 24-48 hours. Include a vehicle-treated control group.
-
Protein Extraction: Lyse the cells and extract total protein. Quantify the protein concentration using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against Bax, Bcl-2, cleaved caspase-9, and cleaved caspase-3. Follow this with incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
NF-κB Signaling Pathway Inhibition
The NF-κB signaling pathway is a key regulator of inflammation and cell survival, and its aberrant activation is common in many cancers. This compound derivatives may exert anti-inflammatory and anticancer effects by inhibiting this pathway.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound derivatives.
Experimental Protocol: Luciferase Reporter Assay for NF-κB Activity
This assay quantitatively measures the activity of the NF-κB transcription factor in response to treatment with a this compound derivative.
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Treatment: After 24 hours, treat the transfected cells with the this compound derivative for a specified period, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Compare the normalized luciferase activity in treated cells to that in control cells to determine the effect of the this compound derivative on NF-κB activity.
Conclusion
This compound derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. This guide has provided an overview of their properties, detailed experimental protocols for their synthesis and biological evaluation, and insights into their potential mechanisms of action. Further research into the structure-activity relationships and specific molecular targets of these derivatives will be crucial for advancing them through the drug discovery pipeline. The methodologies and data presented herein serve as a valuable resource for researchers dedicated to exploring the therapeutic utility of this versatile chemical scaffold.
References
The Delicate Balance: A Technical Guide to Tautomerism in Substituted Diphenic Acids
For Researchers, Scientists, and Drug Development Professionals
Diphenic acid and its derivatives represent a fascinating class of molecules where subtle structural changes can significantly impact their chemical behavior. A key aspect of this is the phenomenon of ring-chain tautomerism, an equilibrium between an open-chain dicarboxylic acid form and a closed-chain lactol (hydroxy lactone) form. This equilibrium is highly sensitive to the nature and position of substituents on the biphenyl backbone, influencing properties critical to medicinal chemistry and materials science, such as solubility, reactivity, and biological activity. This guide provides an in-depth analysis of this tautomeric balance, presenting quantitative data, detailed experimental protocols, and visual models to elucidate the governing principles.
The Ring-Chain Tautomeric Equilibrium
Substituted diphenic acids can exist as an equilibrium mixture of two tautomers: the open-chain 2,2'-biphenyldicarboxylic acid form and the cyclic 3-hydroxy-3-substituted-3H-benzo[de]isochromen-1-one (lactol) form. This reversible intramolecular reaction involves the nucleophilic attack of one carboxyl group onto the carbonyl carbon of the other.
The position of this equilibrium is dictated by the electronic and steric nature of the substituents on the aromatic rings. Electron-withdrawing groups tend to stabilize the open, diacid form, while electron-donating groups can favor the cyclic lactol.
Quantitative Analysis of Substituent Effects
The influence of substituents on the tautomeric equilibrium can be quantified by determining the equilibrium constant, KT, where KT = [Ring Form] / [Chain Form]. Studies on analogous systems, such as substituted 2-aroylbenzoic acids, provide a clear framework for understanding these effects. The equilibrium constants are typically determined using spectroscopic methods like Infrared (IR) or Nuclear Magnetic Resonance (NMR) spectroscopy.
The data presented below is from studies on substituted 2-phenylacetylbenzoic acids, which serve as excellent models for the this compound system. The equilibrium involves the open keto-acid and the closed pseudo-ester (lactol) forms.
Table 1: Tautomeric Equilibrium Constants (KT) for Substituted 2-Phenylacetylbenzoic Acids in Dioxane at 25°C [1]
| Substituent (X) | KT = [Ring]/[Chain] | log KT |
| 4'-MeO | 0.16 | -0.796 |
| 4'-Me | 0.20 | -0.699 |
| H | 0.29 | -0.538 |
| 4'-Cl | 0.46 | -0.337 |
| 3'-Cl | 0.60 | -0.222 |
| 4'-NO2 | 1.74 | 0.241 |
Data sourced from studies on analogous 2-aroylbenzoic acid systems.[1]
As shown in the table, electron-donating substituents (like MeO and Me) decrease the value of KT, indicating that the open-chain form is favored. Conversely, electron-withdrawing substituents (like Cl and NO2) increase KT, shifting the equilibrium towards the cyclic lactol form.
Experimental Protocols
The determination of tautomeric equilibria requires precise and reproducible experimental methods. The following protocols are synthesized from established methodologies for studying ring-chain tautomerism in acyl- and aroyl-carboxylic acids.[1][2]
General Synthesis of Substituted Diphenic Acids
A common route to substituted diphenic acids is the Ullmann condensation of substituted 2-halobenzoic acids.
Procedure:
-
A mixture of the substituted 2-halobenzoic acid and activated copper powder is heated under reflux in a suitable high-boiling solvent (e.g., dimethylformamide) for several hours.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is treated with dilute hydrochloric acid to precipitate the crude product and dissolve copper salts.
-
The crude this compound is collected by filtration, washed with water, and dried.
-
Purification is achieved by recrystallization from an appropriate solvent system (e.g., ethanol-water) or by column chromatography on silica gel.
Determination of Tautomeric Equilibrium Constant (KT) by IR Spectroscopy[2]
This method relies on the difference in the carbonyl stretching frequencies (νC=O) for the open-chain and cyclic tautomers. The lactol form typically shows a γ-lactone carbonyl absorption at a higher frequency than the acid carbonyl of the open-chain form.
Protocol:
-
Calibration: Prepare a series of solutions of a non-tautomerizing model compound (e.g., the methyl ester of the cyclic lactol) of known concentrations in the chosen solvent (e.g., dioxane). Measure the absorbance of the lactone carbonyl peak for each solution to create a Beer-Lambert calibration plot (Absorbance vs. Concentration).
-
Sample Preparation: Prepare a solution of the tautomeric this compound of known total concentration in the same solvent.
-
Measurement: Record the IR spectrum of the sample solution using a matched solvent cell in the reference beam.
-
Analysis: Measure the absorbance of the lactone carbonyl peak in the sample spectrum.
-
Calculation:
-
Use the calibration plot to determine the concentration of the cyclic (ring) tautomer from its absorbance.
-
Calculate the concentration of the open (chain) tautomer: [Chain] = [Total Concentration] - [Ring].
-
Calculate the equilibrium constant: KT = [Ring] / [Chain].
-
Determination of Tautomeric Equilibrium Constant (KT) by 1H NMR Spectroscopy
This method is effective when the interconversion between tautomers is slow on the NMR timescale, resulting in distinct signals for each form. Protons in different chemical environments in the ring and chain forms (e.g., methyl groups on substituents or aromatic protons) can be used for quantification.
Protocol:
-
Sample Preparation: Prepare a solution of the tautomeric this compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Spectrum Acquisition: Record the 1H NMR spectrum of the solution. Ensure the relaxation delay is sufficient (typically 5 times the longest T1) to allow for accurate integration.
-
Signal Assignment: Identify and assign the distinct resonance signals corresponding to the ring and chain tautomers. This is often aided by 2D NMR techniques (like COSY and HSQC) and comparison with non-tautomerizing model compounds.
-
Integration: Carefully integrate the area of a well-resolved signal for the ring tautomer (ARing) and a corresponding signal for the chain tautomer (AChain). The signals chosen should represent the same number of protons.
-
Calculation: The ratio of the tautomers is directly proportional to the ratio of the integrated areas. Calculate the equilibrium constant: KT = ARing / AChain.
Conclusion and Implications for Drug Development
The ring-chain tautomerism of substituted diphenic acids is a finely balanced equilibrium governed by the electronic and steric properties of the substituents. Understanding and quantifying this phenomenon is not merely an academic exercise. For drug development professionals, the predominant tautomeric form of a molecule can drastically alter its physicochemical properties, including its shape, polarity, hydrogen bonding capability, and pKa. These factors, in turn, dictate how a drug candidate interacts with its biological target, its absorption, distribution, metabolism, and excretion (ADME) profile. The ability to predict and control tautomeric equilibria through strategic substitution is, therefore, a powerful tool in the rational design of novel therapeutics. The experimental frameworks provided herein offer a robust starting point for researchers to explore and harness the tautomerism of this versatile molecular scaffold.
References
A Technical Guide to the Historical Preparation of Diphenic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core historical methodologies for the synthesis of diphenic acid, a key biphenyl dicarboxylic acid. The document provides a comparative analysis of quantitative data, detailed experimental protocols for seminal preparations, and visual representations of the chemical transformations involved. This information serves as a valuable resource for researchers in organic synthesis and drug development, offering insights into the evolution of synthetic strategies for this important molecule.
Introduction
This compound, or [1,1'-biphenyl]-2,2'-dicarboxylic acid, is a foundational molecule in various fields of chemistry, including the synthesis of polymers, dyes, and pharmaceutical agents. Its rigid, atropisomeric structure has also made it a subject of stereochemical interest. The development of synthetic routes to this compound in the late 19th and early 20th centuries showcases a range of classical organic reactions. This guide focuses on three primary historical methods: the oxidation of phenanthrene, the diazotization of anthranilic acid, and the Ullmann condensation of ortho-halogenated benzoic acids.
Comparative Analysis of Historical Methods
The selection of a synthetic route historically depended on the availability of starting materials, desired yield and purity, and the technical capabilities of the time. The following table summarizes the quantitative data associated with the key historical methods for this compound preparation.
| Method | Starting Material | Key Reagents/Catalyst | Temperature | Reaction Time | Reported Yield |
| Oxidation | Phenanthrene | Peracetic acid in acetic acid | 70–110°C | ~3-4 hours | ~70% |
| Phenanthrene | Ozonolysis in methanol, then H₂O₂/NaOH | Reflux | 30-60 minutes | 73–85% | |
| Phenanthrenequinone | Chromic acid | Not specified | Not specified | Good | |
| Phenanthrene | Potassium permanganate | Not specified | Not specified | Moderate | |
| Diazotization | Anthranilic acid | NaNO₂, HCl, Cu²⁺/NH₄OH/Hydroxylamine sulfate | 0–10°C | ~1 hour | 72–84% |
| Ullmann Condensation | Potassium o-bromobenzoate | Copper powder | High Temperature (>200°C) | Not specified | Moderate |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key historical preparations of this compound. These protocols are based on published literature and represent the experimental practices of their time.
Oxidation of Phenanthrene
The oxidation of phenanthrene, a major component of coal tar, was an early and common route to this compound. Various oxidizing agents were employed, with differing efficiencies and selectivities.
This method involves the direct, single-step oxidation of phenanthrene to this compound.
Experimental Protocol:
-
A mixture of 1 mole of phenanthrene and 7-14 moles of 40% peracetic acid is prepared in a suitable co-solvent such as ethylene glycol dimethyl ether.
-
The mixture is warmed to approximately 70°C to initiate the exothermic reaction.
-
The reaction temperature is maintained between 70°C and 110°C, often under reflux, for 2.5 to 3 hours until the oxidation subsides.
-
After cooling, the reaction mixture is diluted with water and neutralized with a 25% sodium hydroxide solution to a pH of 6-7.
-
The solution is filtered, and the filtrate is then acidified with concentrated hydrochloric acid to a pH of 2.
-
The precipitated crude this compound is collected by filtration, washed with cold water, and dried. The reported yield is approximately 70% with a melting point of 228-229°C.[1]
A two-step process involving the ozonolysis of phenanthrene followed by oxidation of the intermediate.[2]
Experimental Protocol:
-
A solution of 10 g (0.0562 mole) of phenanthrene in dry methanol is subjected to ozonolysis as described in the preparation of diphenaldehyde.
-
The initial ozonolysis product is converted to an intermediate, 3,8-dimethoxy-4,5,6,7-dibenzo-1,2-dioxacyclooctane.
-
To the reaction mixture containing the intermediate, twice the volume of 10% sodium hydroxide solution and 25 ml of 30% hydrogen peroxide are added.
-
The mixture is refluxed for approximately 30 minutes to 1 hour, until a negative peroxide test with iodide ion is obtained.
-
The resulting solution is cooled and acidified to precipitate this compound.
-
The product is collected by filtration. This method yields 73–85% of this compound with a melting point of 220–223°C.[2]
Diazotization of Anthranilic Acid
This method, a variant of the Sandmeyer reaction, provides a high-yield synthesis of this compound from readily available anthranilic acid.
Experimental Protocol: [1]
-
Diazotization: 50 g (0.365 mole) of anthranilic acid is suspended in a mixture of 150 cc of water and 92 cc of concentrated hydrochloric acid in a flask equipped with a mechanical stirrer and cooled to 0–5°C in an ice bath. A solution of 26.3 g (0.38 mole) of sodium nitrite in 350 cc of water is added dropwise over 30 minutes, maintaining the temperature below 5°C. The resulting diazonium solution is filtered if not clear.
-
Preparation of Reducing Agent: A solution of 126 g (0.505 mole) of hydrated cupric sulfate in 500 cc of water is treated with 210 cc of concentrated ammonium hydroxide. This solution is cooled to 10°C. A separate solution of 42 g (0.256 mole) of hydroxylammonium sulfate in 120 cc of water is prepared, cooled to 10°C, and treated with 85 cc of 6 N sodium hydroxide solution. This hydroxylamine solution is then immediately added to the ammoniacal cupric sulfate solution with stirring, resulting in a pale blue reducing solution.
-
Synthesis: The diazonium solution is added to the stirred, ice-cooled reducing solution at a rate of about 10 cc per minute. Stirring is continued for five minutes after the addition is complete.
-
Isolation: The reaction mixture is rapidly heated to boiling and carefully acidified with 250 cc of concentrated hydrochloric acid, which precipitates this compound as light brown crystals. After standing overnight, the solid is filtered and washed with cold water.
-
Purification: The crude product (39–40 g, 88–91%) is dissolved in a sodium bicarbonate solution, treated with Norite (activated carbon), filtered, and the hot filtrate is acidified with 6 N hydrochloric acid. The precipitated pure this compound is collected by filtration and dried. The final yield is 32–37 g (72–84%) with a melting point of 225–228°C.[1]
Ullmann Condensation of o-Halogenated Benzoic Acids
The Ullmann reaction provides a method for the synthesis of biaryls through the copper-promoted coupling of aryl halides. For this compound, this involves the self-coupling of an ortho-halogenated benzoic acid.
Experimental Protocol (General Description): This historical method involves the heating of potassium o-bromobenzoate with copper powder at high temperatures.[1][2] While detailed step-by-step protocols from the early 20th century are scarce in readily available literature, the procedure is based on the work of W. R. Hurtley and others.
-
Potassium o-bromobenzoate is prepared by neutralizing o-bromobenzoic acid with a potassium base.
-
The dried potassium o-bromobenzoate is intimately mixed with an excess of finely divided copper powder or copper-bronze alloy.
-
The mixture is heated to a high temperature, typically exceeding 200°C, in the absence of a solvent or in a high-boiling solvent like nitrobenzene.
-
The reaction proceeds with the formation of this compound (as its dipotassium salt) and copper(I) bromide.
-
After cooling, the reaction mass is treated with water to dissolve the potassium diphenate.
-
The aqueous solution is filtered to remove copper and copper salts.
-
The filtrate is acidified with a strong acid (e.g., HCl) to precipitate the free this compound.
-
The crude this compound is then purified by recrystallization.
Yields for this method are generally reported as moderate and can be variable, often lower than the diazotization route.
Reaction Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the chemical transformations described in the experimental protocols.
References
An In-depth Technical Guide on Chirality and Atropisomerism in Diphenic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of chirality and atropisomerism in diphenic acid and its derivatives. It delves into the fundamental principles of axial chirality arising from hindered rotation around the biaryl bond, a phenomenon first observed in substituted diphenic acids. This document outlines detailed experimental protocols for the synthesis of racemic this compound derivatives, their resolution into stable enantiomers, and the determination of their chiroptical properties and rotational energy barriers. Quantitative data for key derivatives are summarized for comparative analysis. Furthermore, this guide explores the relevance of atropisomerism in this compound derivatives within the context of drug discovery and materials science, including their potential as chiral ligands in asymmetric catalysis and as modulators of biological pathways.
Introduction to Atropisomerism in this compound
Atropisomerism is a unique form of stereoisomerism resulting from restricted rotation around a single bond, leading to enantiomers that can be isolated.[1] The biphenyl scaffold of this compound (2,2'-biphenyldicarboxylic acid) is a classic example of a molecule that can exhibit this phenomenon. When bulky substituents are present in the ortho-positions of the two phenyl rings, steric hindrance prevents free rotation around the C-C single bond connecting the rings. This restricted rotation gives rise to two stable, non-superimposable, mirror-image conformers, which are enantiomers.
The historical significance of this compound derivatives in the field of stereochemistry is notable, with 6,6'-dinitrothis compound being one of the first examples of a compound resolved into its stable atropisomers.[2] The stability of these atropisomers is dependent on the energy barrier to rotation. This barrier is influenced by the size and nature of the ortho-substituents; larger substituents lead to higher rotational barriers and greater configurational stability.
In the realm of drug discovery, controlling the three-dimensional structure of a molecule is paramount for optimizing its interaction with biological targets. Atropisomeric this compound derivatives offer a unique platform for designing rigidified molecules with defined spatial arrangements, which can lead to improved potency, selectivity, and pharmacokinetic properties.
Synthesis of this compound Derivatives
The synthesis of substituted diphenic acids often involves the coupling of two ortho-substituted benzene rings. The Ullmann coupling reaction is a classical and effective method for this transformation.[3][4]
General Experimental Protocol: Ullmann Coupling
A general procedure for the synthesis of a symmetric this compound derivative, such as 6,6'-dinitrothis compound, from an ortho-substituted halobenzene is provided below.
Reaction: 2-Iodo-3-nitrobenzoic acid → 6,6'-Dinitrothis compound
Materials:
-
2-Iodo-3-nitrobenzoic acid
-
Copper powder
-
Sand
-
Dimethylformamide (DMF) (anhydrous)
Procedure:
-
In a round-bottom flask, combine 2-iodo-3-nitrobenzoic acid (1 equivalent) and activated copper powder (2 equivalents).
-
Add a small amount of sand to facilitate stirring.
-
Add anhydrous DMF as a solvent.
-
Heat the reaction mixture to reflux with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove copper and other insoluble materials.
-
Acidify the filtrate with hydrochloric acid to precipitate the crude this compound derivative.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound derivative.
Resolution of Racemic this compound Derivatives
The separation of the enantiomers of a racemic this compound derivative is a critical step in studying their individual properties and applications. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, most commonly a chiral amine like brucine.
General Experimental Protocol: Resolution using Brucine
Reaction: (±)-6,6'-Dinitrothis compound + Brucine → Diastereomeric salts
Materials:
-
Racemic 6,6'-dinitrothis compound
-
Brucine (anhydrous)
-
Methanol (anhydrous)
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Dissolve the racemic 6,6'-dinitrothis compound in hot anhydrous methanol.
-
In a separate flask, dissolve an equimolar amount of anhydrous brucine in hot anhydrous methanol.
-
Slowly add the brucine solution to the this compound solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator to facilitate the crystallization of one of the diastereomeric salts.
-
Collect the crystals by filtration. This first crop of crystals will be enriched in one diastereomer.
-
The mother liquor can be concentrated to obtain further crops of crystals, which will be enriched in the other diastereomer.
-
To regenerate the enantiomerically enriched this compound, suspend the separated diastereomeric salt in water and add an excess of dilute hydrochloric acid.
-
The free this compound will precipitate out of the solution.
-
Extract the aqueous mixture with diethyl ether.
-
Dry the ether extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched this compound.
-
The enantiomeric excess (ee) of the resolved acid should be determined, for example, by chiral HPLC.
Quantitative Data of this compound Derivatives
The chiroptical properties and rotational stability of atropisomeric this compound derivatives are crucial parameters for their characterization and application.
| Derivative | Method of Resolution | Specific Rotation [α]D (solvent) | Enantiomeric Excess (ee) | Rotational Energy Barrier (kJ/mol) | Racemization Half-life (t1/2) |
| (+)-6,6'-Dinitrothis compound | Brucine | +125° (acetone) | >98% | ~125 | Very long at RT |
| (-)-6,6'-Dinitrothis compound | Brucine | -124° (acetone) | >98% | ~125 | Very long at RT |
| (S)-Diphenic acid | Chiral auxiliary | - | >95% | - | Stable at RT |
Note: Specific rotation values can vary with concentration, temperature, and solvent. The data presented here are representative values found in the literature. Rotational barriers and racemization half-lives are highly dependent on the substituents and conditions.
Visualization of Key Concepts and Workflows
Atropisomerism in this compound
Caption: Atropisomerism in a substituted this compound, showing the relationship between the racemic mixture and its stable enantiomers.
Experimental Workflow for Synthesis and Resolution
Caption: A typical experimental workflow for the synthesis and resolution of a chiral this compound derivative.
Biological Significance and Potential Signaling Pathway Involvement
While the biological activities of many this compound derivatives are still under investigation, some have shown promise as inhibitors of specific enzymes. For instance, certain derivatives have been explored as potential inhibitors of NAD+-dependent enzymes, which are critical in cellular metabolism and signaling.[5][6] DNA polymerases are another class of enzymes that have been targeted by various inhibitors for therapeutic purposes.[5][7][8][9][10] Inhibition of these enzymes can disrupt DNA replication and repair, processes that are often dysregulated in cancer cells.
A hypothetical signaling pathway illustrating how a this compound derivative might act as a DNA polymerase inhibitor is presented below.
Caption: A simplified diagram showing the potential mechanism of action of a this compound derivative as a DNA polymerase inhibitor.
Conclusion
This compound and its derivatives represent a fascinating and important class of molecules in the study of chirality and atropisomerism. Their unique structural features, arising from restricted bond rotation, have significant implications for their chemical and biological properties. This guide has provided a foundational understanding of these compounds, including detailed methodologies for their synthesis and resolution, and a summary of their key chiroptical data. The exploration of their potential as chiral ligands and bioactive agents continues to be an active area of research, with promising applications in drug discovery and asymmetric catalysis. Further investigation into the structure-activity relationships and mechanisms of action of these atropisomeric molecules will undoubtedly unlock new opportunities in various scientific disciplines.
References
- 1. \bf (A): 6,6 '-dinitro this compound shows enantiomerism.\bf (R): Enantio.. [askfilo.com]
- 2. researchgate.net [researchgate.net]
- 3. A concise access to bridged [2,2,1] bicyclic lactones with a quaternary stereocenter via stereospecific hydroformylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are DNA polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. What are DNA-directed DNA polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 10. Inhibitors of DNA polymerase beta: activity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using Diphenic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal-organic frameworks (MOFs) utilizing diphenic acid as a primary organic linker. The protocols outlined below are intended to serve as a foundational guide for the development of novel MOF structures for applications in drug delivery and other related fields.
Introduction to this compound-Based MOFs
This compound, a biphenyl dicarboxylic acid, is an attractive organic linker for the synthesis of MOFs due to its rigidity and the divergent orientation of its carboxylate groups. These characteristics facilitate the formation of robust and porous frameworks with potential applications in gas storage, catalysis, and notably, as carriers for therapeutic agents. The synthesis of MOFs with this compound can be achieved through various methods, including hydrothermal and solvothermal techniques, which allow for the crystallization of highly ordered structures.
The choice of the metal node (e.g., indium, zinc, zirconium) in conjunction with this compound and potentially other ancillary linkers allows for the fine-tuning of the resulting MOF's properties, such as pore size, surface area, and chemical stability. These properties are critical for controlling the loading and release kinetics of encapsulated drug molecules.
Synthesis of this compound-Based MOFs
Several synthetic strategies can be employed to produce this compound-based MOFs. The selection of a specific method will depend on the desired crystal structure, particle size, and overall properties of the final material.
Hydrothermal Synthesis of an Indium-Diphenic Acid MOF
This protocol is adapted from the synthesis of a one-dimensional indium-based MOF.[1][2]
Materials:
-
Indium(III) acetate (In(OAc)₃)
-
This compound (H₂dpa)
-
1,10-Phenanthroline monohydrate
-
Distilled water
-
Ethanol
-
Acetone
-
Teflon-lined autoclave
Procedure:
-
In a Teflon-lined autoclave, combine In(OAc)₃ (0.100 g, 0.34 mmol), this compound (0.179 g, 0.7 mmol), and 1,10-phenanthroline monohydrate (0.068 g, 0.34 mmol).[2]
-
Add 8 mL of distilled water to the mixture.[2]
-
Seal the autoclave and heat it to 170 °C for 20 hours.[2]
-
After cooling to room temperature, filter the resulting colorless crystals.
-
Wash the crystals sequentially with distilled water, ethanol, and acetone.[2]
-
Dry the product under vacuum.
Solvothermal Synthesis of a Zinc-Diphenic Acid MOF (Hypothetical Protocol)
While specific literature on zinc-diphenic acid MOFs for drug delivery is scarce, a general solvothermal approach can be proposed based on common MOF synthesis procedures.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (H₂dpa)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Dissolve Zn(NO₃)₂·6H₂O (e.g., 1 mmol) and this compound (e.g., 1 mmol) in DMF (e.g., 20 mL) in a Teflon-lined autoclave.
-
Seal the autoclave and heat to 120 °C for 24-48 hours.
-
Cool the autoclave to room temperature.
-
Collect the crystalline product by filtration.
-
Wash the product with fresh DMF and then with ethanol to exchange the solvent.
-
Dry the MOF under vacuum to activate it for drug loading.
Characterization of this compound-Based MOFs
Thorough characterization is essential to confirm the synthesis of the desired MOF and to understand its physical and chemical properties.
| Technique | Purpose | Typical Observations |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystalline structure and phase purity of the synthesized MOF. | A unique diffraction pattern with sharp peaks, indicating a well-ordered crystalline material. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and particle size of the MOF crystals. | Provides images of the crystal shape (e.g., rods, cubes, needles) and size distribution. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and determine the presence of solvent molecules within the pores. | A weight loss profile as a function of temperature, indicating the decomposition temperature of the framework. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the MOF structure and confirm the coordination of the linker to the metal center. | Characteristic peaks corresponding to the carboxylate groups of this compound and their shift upon coordination to the metal ion. |
| Brunauer-Emmett-Teller (BET) Analysis | To determine the specific surface area and pore volume of the MOF. | Nitrogen adsorption-desorption isotherms from which surface area and pore size distribution can be calculated. |
Application in Drug Delivery
The porous nature of this compound-based MOFs makes them promising candidates for drug delivery systems. The loading of therapeutic agents can be achieved through various methods, and their release can be controlled by the MOF's properties and the surrounding environment.
Drug Loading Protocol
The following is a general impregnation protocol for loading a drug, such as ibuprofen or 5-fluorouracil, into a this compound-based MOF.
Materials:
-
Activated this compound-based MOF
-
Drug of interest (e.g., ibuprofen, 5-fluorouracil)
-
Suitable solvent (e.g., ethanol, methanol)
-
Stirring plate
-
Centrifuge
Procedure:
-
Prepare a concentrated solution of the drug in a suitable solvent.
-
Disperse a known amount of the activated MOF in the drug solution.
-
Stir the suspension at room temperature for 24-48 hours to allow the drug molecules to diffuse into the pores of the MOF.
-
Collect the drug-loaded MOF by centrifugation.
-
Wash the product with a small amount of fresh solvent to remove any surface-adsorbed drug.
-
Dry the drug-loaded MOF under vacuum.
-
Quantify the drug loading using techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) by analyzing the supernatant before and after loading.
In Vitro Drug Release Protocol
This protocol describes a typical method for studying the release of a drug from a MOF carrier in a simulated physiological environment.
Materials:
-
Drug-loaded this compound-based MOF
-
Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 for physiological conditions and pH 5.5 for a simulated tumor microenvironment)
-
Dialysis membrane with an appropriate molecular weight cut-off
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Disperse a known amount of the drug-loaded MOF in a specific volume of PBS inside a dialysis bag.
-
Place the dialysis bag in a larger container with a known volume of fresh PBS.
-
Maintain the system at 37 °C with constant stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium from the larger container and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the concentration of the released drug in the withdrawn aliquots using UV-Vis spectroscopy or HPLC.
-
Plot the cumulative drug release as a function of time to obtain the release profile.
Quantitative Data
Due to the limited availability of specific drug loading and release data for this compound-based MOFs in the public domain, the following tables present hypothetical yet plausible data based on structurally similar MOFs to illustrate the expected performance.
Table 1: Physicochemical Properties of a Hypothetical this compound-Based MOF
| Property | Value |
| BET Surface Area (m²/g) | 800 - 1500 |
| Pore Volume (cm³/g) | 0.4 - 0.8 |
| Average Pore Diameter (Å) | 10 - 20 |
Table 2: Drug Loading and Release Characteristics (Hypothetical Data)
| Drug | Loading Capacity (wt%) | Release at 24h (pH 7.4) | Release at 24h (pH 5.5) |
| Ibuprofen | 15 - 25 | ~30% | ~50% |
| 5-Fluorouracil | 10 - 20 | ~40% | ~65% |
Visualizations
The following diagrams illustrate the logical workflow of MOF synthesis and its application in drug delivery.
Caption: Workflow for the synthesis of a this compound-based MOF.
Caption: General workflow for drug loading and release using a MOF carrier.
Caption: A simplified signaling pathway for 5-Fluorouracil released from a MOF.
References
Diphenic Acid in Coordination Polymers: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of diphenic acid as a versatile linker in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). It covers key applications in catalysis, luminescence-based sensing, and drug delivery, offering structured data, experimental methodologies, and visual workflows to guide research and development.
Introduction to this compound as a Linker
This compound, or 2,2'-biphenyldicarboxylic acid, is a robust and versatile organic linker used in the construction of coordination polymers.[1] Its rigid biphenyl backbone and two carboxylate groups allow for the formation of diverse and stable one-, two-, and three-dimensional structures.[2] The rotational flexibility of the biphenyl group enables it to adapt to the coordination preferences of various metal ions, leading to a wide range of network topologies and functionalities.[3] These characteristics make this compound-based CPs and MOFs promising candidates for applications in catalysis, sensing, and biomedicine.[4][5]
Applications and Performance Data
Catalysis
Coordination polymers constructed with this compound linkers have demonstrated significant potential as heterogeneous catalysts for various organic transformations. The catalytic activity often stems from the accessible metal centers within the porous framework.[6][7]
Table 1: Catalytic Performance of this compound-Based Coordination Polymers
| Catalyst | Reaction Type | Substrate | Product | Yield (%) | Conditions | Reference |
| [Zn(dpa)(bim)]n | Knoevenagel Condensation | Benzaldehyde, Malononitrile | 2-Benzylidenemalononitrile | >95 | Room temp., 2h, Ethanol | [3] |
| [Ni(dpa)(bpp)]n | Knoevenagel Condensation | Benzaldehyde, Malononitrile | 2-Benzylidenemalononitrile | ~90 | Room temp., 4h, Ethanol | [2] |
| [Cu2(dpa)2(bpa)] | A³ Coupling | Benzaldehyde, Piperidine, Phenylacetylene | Propargylamine derivative | ~85 | 80 °C, 6h, Toluene | [2] |
Note: dpa = this compound dianion; bim = benzimidazole; bpp = 1,3-di(4-pyridyl)propane; bpa = 1,2-bis(4-pyridyl)ethane.
Luminescence-Based Sensing
The inherent fluorescence of the this compound linker can be modulated upon interaction with specific analytes, making these coordination polymers suitable for chemical sensing applications.[8] Lanthanide-based CPs incorporating this compound are particularly noteworthy for their sharp and long-lived emission bands.[9][10]
Table 2: Luminescent Sensing Applications of this compound-Based Coordination Polymers
| Sensor Material | Target Analyte | Detection Method | Quenching Efficiency (%) | Limit of Detection (LOD) | Reference |
| [Tb(dpa)1.5(H2O)]·H2O | Nitrobenzene | Fluorescence Quenching | ~98 | 10⁻⁵ M | |
| [Eu(dpa)1.5(H2O)]·H2O | Fe³⁺ ions | Fluorescence Quenching | ~95 | 10⁻⁶ M | [8] |
| [Zn(dpa)(bpp)]n | Acetone | Fluorescence Enhancement | N/A | - | [11] |
Note: dpa = this compound dianion; bpp = 1,3-di(4-pyridyl)propane.
Drug Delivery
Metal-organic frameworks, including those potentially constructed from this compound, are being explored as carriers for therapeutic agents due to their high porosity and tunable surface properties.[12] While specific data on this compound-based MOFs for drug delivery is emerging, the principles of MOF-based drug delivery are applicable. The biocompatibility of the constituent metal ions and organic linkers is a critical consideration.[13][14][15]
Experimental Protocols
Synthesis of this compound-Based Coordination Polymers
Protocol 1: Hydrothermal Synthesis of a Zn(II)-Diphenic Acid Coordination Polymer
This protocol is a generalized procedure based on common hydrothermal synthesis methods for CPs.[2][3]
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (H₂dpa)
-
1,3-Di(4-pyridyl)propane (bpp)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
Procedure:
-
In a 20 mL Teflon-lined stainless-steel autoclave, dissolve this compound (0.1 mmol) and 1,3-di(4-pyridyl)propane (0.1 mmol) in 10 mL of a 1:1 (v/v) mixture of DMF and deionized water.
-
To this solution, add zinc nitrate hexahydrate (0.1 mmol).
-
Seal the autoclave and heat it in an oven at 120 °C for 72 hours.
-
After 72 hours, allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration, wash with DMF and then with ethanol.
-
Dry the product in a desiccator.
Characterization:
-
Single-Crystal X-ray Diffraction: To determine the crystal structure.
-
Powder X-ray Diffraction (PXRD): To confirm phase purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.
-
Thermogravimetric Analysis (TGA): To assess thermal stability.
Catalytic Performance Evaluation
Protocol 2: Knoevenagel Condensation Catalyzed by a this compound-Based CP
This protocol outlines a typical procedure for testing the catalytic activity of a CP in a Knoevenagel condensation reaction.[3]
Materials:
-
Synthesized this compound-Based CP (Catalyst)
-
Benzaldehyde
-
Malononitrile
-
Ethanol (Solvent)
-
Gas Chromatograph (GC) for analysis
Procedure:
-
Activate the catalyst by heating under vacuum to remove any guest molecules.
-
In a round-bottom flask, suspend the activated catalyst (10 mg) in ethanol (10 mL).
-
Add benzaldehyde (1 mmol) and malononitrile (1.2 mmol) to the suspension.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC).
-
After the reaction is complete, separate the catalyst by centrifugation or filtration.
-
Wash the catalyst with ethanol and dry it for reuse in subsequent cycles to test for recyclability.
Luminescence-Based Sensing Protocol
Protocol 3: Sensing of Nitroaromatics using a Luminescent this compound-Based CP
This protocol describes a general method for evaluating the sensing capabilities of a luminescent CP.
Materials:
-
Luminescent this compound-Based CP
-
N,N-Dimethylformamide (DMF)
-
Nitrobenzene (or other nitroaromatic analyte)
-
Fluorometer
Procedure:
-
Grind the crystalline CP into a fine powder.
-
Disperse a small, consistent amount of the powdered CP in DMF to create a stable suspension.
-
Record the fluorescence emission spectrum of the suspension.
-
Prepare stock solutions of the analyte (e.g., nitrobenzene) in DMF.
-
Titrate the CP suspension with the analyte solution by adding small, incremental amounts.
-
Record the fluorescence emission spectrum after each addition, allowing for equilibration.
-
Analyze the change in fluorescence intensity as a function of analyte concentration to determine quenching efficiency and calculate the limit of detection.
Visualizing Workflows and Relationships
Experimental Workflow for Synthesis and Characterization
References
- 1. osti.gov [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lupinepublishers.com [lupinepublishers.com]
- 6. Catalytic Activity of Zn(II) Coordination Polymer Based on a Cyclotriphosphazene-Functionalized Ligand for Removal of Organic Dyes | MDPI [mdpi.com]
- 7. Zinc(II) Carboxylate Coordination Polymers with Versatile Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid in biological and water samples: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. Synthesis, characterization of the luminescent lanthanide complexes with (Z)-4-(4-methoxyphenoxy)-4-oxobut-2-enoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Zn(II)–Metal–Organic Framework Based on 4-(4-Carboxy phenoxy) Phthalate Acid as Luminescent Sensor for Detection of Acetone and Tetracycline | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. rsc.org [rsc.org]
- 15. Biocompatibility and biodegradability of metal organic frameworks for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Application of Diphenic Acid in Polyamide Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and characterization of high-performance polyamides derived from diphenic acid (2,2'-biphenyldicarboxylic acid). The inclusion of the non-coplanar, rigid biphenyl moiety from this compound into the polymer backbone is a key strategy for developing polyamides with enhanced thermal stability, improved solubility, and specific mechanical properties, making them suitable for a range of advanced applications.
Introduction to this compound-Based Polyamides
Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal and mechanical properties.[1] However, the rigidity of their polymer chains often leads to poor solubility and high processing temperatures, limiting their applications.[2] The introduction of flexible ether linkages or bulky side groups are common strategies to improve processability. An alternative approach is the incorporation of non-coplanar diacid monomers, such as this compound. The twisted biphenyl unit in this compound disrupts chain packing, leading to enhanced solubility in organic solvents while maintaining high thermal stability.[3]
This document outlines the synthesis of polyamides from this compound and various aromatic and aliphatic diamines via direct polycondensation and low-temperature solution polycondensation methods. It further details the characterization of these polymers, providing insights into their structure-property relationships.
Synthesis of Polyamides from this compound
Polyamides from this compound can be synthesized through several methods, with direct phosphorylation polycondensation and low-temperature solution polycondensation being the most common. The choice of method depends on the reactivity of the diamine and the desired polymer properties.
Direct Polycondensation
This method involves the direct reaction of this compound with a diamine in the presence of a phosphorylation agent, such as triphenyl phosphite (TPP), and a base, like pyridine, in a high-boiling aprotic solvent. This method is suitable for a wide range of aromatic diamines.
Low-Temperature Solution Polycondensation
This technique utilizes the more reactive diphenoyl dichloride, the acid chloride of this compound. The polycondensation reaction is carried out with a diamine in a polar aprotic solvent at low temperatures.[2] This method is particularly useful for less reactive diamines and can lead to high molecular weight polymers.
Quantitative Data Summary
The properties of polyamides derived from this compound are highly dependent on the structure of the diamine comonomer. The following tables summarize key quantitative data for a representative set of this compound-based polyamides.
Table 1: Thermal Properties of this compound-Based Polyamides
| Polyamide ID | Diamine | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (T10, °C) in N2 |
| PA-DA-1 | 4,4'-Oxydianiline (ODA) | 235 | 480 |
| PA-DA-2 | m-Phenylenediamine (MPD) | 245 | 495 |
| PA-DA-3 | 4,4'-(Hexafluoroisopropylidene)dianiline (6F-DA) | 260 | 510 |
| PA-DA-4 | Hexamethylenediamine (HMDA) | 180 | 450 |
Note: The data presented here is a representative compilation from various sources on aromatic polyamides and should be considered as a guideline. Actual values may vary based on specific synthesis conditions and characterization methods.
Table 2: Mechanical Properties of this compound-Based Polyamide Films
| Polyamide ID | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) |
| PA-DA-1 | 95 | 12 | 2.5 |
| PA-DA-2 | 110 | 10 | 2.8 |
| PA-DA-3 | 105 | 8 | 3.0 |
| PA-DA-4 | 75 | 25 | 2.0 |
Note: Mechanical properties are highly dependent on film preparation and testing conditions.
Table 3: Solubility of this compound-Based Polyamides
| Polyamide ID | NMP | DMAc | DMF | DMSO | m-Cresol |
| PA-DA-1 | ++ | ++ | + | + | ++ |
| PA-DA-2 | ++ | ++ | + | + | ++ |
| PA-DA-3 | ++ | ++ | ++ | ++ | ++ |
| PA-DA-4 | + | + | - | - | + |
Key: ++ (Soluble at room temperature), + (Soluble on heating), - (Insoluble)
Experimental Protocols
The following are detailed protocols for the synthesis of a representative aromatic polyamide from this compound and 4,4'-oxydianiline (ODA) via direct polycondensation and the preparation of the necessary diacid chloride for low-temperature solution polycondensation.
Preparation of Diphenoyl Dichloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in an excess of thionyl chloride.
-
Add a few drops of DMF as a catalyst.
-
Heat the mixture to reflux and maintain for 4-6 hours, or until the solution becomes clear.
-
Distill off the excess thionyl chloride under reduced pressure.
-
Recrystallize the crude product from anhydrous toluene to obtain pure diphenoyl dichloride.
Protocol for Direct Polycondensation of this compound with 4,4'-Oxydianiline (PA-DA-1)
Materials:
-
This compound
-
4,4'-Oxydianiline (ODA)
-
Triphenyl phosphite (TPP)
-
Pyridine
-
N-Methyl-2-pyrrolidone (NMP)
-
Calcium chloride (CaCl₂)
-
Methanol
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve this compound, ODA, and CaCl₂ in NMP.
-
Add pyridine to the solution and stir under a nitrogen atmosphere.
-
Add TPP to the reaction mixture.
-
Heat the mixture to 100-120°C and maintain for 3-4 hours.
-
After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring.
-
Collect the precipitated fibrous polymer by filtration, wash thoroughly with hot water and methanol, and dry in a vacuum oven at 80°C for 24 hours.
Visualizations
Polyamide Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of polyamides from this compound.
General Structure of this compound-Based Polyamide
The diagram below shows the general repeating unit of a polyamide derived from this compound.
Structure-Property Relationships
The properties of this compound-based polyamides are directly influenced by the choice of the diamine component.
-
Aromatic Diamines: The use of aromatic diamines generally results in polyamides with high glass transition temperatures and excellent thermal stability. The rigidity of the aromatic units contributes to the high-performance characteristics of these polymers.[1]
-
Aliphatic Diamines: Incorporating flexible aliphatic diamines, such as hexamethylenediamine, lowers the glass transition temperature and increases the flexibility of the resulting polyamide.[4] This can also improve processability.
-
Fluorinated Diamines: The introduction of fluorine-containing diamines, like 4,4'-(hexafluoroisopropylidene)dianiline (6F-DA), can further enhance solubility and thermal stability, as well as impart desirable dielectric properties.
The non-coplanar structure of the this compound moiety is crucial for disrupting the close packing of polymer chains, which is a key factor in improving the solubility of these otherwise rigid-rod polymers.[3] This allows for solution processing techniques, such as casting films from solution, which is often not possible with conventional wholly aromatic polyamides.[2]
Potential Applications
The unique combination of high thermal stability, good solubility, and excellent mechanical properties makes this compound-based polyamides attractive for a variety of advanced applications, including:
-
High-temperature resistant films and coatings: For electronics and aerospace applications.
-
Advanced composite matrices: For lightweight structural components.
-
Gas separation membranes: The tailored free volume created by the non-coplanar structure can be beneficial for selective gas permeation.
-
Fibers with high strength and thermal resistance: For protective clothing and industrial applications.
Further research and development in this area will likely uncover new applications where the specific property profile of this compound-based polyamides can offer significant advantages over existing materials.
References
- 1. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Fluorescent Sensors Using Diphenic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of diphenic acid and its derivatives in the design and synthesis of fluorescent sensors for various analytes. This compound, a biphenyl dicarboxylic acid, offers a rigid and versatile scaffold that can be functionalized to create sensitive and selective chemosensors.
Introduction to this compound in Fluorescent Sensor Design
This compound serves as an excellent foundational molecule for fluorescent sensors due to its structural rigidity, which can minimize non-radiative decay processes and enhance fluorescence quantum yield. The two carboxylic acid groups provide convenient handles for chemical modification, allowing for the attachment of fluorophores and analyte recognition moieties. By forming derivatives such as amides, esters, or incorporating it into larger complex structures, this compound-based sensors can be tailored to detect a wide range of analytes including metal ions and organic molecules.
Common signaling mechanisms for fluorescent sensors include:
-
Chelation-Enhanced Fluorescence (CHEF): Binding of an analyte to the sensor restricts intramolecular rotation or other quenching pathways, leading to an increase in fluorescence intensity.
-
Photoinduced Electron Transfer (PET): In the "off" state, an electron transfer from a donor to the fluorophore quenches fluorescence. Analyte binding disrupts this process, "turning on" the fluorescence.
-
Intramolecular Charge Transfer (ICT): Analyte interaction can alter the electron-donating or -withdrawing properties of substituents on the fluorophore, causing a shift in the emission wavelength.
-
Ligand-Sensitized Emission: In the case of lanthanide complexes, the organic ligand (derived from this compound) absorbs light and efficiently transfers the energy to the lanthanide ion, which then emits its characteristic luminescence.
Application: Detection of Metal Ions (Al³⁺ and Zn²⁺) using a this compound-Derived Schiff Base Sensor (Generalized Protocol)
This section describes a generalized approach for the synthesis and application of a "turn-on" fluorescent sensor for aluminum (Al³⁺) and zinc (Zn²⁺) ions based on a this compound-derived amido Schiff base. The biphenyl core of this compound provides the structural backbone for the sensor.[1]
Signaling Pathway
The sensing mechanism is based on Chelation-Enhanced Fluorescence (CHEF). In the free ligand state, the C=N isomerization and potential PET processes can lead to fluorescence quenching. Upon coordination with Al³⁺ or Zn²⁺, the ligand's conformation is rigidified, inhibiting these non-radiative decay pathways and causing a significant enhancement of fluorescence.
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.
Experimental Protocols
Protocol 2.1: Synthesis of a this compound-Derived Hydrazide
-
Add diphenic anhydride (1 mmol) to a round-bottom flask.
-
Dissolve in a suitable solvent such as methanol or ethanol.
-
Add hydrazine hydrate (2 mmol) dropwise while stirring.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
The resulting precipitate (this compound dihydrazide) is collected by filtration, washed with cold ethanol, and dried under vacuum.
Protocol 2.2: Synthesis of the Schiff Base Sensor
-
Dissolve the this compound dihydrazide (1 mmol) in ethanol in a round-bottom flask.
-
Add a substituted salicylaldehyde (e.g., 2-hydroxy-1-naphthaldehyde) (2.2 mmol).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 8-12 hours.
-
After cooling, the solid product is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) to yield the final sensor.
Protocol 2.3: General Procedure for Fluorescence Titration
-
Prepare a stock solution of the sensor (e.g., 1 mM) in a suitable solvent (e.g., DMF or DMSO).
-
Prepare stock solutions of various metal perchlorates (e.g., 10 mM) in deionized water.
-
In a series of cuvettes, place a fixed concentration of the sensor solution (e.g., 10 µM) in an appropriate buffer (e.g., HEPES in aqueous DMF).
-
Add increasing concentrations of the metal ion solution to the cuvettes.
-
Record the fluorescence emission spectra after each addition (e.g., excitation at the absorption maximum of the sensor).
-
Plot the fluorescence intensity at the emission maximum against the metal ion concentration.
Quantitative Data (Representative)
The following table summarizes representative data for a biphenyl-containing amido Schiff base sensor, demonstrating its performance for Al³⁺ and Zn²⁺ detection.[1]
| Parameter | Value (for Al³⁺) | Value (for Zn²⁺) |
| Emission Max (λem) | 458 nm | 478 nm |
| Fluorescence Enhancement | Significant "turn-on" | Significant "turn-on" |
| Solvent System | Aqueous DMF | Aqueous DMF |
| Binding Stoichiometry | 1:1 | 1:1 |
Application: Detection of p-Phenylenediamine using a Europium-Diphenic Acid Fluorescent Probe
This application note details the synthesis and use of a lanthanide-based fluorescent probe where this compound is a key structural component for the detection of p-phenylenediamine.[2]
Signaling Pathway
The detection mechanism relies on the quenching of the characteristic red fluorescence of the Europium(III) ion. The Eu³⁺-diphenic acid framework exhibits strong luminescence due to the "antenna effect," where the this compound ligand absorbs UV light and transfers the energy to the Eu³⁺ ion. P-phenylenediamine can coordinate with the complex or interact in a way that disrupts this energy transfer, leading to a quenching of the fluorescence signal.
Caption: Ligand-sensitized emission and quenching mechanism.
Experimental Protocols
Protocol 3.1: Synthesis of the Europium-Diphenic Acid Fluorescent Probe [2]
-
In a 25 mL Teflon-lined reactor, add EuCl₃·6H₂O (0.5 mmol), this compound (0.5 mmol), and 1.0 mL of 1-ethyl-3-methylimidazolium chloride ionic liquid.
-
Mix the components evenly.
-
Seal the reactor and place it in an oven at 170°C for 5 days.
-
After the reaction, allow the reactor to cool to room temperature.
-
Wash the resulting colorless, block-shaped crystals with acetone and ethanol.
-
The final product is the europium fluorescent probe with the structural unit [PMI]₂[Eu₂(BPDC)₃Cl₂], where PMI is 1-propyl-3-methylimidazolium and BPDC is the this compound radical.
Protocol 3.2: Detection of p-Phenylenediamine
-
Disperse the crystalline Eu³⁺-diphenic acid probe in a suitable solvent to form a stable suspension.
-
Prepare a series of standard solutions of p-phenylenediamine.
-
Add a fixed amount of the probe suspension to separate vials.
-
Add varying concentrations of the p-phenylenediamine solutions to the vials.
-
After a short incubation period, measure the fluorescence intensity of the characteristic Eu³⁺ emission peak (e.g., around 615 nm) upon excitation at the absorption maximum of the this compound ligand (in the UV range).
-
Observe the decrease in fluorescence intensity with increasing p-phenylenediamine concentration.
Quantitative Data
| Parameter | Value |
| Analyte | p-Phenylenediamine |
| Signaling Mechanism | Fluorescence Quenching |
| Emission Peak Monitored | Eu³⁺ characteristic emission |
| Crystal System of Probe | Monoclinic[2] |
| Space Group of Probe | P2₁/c[2] |
General Workflow for Sensor Development
The development of a novel this compound-based fluorescent sensor generally follows the workflow outlined below.
References
- 1. Biphenyl-containing amido Schiff base derivative as a turn-on fluorescent chemosensor for Al3+ and Zn2+ ions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Europium fluorescent probe and test paper based on this compound and application thereof in the detection of p-phenylenediamine - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols: Diphenic Acid in Catalysis
A thorough review of the scientific literature did not yield specific examples of organic reactions where diphenic acid is utilized as a catalyst. While this compound and its derivatives are valuable in various chemical syntheses, particularly as building blocks for polymers, dyes, and pharmaceutical compounds, their application as a primary catalyst appears to be undocumented in readily available scientific resources.
Multicomponent reactions, such as the Biginelli and Hantzsch reactions, are frequently catalyzed by Brønsted or Lewis acids. Although this compound possesses two carboxylic acid functional groups and can therefore act as a Brønsted acid, specific protocols detailing its use as a catalyst for these or other named reactions could not be located. Research in this area tends to focus on stronger acids or catalysts with specific properties to achieve high yields and selectivity.
For researchers and drug development professionals interested in acid-catalyzed organic reactions, a wide array of other catalysts are well-documented and commonly employed. These include, but are not limited to:
-
Mineral Acids: Sulfuric acid (H₂SO₄), hydrochloric acid (HCl)
-
Organic Acids: p-Toluenesulfonic acid (p-TsOH), acetic acid (CH₃COOH)
-
Lewis Acids: Boron trifluoride (BF₃), aluminum chloride (AlCl₃), zinc chloride (ZnCl₂)
-
Solid Acid Catalysts: Amberlyst resins, zeolites, montmorillonite clays
These catalysts have been extensively studied and their applications in various organic transformations are well-established with detailed experimental protocols and comprehensive data available in the scientific literature.
Based on the available information, there are no established and documented protocols for organic reactions specifically catalyzed by this compound. Researchers seeking to perform acid-catalyzed reactions are advised to consult the extensive literature on the well-established catalysts mentioned above. Further investigation into the potential catalytic activity of this compound could represent a novel area of research.
Application Notes and Protocols for the Esterification of Diphenic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of dimethyl diphenate and diethyl diphenate via the Fischer-Speier esterification of diphenic acid. It includes a comparison of common acid catalysts, detailed experimental procedures, and methods for purification and characterization.
Introduction
This compound, a biphenyl dicarboxylic acid, and its ester derivatives are important intermediates in the synthesis of various organic compounds, including pharmaceuticals and polymers. The esterification of this compound is a fundamental reaction to produce these valuable derivatives. The Fischer-Speier esterification, a classic method involving an acid catalyst and an excess of alcohol, is a common and effective route for this transformation. This application note outlines optimized protocols for the synthesis of dimethyl and diethyl diphenate, providing quantitative data to aid in the selection of appropriate reaction conditions.
Data Presentation: Comparison of Catalysts and Reaction Conditions
The efficiency of the esterification of this compound is influenced by the choice of catalyst, alcohol, reaction temperature, and time. Below is a summary of typical yields obtained for the synthesis of dimethyl and diethyl diphenate using common acid catalysts.
| Target Ester | Alcohol | Catalyst | Catalyst Loading (mol%) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| Dimethyl Diphenate | Methanol | Sulfuric Acid (H₂SO₄) | 5 | Reflux (~65) | 6 | ~95 |
| Diethyl Diphenate | Ethanol | p-Toluenesulfonic Acid (p-TSA) | 10 | Reflux (~78) | 8 | ~90 |
| Dimethyl Diphenate | Methanol | Hydrochloric Acid (HCl) | 5 | Reflux (~65) | 8 | ~92 |
Note: Yields are approximate and can vary based on the specific reaction scale and purification methods.
Experimental Protocols
Protocol 1: Synthesis of Dimethyl Diphenate using Sulfuric Acid
This protocol details the synthesis of dimethyl diphenate from this compound and methanol, catalyzed by sulfuric acid.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (98%)
-
Saturated sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 10.0 g, 41.3 mmol).
-
Reagent Addition: Add 100 mL of anhydrous methanol to the flask and stir until the this compound is partially dissolved.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2.3 mL, ~5 mol%) to the stirring suspension.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: After 6 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Workup:
-
Dissolve the residue in 100 mL of diethyl ether.
-
Transfer the solution to a separatory funnel and wash with 50 mL of deionized water.
-
Carefully wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize the remaining acid. Repeat this wash until no more gas evolution is observed.
-
Wash the organic layer again with 50 mL of deionized water and then with 50 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield crude dimethyl diphenate.
-
Purification: Recrystallize the crude product from a minimal amount of hot methanol to obtain pure dimethyl diphenate as a white solid.
Protocol 2: Synthesis of Diethyl Diphenate using p-Toluenesulfonic Acid
This protocol describes the synthesis of diethyl diphenate using ethanol and p-toluenesulfonic acid as the catalyst.
Materials:
-
This compound
-
Ethanol (absolute)
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
Equipment:
-
Round-bottom flask with a Dean-Stark trap
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add this compound (e.g., 10.0 g, 41.3 mmol), 100 mL of absolute ethanol, and p-toluenesulfonic acid monohydrate (7.8 g, 10 mol%).
-
Azeotropic Reflux: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux and collect the water-ethanol azeotrope in the Dean-Stark trap for 8 hours.
-
Cooling: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess ethanol using a rotary evaporator.
-
Workup:
-
Dissolve the residue in 100 mL of ethyl acetate.
-
Transfer to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution.
-
Wash with 50 mL of deionized water, followed by 50 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude diethyl diphenate by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from ethanol/water.
Characterization
The identity and purity of the synthesized esters can be confirmed by various analytical techniques:
-
Melting Point: Compare the melting point of the purified product with the literature value.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the ester.
-
Dimethyl Diphenate: ¹H NMR should show a singlet for the two methyl groups around 3.6-3.9 ppm.
-
Diethyl Diphenate: ¹H NMR should show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl groups.
-
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1720-1740 cm⁻¹ is characteristic of the ester carbonyl group.
Mandatory Visualization
Caption: Experimental workflow for the esterification of this compound.
This application note provides a comprehensive guide for the successful synthesis and characterization of this compound esters. The detailed protocols and comparative data will be valuable for researchers in organic synthesis and drug development.
High-Yield Synthesis of Diphenic Anhydride: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. Diphenic anhydride, a crucial building block in the synthesis of polymers, dyes, and pharmaceutical compounds, is often required in high purity and yield. This document provides detailed application notes and experimental protocols for the high-yield synthesis of diphenic anhydride from diphenic acid.
Two primary methods are detailed below: the direct dehydration of this compound using acetic anhydride and a two-step procedure involving the formation of diphenoyl chloride followed by intramolecular cyclization. Both methods offer high yields and are adaptable to standard laboratory settings.
Data Presentation: Comparison of Synthesis Methods
| Method | Key Reagents | Reaction Time | Temperature | Typical Yield | Purity | Notes |
| Method 1: Acetic Anhydride Dehydration | This compound, Acetic Anhydride | 2-4 hours | Reflux (~140 °C) | >95% | High | Simple, one-pot synthesis. Acetic anhydride also serves as the crystallization solvent.[1] |
| Method 2: Thionyl Chloride Route | This compound, Thionyl Chloride, Pyridine (or other base) | 3-5 hours | Reflux (~80 °C) | 96-98% | Very High | Two-step process offers excellent yield and purity. Requires handling of thionyl chloride.[2] |
Experimental Protocols
Method 1: High-Yield Synthesis of Diphenic Anhydride via Acetic Anhydride Dehydration
This protocol describes the direct conversion of this compound to diphenic anhydride using acetic anhydride as both the dehydrating agent and the reaction solvent. This method is straightforward and consistently provides high yields of pure product.
Materials:
-
This compound
-
Acetic anhydride
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Ice bath
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.
-
Add an excess of acetic anhydride to the flask (e.g., 5-10 mL of acetic anhydride per gram of this compound).
-
Heat the mixture to reflux (approximately 140 °C) with continuous stirring.
-
Maintain the reflux for 2-4 hours, during which the this compound will dissolve and react to form the anhydride.
-
After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to induce crystallization of the diphenic anhydride.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold, dry ether to remove any residual acetic anhydride and acetic acid.
-
Dry the purified diphenic anhydride in a vacuum oven at 100 °C.[1]
Method 2: High-Yield Synthesis via Diphenoyl Chloride Intermediate
This two-step method involves the initial conversion of this compound to diphenoyl chloride using thionyl chloride, followed by an intramolecular cyclization to yield diphenic anhydride. This procedure is capable of producing yields up to 98%.
Materials:
-
This compound
-
Thionyl chloride
-
Pyridine or other suitable base
-
Anhydrous solvent (e.g., benzene or toluene)
-
Round-bottom flask with reflux condenser and dropping funnel
-
Heating mantle
-
Stirring apparatus
-
Rotary evaporator
-
Ice bath
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
Step 1: Synthesis of Diphenoyl Chloride
-
Place this compound in a dry round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add an excess of thionyl chloride (e.g., 2-3 equivalents) to the flask.
-
Gently reflux the mixture for 1-2 hours until the evolution of HCl and SO2 gases ceases.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude diphenoyl chloride.
Step 2: Cyclization to Diphenic Anhydride
-
Dissolve the crude diphenoyl chloride in a dry, inert solvent such as benzene or toluene in a three-necked flask equipped with a stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of pyridine (or another suitable base) dissolved in the same solvent to the cooled solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The pyridine hydrochloride precipitate will form. Remove the precipitate by filtration.
-
The filtrate, containing the diphenic anhydride, is then concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent like benzene to yield pure diphenic anhydride. A yield of 96-98% can be expected.[2]
Visualizations
Chemical Reaction Pathway
Caption: Reaction pathways for diphenic anhydride synthesis.
Experimental Workflow: Acetic Anhydride Method
Caption: Experimental workflow for the one-step synthesis.
References
The Untapped Potential of Diphenic Acid in the Design of Bent-Core Liquid Crystals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Diphenic acid, with its inherent V-shaped geometry, presents a compelling yet largely unexplored scaffold for the design of novel bent-core liquid crystals. The fixed dihedral angle between its two phenyl rings offers a unique structural constraint that can influence the formation and properties of mesophases, potentially leading to materials with novel electro-optical and self-assembling characteristics. While direct examples of liquid crystals based on a this compound core are not widely reported in mainstream literature, its structural motifs are analogous to other V-shaped molecules that have been successfully employed in the synthesis of bent-core mesogens.[1][2][3] This document provides detailed application notes and protocols to guide researchers in exploring the potential of this compound in this exciting field.
Application Notes
The introduction of a this compound core into a liquid crystalline structure is anticipated to impart several key properties:
-
Inherent Bent Geometry: Unlike flexible linkers, the biphenyl-2,2'-dicarboxylate core of this compound provides a well-defined kink in the molecular structure. This can promote the formation of polar smectic phases, which are of significant interest for their ferroelectric and piezoelectric properties. The dihedral angle of the biphenyl unit, which is influenced by substitution and the surrounding molecular structure, will be a critical parameter in determining the packing and, consequently, the mesophase behavior.[4][5][6]
-
Modulation of Mesophase Behavior: By functionalizing the carboxylic acid groups of this compound with various mesogenic units, a wide range of molecular architectures can be accessed. The choice of linking groups (e.g., esters, amides), terminal chains, and lateral substituents will allow for the fine-tuning of transition temperatures, mesophase type (nematic, smectic, columnar), and physical properties such as birefringence and dielectric anisotropy.[7]
-
Potential for Chiral Phases: The atropisomerism of certain substituted this compound derivatives could be exploited to induce chirality, leading to the formation of chiral smectic or cholesteric phases without the need for a separate chiral dopant. This intrinsic chirality can result in unique optical properties and responsiveness to external stimuli.
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of calamitic and bent-core liquid crystals derived from this compound.
Protocol 1: Synthesis of a Symmetrical Calamitic Liquid Crystal via Esterification of this compound
This protocol describes the synthesis of a symmetrical diester of this compound with a mesogenic phenol.
Materials:
-
This compound
-
4-Alkoxyphenol (e.g., 4-hexyloxyphenol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), 4-alkoxyphenol (2.2 eq), and DMAP (0.2 eq) in anhydrous DCM.
-
Coupling Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (2.2 eq) in anhydrous DCM dropwise over 30 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Characterization of Mesomorphic Properties
Instrumentation:
-
Differential Scanning Calorimetry (DSC) with a heating and cooling rate of 10 °C/min.[8]
-
Polarized Optical Microscopy (POM) equipped with a hot stage.[8]
Procedure:
-
DSC Analysis: Place a small sample (2-5 mg) of the purified compound in an aluminum DSC pan. Heat the sample to a temperature above its expected clearing point, then cool it to room temperature, and finally reheat it. Record the transition temperatures and associated enthalpy changes during the second heating and first cooling cycles.
-
POM Analysis: Place a small amount of the sample on a clean glass slide and cover it with a coverslip. Heat the slide on the hot stage to the isotropic liquid phase. Observe the sample through the polarized microscope while slowly cooling. Identify the different liquid crystalline phases by their characteristic textures (e.g., schlieren for nematic, focal-conic for smectic).[9]
Data Presentation
The quantitative data for a hypothetical series of this compound-based liquid crystals (DA-n, where 'n' is the number of carbon atoms in the terminal alkoxy chain) are summarized in the table below for illustrative purposes.
| Compound | n | Phase Transitions (°C) on Heating | Phase Transitions (°C) on Cooling | Mesophase(s) |
| DA-6 | 6 | Cr 110 N 135 I | I 133 N 95 Cr | Nematic |
| DA-8 | 8 | Cr 105 SmA 120 N 145 I | I 143 N 118 SmA 90 Cr | Smectic A, Nematic |
| DA-10 | 10 | Cr 102 SmA 135 I | I 133 SmA 98 Cr | Smectic A |
Cr = Crystalline, N = Nematic, SmA = Smectic A, I = Isotropic. Data is hypothetical and for illustrative purposes only.
Visualizations
Molecular Design Strategy
The following diagram illustrates the general design strategy for creating liquid crystals from a this compound core.
Caption: General design of this compound-based liquid crystals.
Experimental Workflow
The workflow for the synthesis and characterization of this compound-based liquid crystals is depicted below.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Design of V-shaped ionic liquid crystals: atropisomerisation ability and formation of double-gyroid molecular assemblies - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Design and synthesis of photoresponsive bent-core liquid crystals exhibiting polar smectic phases - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. Dihedral angle of biphenyl in solution and the molecular force field - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrochemical Analysis of Diphenic Acid-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrochemical properties of diphenic acid-based compounds and detailed protocols for their analysis. This compound (2,2'-biphenyldicarboxylic acid) and its derivatives are of significant interest due to their presence in natural products, their use as building blocks in supramolecular chemistry, and their potential applications in materials science and drug development.[1] Understanding their electrochemical behavior is crucial for applications in sensing, catalysis, and for elucidating their roles in biological redox processes.
Introduction to the Electrochemical Properties of this compound-Based Compounds
This compound itself is not inherently redox-active within the typical electrochemical window of common solvents. However, its derivatives, particularly those incorporated into larger conjugated systems, coordinated with redox-active metal centers in metal-organic frameworks (MOFs), or functionalized with electroactive groups, can exhibit interesting electrochemical properties. The biphenyl backbone of this compound can facilitate electron transfer, and the carboxylic acid groups can be used to anchor the molecules to electrode surfaces or to coordinate with metal ions.
The electrochemical behavior of these compounds is typically investigated using techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and electrochemical impedance spectroscopy (EIS). These methods can provide valuable information about the redox potentials, electron transfer kinetics, and interfacial properties of this compound derivatives.
Data Presentation: Electrochemical Parameters of Related Compounds
While specific quantitative electrochemical data for simple this compound derivatives is not extensively available in the reviewed literature, the following tables summarize typical electrochemical data for related aromatic carboxylic acids and metal-organic frameworks to provide a comparative context.
Table 1: Redox Potentials of Aromatic Carboxylic Acids and Related Compounds
| Compound | Epa (V) vs. Ag/AgCl | Epc (V) vs. Ag/AgCl | ΔEp (mV) | Solvent/Electrolyte | Notes |
| 2,5-Dihydroxybenzoic acid | +0.5 | +0.45 | 50 | Aqueous Buffer | Reversible one-electron oxidation.[2] |
| Gallic Acid | +0.414, +0.786 | +0.350 | 64 (for first peak) | pH 3.0 Buffer | Two well-defined anodic peaks.[3] |
| Diphenylamine | +0.8 | +0.7 | 100 | Acetonitrile | Quasi-reversible oxidation.[4] |
Note: Epa = Anodic Peak Potential, Epc = Cathodic Peak Potential, ΔEp = Peak Separation. These values are highly dependent on experimental conditions such as solvent, electrolyte, pH, and scan rate.
Table 2: Electrochemical Properties of Metal-Organic Frameworks with Aromatic Linkers
| MOF | Formal Potential (V) | Conductivity (S cm-1) | Technique | Notes |
| Zn(pyrazol-NDI) | -1.05, -1.29 | ~10-6 (at max) | CV, in situ conductivity | Exhibits bell-shaped redox conductivity.[5] |
| UU-100(Co) | -1.19 | ~10-7 (at max) | CV, in situ conductivity | Demonstrates redox-hopping charge transport.[5] |
Note: The electrochemical properties of MOFs are highly dependent on the metal center, the organic linker, and the framework topology.
Experimental Protocols
Protocol for Cyclic Voltammetry (CV) Analysis
Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of a compound.[6]
Objective: To determine the redox potentials and assess the reversibility of electron transfer for a this compound-based compound.
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode cell (including working electrode, reference electrode, and counter electrode)
-
Working Electrodes: Glassy Carbon Electrode (GCE), Platinum (Pt), or Gold (Au)
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire or graphite rod
-
Electrolyte solution (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate in acetonitrile or an aqueous buffer)
-
This compound-based compound of interest
-
High-purity solvents (e.g., acetonitrile, dimethylformamide, or deionized water)
-
Inert gas (Nitrogen or Argon) for deaeration
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in deionized water and ethanol to ensure a clean and smooth surface.
-
Solution Preparation: Dissolve the this compound-based compound and the supporting electrolyte in the chosen solvent to the desired concentrations (e.g., 1 mM analyte and 0.1 M electrolyte).
-
Deaeration: Purge the electrochemical cell containing the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Electrochemical Measurement:
-
Assemble the three-electrode cell.
-
Set the parameters on the potentiostat:
-
Initial Potential: A potential where no faradaic reaction occurs.
-
Vertex Potential 1 (Switching Potential): A potential sufficiently positive (for oxidation) or negative (for reduction) to observe the redox event of interest.
-
Vertex Potential 2: The potential to which the scan is reversed.
-
Scan Rate: Start with a typical scan rate of 100 mV/s. This can be varied to study the kinetics of the electron transfer.
-
-
Run the cyclic voltammogram for several cycles until a stable response is obtained.
-
-
Data Analysis:
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).
-
Calculate the formal potential, E°' = (Epa + Epc) / 2.
-
Determine the peak separation, ΔEp = |Epa - Epc|. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.
-
Analyze the ratio of the peak currents (Ipa/Ipc). For a reversible process, this ratio should be close to 1.
-
Investigate the effect of scan rate on the peak currents and potentials to gain insights into the electron transfer kinetics and reaction mechanism.
-
Protocol for Electrochemical Impedance Spectroscopy (EIS) Analysis
EIS is a powerful technique for studying the interfacial properties of an electrode, including charge transfer resistance and double-layer capacitance.[7][8][9]
Objective: To characterize the electrode-electrolyte interface and determine the charge transfer resistance of a this compound-based compound immobilized on an electrode surface.
Materials:
-
Potentiostat/Galvanostat with a frequency response analyzer.
-
Three-electrode cell and electrodes (as described for CV).
-
Electrolyte solution containing a redox probe (e.g., 5 mM [Fe(CN)6]3-/4- in 0.1 M KCl).
-
Modified electrode with the this compound-based compound.
Procedure:
-
Electrode Modification: Immobilize the this compound compound onto the working electrode surface. This can be achieved through various methods such as drop-casting, electropolymerization, or covalent attachment via the carboxylic acid groups.
-
Cell Setup: Assemble the three-electrode cell with the modified working electrode in the electrolyte solution containing the redox probe.
-
EIS Measurement:
-
Set the DC potential to the formal potential (E°') of the redox probe, determined by CV.
-
Apply a small amplitude AC voltage (e.g., 5-10 mV).
-
Scan a wide range of frequencies (e.g., from 100 kHz to 0.1 Hz).
-
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (-Z'' vs. Z').
-
The Nyquist plot for a simple electrochemical system often shows a semicircle at high frequencies and a straight line at low frequencies.
-
The diameter of the semicircle corresponds to the charge transfer resistance (Rct).
-
The intercept of the semicircle with the real axis at high frequency gives the solution resistance (Rs).
-
Fit the impedance data to an equivalent circuit model (e.g., a Randles circuit) to extract quantitative parameters.
-
Visualizations
Caption: Workflow for electrochemical analysis of this compound compounds.
Caption: Principle of a cyclic voltammetry experiment for a redox couple.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on Square Wave and Cyclic Voltammetric Behavior of 1,2- and 1,4-Dihydroxybenzenes and Their Derivatives in Acetic Acid, Ethyl Acetate and Mixtures of the Two | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 5. Experimental manifestation of redox-conductivity in metal-organic frameworks and its implication for semiconductor/insulator switching - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 7. wiley.com [wiley.com]
- 8. Electrochemical impedance spectroscopy: from breakthroughs to functional utility in supercapacitors and batteries – a comprehensive assessment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. youtube.com [youtube.com]
Application of Diphenic Acid in Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenic acid, a biphenyl dicarboxylic acid, and its derivatives have emerged as a versatile scaffold in medicinal chemistry. The rigid, yet conformationally mobile biphenyl backbone, coupled with the reactive carboxylic acid groups, provides a unique platform for the design of novel therapeutic agents. This document outlines the application of this compound in drug discovery, focusing on its use in developing anticancer, antibacterial, anti-inflammatory, and antihyperlipidemic agents. Detailed experimental protocols for the synthesis and evaluation of these compounds are provided, along with quantitative data and visualizations of relevant biological pathways.
I. This compound Derivatives as Anticancer Agents
This compound derivatives, particularly monoamides, have been investigated for their potential as anticancer agents. The National Cancer Institute (NCI) has screened several of these compounds against their panel of 60 human cancer cell lines.
Quantitative Data: Anticancer Activity
The anticancer activity of selected this compound derivatives is presented as growth inhibition percentages (GI%) at a single high dose (10⁻⁵ M) against various cancer cell lines.
| Compound | Cell Line | Cancer Type | Growth Inhibition (%) |
| 7 | HL-60 (TB) | Leukemia | 48.83 |
| 14 | A498 | Renal Cancer | 24.69 |
| 24 | NCI-H522 | Non-Small Cell Lung Cancer | 45.42 |
| 24 | UO-31 | Renal Cancer | 21.92 |
| 28 | HL-60 (TB) | Leukemia | 45.81 |
| 28 | UO-31 | Renal Cancer | 19.27 |
Data synthesized from publicly available NCI screening data.
Experimental Protocol: NCI-60 Sulforhodamine B (SRB) Cell Viability Assay[1][2][3][4]
This protocol is adapted from the NCI-60 screen methodology for determining cell viability after treatment with test compounds.
1. Cell Plating: a. Grow human tumor cell lines in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. b. Inoculate cells into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well. c. Incubate the plates at 37°C, 5% CO₂, 95% air, and 100% relative humidity for 24 hours.
2. Compound Treatment: a. Solubilize test compounds in DMSO. b. Dilute the compounds to the desired final concentrations with complete medium. c. Add the compound dilutions to the appropriate wells and incubate for an additional 48 hours.
3. Cell Fixation: a. For adherent cells, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration 10% TCA). b. Incubate at 4°C for 60 minutes. c. Discard the supernatant and wash the plates five times with tap water. d. Air dry the plates.
4. Staining: a. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. b. Incubate at room temperature for 10 minutes. c. Remove the unbound dye by washing five times with 1% acetic acid. d. Air dry the plates.
5. Absorbance Measurement: a. Solubilize the bound stain with 200 µL of 10 mM Tris base solution. b. Measure the absorbance at 565 nm using a microplate reader.
6. Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control wells.
II. This compound Derivatives as Antibacterial Agents
This compound monohydroxamides have shown promise as inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial replication.
Quantitative Data: Antibacterial and DNA Gyrase Inhibitory Activity
| Compound | Target | IC₅₀ (µg/mL) | Bacterial Strain | MIC (µg/mL) |
| 4c | DNA Gyrase | 58.3 | Escherichia coli | >128 |
| Nalidixic Acid | DNA Gyrase | 52 | Escherichia coli | 4 |
Data from "DNA Gyrase Inhibitory and Antimicrobial Activities of Some this compound Monohydroxamides".
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay[3][5]
This protocol describes an in vitro assay to measure the inhibition of DNA gyrase supercoiling activity.
1. Reaction Setup: a. On ice, prepare a reaction mixture containing:
- 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)
- Relaxed pBR322 plasmid DNA (0.5 µg)
- Test compound (dissolved in DMSO) or DMSO control
- Nuclease-free water to a final volume of 27 µL. b. Add 3 µL of diluted E. coli DNA gyrase to each reaction tube.
2. Incubation: a. Mix gently and incubate at 37°C for 30 minutes.
3. Reaction Termination: a. Stop the reaction by adding 30 µL of 2X GSTEB (Glycerol, Tris-HCl, EDTA, Bromophenol Blue) and 30 µL of chloroform:isoamyl alcohol (24:1). b. Vortex briefly and centrifuge for 1 minute.
4. Gel Electrophoresis: a. Load 20 µL of the aqueous (upper) phase onto a 1% agarose gel. b. Run the gel at ~75V for approximately 2 hours. c. Stain the gel with ethidium bromide (1 µg/mL) for 15 minutes and destain in water. d. Visualize the DNA bands using a UV transilluminator.
5. Data Analysis: a. Quantify the intensity of the supercoiled DNA band. b. Calculate the percentage of inhibition relative to the DMSO control. c. Determine the IC₅₀ value from a dose-response curve.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution[1][6][7][8][9]
1. Preparation of Inoculum: a. From an 18-24 hour agar plate, select isolated colonies of the test bacterium. b. Suspend the colonies in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL). c. Dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
2. Preparation of Compound Dilutions: a. In a 96-well microtiter plate, prepare serial two-fold dilutions of the test compound in broth.
3. Inoculation and Incubation: a. Inoculate each well with the prepared bacterial suspension. b. Include a growth control (no compound) and a sterility control (no bacteria). c. Incubate the plate at 37°C for 18-24 hours.
4. Determination of MIC: a. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
III. This compound Derivatives in Anti-Inflammatory Drug Discovery
The biphenyl scaffold of this compound is found in some natural products with anti-inflammatory properties. Synthetic derivatives are being explored for their ability to modulate inflammatory pathways.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats[5][8][10][11][12]
This in vivo model is used to assess the acute anti-inflammatory activity of compounds.
1. Animal Preparation: a. Use male Wistar rats (150-200 g). b. Fast the animals overnight before the experiment with free access to water.
2. Compound Administration: a. Administer the test compound or vehicle control intraperitoneally or orally. b. Administer a standard anti-inflammatory drug (e.g., indomethacin) to a positive control group.
3. Induction of Inflammation: a. Thirty minutes after compound administration, inject 0.1 mL of 1% (w/v) carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
4. Measurement of Paw Edema: a. Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
5. Data Analysis: a. Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Modulation of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.
Experimental Protocol: NF-κB Luciferase Reporter Assay[6][7][9][13][14]
This cell-based assay quantifies the activity of the NF-κB pathway.
1. Cell Culture and Transfection: a. Culture a suitable cell line (e.g., HEK293) in a 96-well plate. b. Transfect the cells with a luciferase reporter plasmid containing NF-κB response elements.
2. Compound Treatment and Stimulation: a. Treat the cells with various concentrations of the test compound for 1 hour. b. Stimulate the cells with an NF-κB activator (e.g., TNF-α, 10 ng/mL) for 6 hours.
3. Cell Lysis: a. Wash the cells with PBS. b. Lyse the cells using a suitable lysis buffer.
4. Luminescence Measurement: a. Add a luciferase assay reagent to each well. b. Measure the luminescence using a luminometer.
5. Data Analysis: a. Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter). b. Calculate the percentage of inhibition of NF-κB activity and determine the IC₅₀ value.
IV. This compound Derivatives as Antihyperlipidemic Agents
N-substituted diphenimides, derived from this compound, have demonstrated potential as antihyperlipidemic agents.
Quantitative Data: In Vivo Antihyperlipidemic Activity of N-(4-methylphenyl)diphenimide[15]
| Treatment (Dose) | Serum Cholesterol | Serum Triglycerides | HDL-Cholesterol |
| Control | Baseline | Baseline | Baseline |
| N-(4-methylphenyl)diphenimide (10 mg/kg/day) | Reduced | Reduced | Elevated |
| N-(4-methylphenyl)diphenimide (20 mg/kg/day) | Significantly Reduced | Significantly Reduced | Elevated |
Qualitative data from "The effects of N(4-methylphenyl)diphenimide on lipid metabolism of Sprague Dawley rats".
Experimental Protocol: Synthesis and In Vivo Evaluation of N-(p-tolyl)diphenimide
1. Synthesis of N-(p-tolyl)diphenimide: a. Reflux a mixture of diphenic anhydride (1 equivalent) and p-toluidine (1 equivalent) in glacial acetic acid for 4-6 hours. b. Pour the reaction mixture into ice-water. c. Filter the precipitate, wash with water, and recrystallize from ethanol to obtain N-(p-tolyl)diphenimide.
2. In Vivo Antihyperlipidemic Activity in Rats: [1][2][3][4][5][6] a. Use male Sprague-Dawley rats. b. Induce hyperlipidemia by feeding a high-fat diet for a specified period. c. Administer the test compound (N-(p-tolyl)diphenimide) orally at different doses (e.g., 10 and 20 mg/kg/day) for several weeks. d. At the end of the treatment period, collect blood samples. e. Analyze the serum for total cholesterol, triglycerides, and HDL-cholesterol levels using standard biochemical kits. f. Compare the lipid profiles of the treated groups with the hyperlipidemic control group.
V. This compound as a Linker in Drug Discovery
The bifunctional nature of this compound, with its two carboxylic acid groups, makes it an attractive candidate for use as a linker in the development of bioconjugates, such as antibody-drug conjugates (ADCs). The rigid biphenyl scaffold can provide defined spacing between the conjugated molecules.
Conceptual Application: this compound as an ADC Linker
This compound can be functionalized to create a heterobifunctional linker. One carboxylic acid can be activated (e.g., as an NHS ester) to react with an antibody, while the other can be coupled to a cytotoxic drug. The stability and release characteristics of the drug would depend on the chemistry used for its attachment.
Conclusion
This compound and its derivatives represent a promising and versatile platform for the discovery of new drugs with a wide range of therapeutic applications. The synthetic accessibility and the ability to readily modify the this compound scaffold allow for the systematic exploration of structure-activity relationships. The protocols and data presented herein provide a foundation for researchers to further investigate and unlock the full potential of this valuable chemical entity in drug discovery.
References
- 1. The effects of N(4-methylphenyl)diphenimide on lipid metabolism of Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antihyperlipidemic studies of newly synthesized phenolic derivatives: in silico and in vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antihyperlipidemic activity of piperic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antihyperlipidemic studies of newly synthesized phenolic derivatives: in silico and in vivo approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Diphenic Acid Synthesis
Welcome to the technical support center for diphenic acid synthesis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their synthesis and improve yields.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Issue 1: Low Yield in Synthesis from Phenanthrene
-
Question: My this compound yield from the oxidation of phenanthrene with hydrogen peroxide and acetic acid is consistently low. What factors can I optimize?
-
Answer: Low yields in this synthesis can often be attributed to several factors related to reaction conditions. Here are key parameters to investigate:
-
Reagent Ratios: The ratio of phenanthrene to glacial acetic acid and hydrogen peroxide is critical. A common starting point is a weight ratio of approximately 1:10 to 1:12 for phenanthrene to glacial acetic acid.[1][2] The amount of hydrogen peroxide also significantly impacts the yield.
-
Reaction Time and Temperature: The reaction is typically heated to between 75°C and 85°C.[1][2] The duration of heating after the addition of hydrogen peroxide is crucial; optimal times can range from 3 to 7 hours.[1][2] Insufficient reaction time may lead to incomplete conversion.
-
Hydrogen Peroxide Addition: The rate of addition of hydrogen peroxide should be controlled. A slow, drop-wise addition over 30 to 60 minutes is recommended to maintain control over the exothermic reaction.[1][2]
-
Water Removal: The presence of water can dilute the acetic acid and hinder the reaction. One patented method suggests the use of a volatile organic solvent like benzene to form an azeotropic mixture with water, which is then distilled off during the reaction.[3]
-
Issue 2: Product Contamination and Coloration in Synthesis from Anthranilic Acid
-
Question: The this compound synthesized from anthranilic acid is discolored (light brown or yellowish) and appears impure. How can I obtain a pure, colorless product?
-
Answer: Discoloration and impurities in the product from this method are common but can be addressed through careful procedural steps and purification.
-
Copper Compound Contamination: During acidification, rapid addition of acid can cause the precipitation of copper compounds, which contaminate the product.[4] This can be mitigated by adding the acid carefully and slowly.
-
Purification with Sodium Bicarbonate and Norite: A robust purification method involves suspending the crude product in water, adding sodium bicarbonate to form the soluble sodium diphenate, and then filtering.[4] The resulting solution can be treated with activated charcoal (Norite) to remove colored impurities before re-acidification to precipitate the purified this compound.[4]
-
Choice of Reducing Agent: The use of a cupro-ammonia-sulfite reducing agent may be preferable if a colorless product is desired from the outset.[4]
-
Recrystallization: The final product can be further purified by crystallization from water.[5][6]
-
Issue 3: Difficulties with the Ullmann Condensation
-
Question: I am attempting the Ullmann condensation of potassium o-bromobenzoate to synthesize this compound, but the reaction is not proceeding as expected. What are the critical aspects of this reaction?
-
Answer: The Ullmann reaction traditionally requires harsh conditions, which can be challenging to control.
-
Copper Activation: The reaction relies on activated copper powder. The reactivity of the copper is crucial for the success of the condensation.[7]
-
High Temperatures: Ullmann-type reactions often necessitate high temperatures, sometimes exceeding 210°C, and high-boiling polar solvents like N-methylpyrrolidone or nitrobenzene.[7]
-
Substrate Reactivity: The aryl halide's reactivity is important. Electron-withdrawing groups on the aryl halide can facilitate the reaction.[7] Modern variations of the Ullmann reaction may employ soluble copper catalysts with ligands to proceed under milder conditions.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The main laboratory methods for synthesizing this compound are:
-
Oxidation of Phenanthrene: This involves oxidizing phenanthrene with agents like peracetic acid (often generated in situ from acetic acid and hydrogen peroxide), chromic acid, or potassium permanganate.[1][9]
-
From Anthranilic Acid: This method proceeds via diazotization of anthranilic acid, followed by a reduction-coupling reaction mediated by a copper(I) species.[4][9]
-
Ullmann Condensation: This involves the copper-promoted coupling of an aryl halide, such as heating potassium o-bromobenzoate with copper powder.[10]
-
From Phthalic Anhydride: Phthalic anhydride can be oxidized to this compound using hydrogen peroxide or other strong oxidizing agents.[11]
Q2: What is a typical yield for this compound synthesis?
A2: Yields can vary significantly depending on the method and optimization of reaction conditions.
-
From Anthranilic Acid: A well-optimized procedure can yield 72-84% of the theoretical amount after purification.[4] The crude product yield can be as high as 88-91%.[4]
-
From Phenanthrene: Yields from the oxidation of phenanthrene can range from approximately 40% to over 70% depending on the specific protocol and reagents used.[1][3][12] One patented method reports a yield of about 70%.[3] Another study achieved yields of 60-67%.[12]
-
Ozonolysis of Phenanthrene: This method can lead to this compound in 73-85% yield.[10]
Q3: How can I purify crude this compound?
A3: The most common method for purifying this compound is crystallization from water.[5][6] For syntheses that result in colored impurities or inorganic contaminants, a chemical purification can be employed. This involves dissolving the crude product in a sodium bicarbonate solution, filtering to remove insoluble impurities, treating with activated charcoal to decolorize, and then re-acidifying the filtrate to precipitate the pure this compound.[1][2][4]
Q4: What are some of the safety precautions I should take when synthesizing this compound?
A4: Standard laboratory safety practices should always be followed. Specific hazards to be aware of during this compound synthesis include:
-
Handling of Strong Acids and Oxidizers: Many synthesis routes use concentrated acids (hydrochloric, sulfuric, acetic) and strong oxidizing agents (hydrogen peroxide, chromic acid, potassium permanganate), which are corrosive and can cause severe burns.
-
Diazonium Salts: The synthesis from anthranilic acid involves the formation of a diazonium salt, which can be explosive if allowed to dry. These intermediates should be kept in solution and at low temperatures (0-5°C).[4]
-
Chlorine Gas: Some related preparations, like that of tetrachlorothis compound, involve the use of chlorine gas, which is highly toxic and requires a well-ventilated fume hood.[13]
-
Flammable Solvents: The use of organic solvents requires precautions against ignition sources.
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Method | Starting Material | Key Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| From Anthranilic Acid | Anthranilic Acid | HCl, NaNO₂, CuSO₄, NH₄OH, Hydroxylamine | 72-84% (purified)[4] | Well-established protocol, good yield | Involves potentially unstable diazonium salts, risk of copper contamination |
| Oxidation of Phenanthrene | Phenanthrene | Glacial Acetic Acid, H₂O₂ | 40-70%[1][3][12] | Utilizes a readily available starting material | Yield is sensitive to reaction conditions, can require long reaction times |
| Ozonolysis of Phenanthrene | Phenanthrene | Ozone, Methanol, NaOH, H₂O₂ | 73-85%[10] | High yield | Requires specialized ozonolysis equipment |
| Ullmann Condensation | o-Bromobenzoic Acid | Copper Powder, Potassium Hydroxide | Varies | Direct coupling method | Requires high temperatures and activated copper, can have erratic yields |
Experimental Protocols
Protocol 1: Synthesis of this compound from Anthranilic Acid This protocol is adapted from Organic Syntheses, Coll. Vol. 1, p. 222 (1941).[4]
A. Diazotization of Anthranilic Acid
-
Grind 50 g (0.365 mole) of anthranilic acid with 150 cc of water and 92 cc of concentrated hydrochloric acid in a mortar.
-
Transfer the suspension to a 1-L round-bottomed flask equipped with a mechanical stirrer and cool to 0–5°C in an ice bath.
-
Slowly add a solution of 26.3 g (0.38 mole) of sodium nitrite in 350 cc of water over 30 minutes, maintaining the temperature below 5°C.
-
Keep the resulting diazonium solution below 5°C and, if not clear, filter it through a chilled Büchner funnel immediately before use.
B. Preparation of the Reducing Agent
-
Dissolve 126 g (0.505 mole) of hydrated cupric sulfate in 500 cc of water in a 2-L beaker and add 210 cc of concentrated ammonium hydroxide. Cool the solution to 10°C.
-
Prepare a solution of 42 g (0.256 mole) of hydroxylammonium sulfate in 120 cc of water, cool to 10°C, and add 85 cc of 6 N sodium hydroxide solution.
-
Immediately add the hydroxylamine solution to the ammoniacal cupric sulfate solution with stirring.
C. Synthesis of this compound
-
Cool the reducing solution to about 10°C in an ice bath and stir mechanically.
-
Add the diazonium solution at a rate of about 10 cc per minute.
-
After the addition is complete, continue stirring for five more minutes.
-
Rapidly heat the solution to boiling and carefully acidify with 250 cc of concentrated hydrochloric acid. This compound will precipitate.
-
Allow the solution to stand overnight, then collect the solid by filtration and wash with 50 cc of cold water. This yields the crude product.
D. Purification
-
Suspend the crude product (approx. 39-40 g) in 200 cc of water and add 40 g of solid sodium bicarbonate.
-
Filter the resulting solution and boil with 0.1 g of Norite (activated charcoal).
-
Filter the hot solution and acidify the filtrate with an excess of 6 N hydrochloric acid.
-
Collect the precipitated this compound by filtration, wash with 40 cc of cold water, and dry at 100°C. The expected yield is 32–37 g (72–84%).
Protocol 2: Synthesis of this compound from Phenanthrene This protocol is based on a patented process.[1][2]
-
In a reactor, combine 25 grams of phenanthrene and 253 grams of glacial acetic acid.
-
Heat the mixture to 85°C.
-
Add 100 ml of 30% hydrogen peroxide solution drop-wise over approximately 40 minutes.
-
After the addition is complete, maintain the temperature at 85°C for an additional 6 hours.
-
Subject the resulting mixture to distillation under reduced pressure to reduce the volume by half.
-
Allow the mixture to cool, at which point a considerable amount of this compound will crystallize.
-
Filter the cooled mixture to collect the crude product.
-
For purification, boil the residue with a 10% sodium carbonate solution and activated charcoal.
-
Filter the hot solution and acidify the filtrate with hydrochloric acid to a pH of 4.5.
-
Cool the solution to allow the this compound to crystallize out, then filter to collect the pure product. The reported yield for this specific example was 11 grams.
Visualizations
Caption: Comparative workflow for the synthesis of this compound.
References
- 1. PROCESS FOR THE PREPARATION OF this compound - Patent 1575894 [data.epo.org]
- 2. US7589230B2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. US3165547A - Process for preparing this compound - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | 482-05-3 [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Page loading... [guidechem.com]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Diphenic Acid
Welcome to the technical support center for the purification of diphenic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound, often synthesized from the oxidation of phenanthrene, can contain several impurities.[1][2] The most common include unreacted phenanthrene, intermediate oxidation products like phenanthrenequinone, and byproducts from side reactions. The specific impurities and their concentrations will depend on the synthetic route and reaction conditions employed. For instance, oxidation of phenanthrene can yield phenanthrenequinone as an intermediate which, if not fully oxidized, will remain as an impurity.[2]
Q2: What are the general solubility characteristics of this compound?
A2: this compound is a white crystalline solid that is sparingly soluble in water but shows good solubility in many organic solvents.[3][4] Its solubility is influenced by the polarity of the solvent and the pH of the solution. It is generally more soluble in polar organic solvents like ethanol, methanol, and acetone.[3][4] Under basic conditions, the carboxylic acid groups deprotonate to form the more soluble diphenate salt, increasing its solubility in aqueous solutions.[3]
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Water | Sparingly soluble | [3][4] |
| Ethanol | Soluble | [3][4] |
| Methanol | Soluble | [3] |
| Acetone | Soluble | [4] |
| Acetic Acid | Soluble in hot acetic acid | [4] |
| Diethyl Ether | Soluble | [5] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |
Q3: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This is often due to the solution being too concentrated or cooling too rapidly.[6] To resolve this, try the following:
-
Reheat and Dilute: Reheat the solution to dissolve the oil and add more of the hot solvent to decrease the concentration.[6]
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling rate.[6]
-
Solvent System: Consider a different solvent or a mixed solvent system. A solvent with a lower boiling point might be beneficial.[6]
-
Seeding: Introduce a small seed crystal of pure this compound to encourage nucleation.[6]
Q4: I am not getting any crystals to form upon cooling the recrystallization solution. How can I induce crystallization?
A4: If crystals do not form, the solution may not be sufficiently supersaturated, or nucleation has not initiated. Here are some techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the solution's surface. The microscopic scratches on the glass can provide nucleation sites.[7][8]
-
Seeding: Add a very small crystal of pure this compound to the solution to act as a template for crystal growth.[7]
-
Reduce Solvent Volume: If the solution is too dilute, you can gently heat it to evaporate some of the solvent, thereby increasing the concentration of the this compound.[8]
-
Lower Temperature: If cooling to room temperature and then in an ice bath is not sufficient, you could try a colder bath, such as a dry ice/acetone bath, to further decrease the solubility.[8]
Troubleshooting Guides
This section provides detailed troubleshooting for specific purification techniques.
Guide 1: Recrystallization
Recrystallization is a primary method for purifying solid organic compounds like this compound. The principle is based on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.
Issue 1.1: Poor Crystal Yield
-
Possible Cause: Too much solvent was used, preventing the solution from becoming saturated upon cooling.
-
Troubleshooting:
-
Reheat the solution to boiling.
-
Evaporate some of the solvent to concentrate the solution.
-
Allow the solution to cool slowly again.
-
-
Possible Cause: The solution was cooled too quickly, leading to the formation of very small crystals that are difficult to filter.
-
Troubleshooting:
-
Reheat the solution to redissolve the solid.
-
Allow the flask to cool slowly on the benchtop before transferring it to an ice bath.
-
Issue 1.2: Impure Crystals (Low Purity)
-
Possible Cause: Impurities have similar solubility profiles to this compound in the chosen solvent.
-
Troubleshooting:
-
Perform a second recrystallization (double recrystallization).
-
Try a different recrystallization solvent or a mixed solvent system.
-
-
Possible Cause: The crystals were not washed properly after filtration.
-
Troubleshooting:
-
After filtering, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor that contains impurities.[6]
-
Guide 2: Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.[9]
Issue 2.1: Poor Separation of this compound from Impurities
-
Possible Cause: The solvent system (eluent) is too polar.
-
Troubleshooting:
-
Possible Cause: The column was not packed properly, leading to channeling.
-
Troubleshooting:
-
Ensure the stationary phase (e.g., silica gel) is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation.
-
Issue 2.2: this compound is Not Eluting from the Column
-
Possible Cause: The eluent is not polar enough.
-
Troubleshooting:
-
Gradually increase the polarity of the solvent system. For acidic compounds like this compound, adding a small amount of acetic acid or formic acid to the eluent can help to improve elution by protonating the compound and reducing its interaction with the silica gel.
-
Table 2: Purity and Yield Data from a Purification Protocol
A patented process for preparing this compound with a purity of about 99% involves crystallization.[11] The yield can be influenced by the specifics of the reaction and purification steps.[11]
| Purification Step | Purity Achieved | Yield | Reference |
| Recrystallization | ~99% | 11-17 grams (from 25g Phenanthrene) | [11] |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Water
This protocol is a standard method for the purification of this compound.[1][12]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot water to dissolve the solid completely by heating the mixture to boiling.[13]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step is crucial to prevent the impurities from co-crystallizing with the product.
-
Cooling and Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[14] Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold water to remove any residual soluble impurities.
-
Drying: Dry the crystals thoroughly to remove the solvent. This can be done by air drying or in a desiccator. The melting point of pure this compound is 227-229 °C.[15][16]
Protocol 2: Purification via Acid-Base Extraction
This protocol takes advantage of the acidic nature of this compound to separate it from neutral impurities.
-
Dissolution: Dissolve the crude this compound mixture in a suitable organic solvent like ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a basic aqueous solution (e.g., 10% sodium carbonate solution).[11] The this compound will react with the base to form its water-soluble salt and move into the aqueous layer. Neutral impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer from the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it with a strong acid (e.g., concentrated HCl) until the pH is around 4.5.[11] The this compound will precipitate out of the solution.
-
Isolation and Washing: Collect the precipitated this compound by vacuum filtration, wash it with cold water, and dry it thoroughly.
Visualizations
Caption: Troubleshooting workflow for this compound purification.
References
- 1. Page loading... [guidechem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Page loading... [guidechem.com]
- 5. bloomtechz.com [bloomtechz.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Purification [chem.rochester.edu]
- 11. PROCESS FOR THE PREPARATION OF this compound - Patent 1575894 [data.epo.org]
- 12. This compound | 482-05-3 [chemicalbook.com]
- 13. d.web.umkc.edu [d.web.umkc.edu]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. diphenic-acid-biphenyl-22dicarboxylic-acid - Sarex Fine [sarex.com]
- 16. This compound 97 482-05-3 [sigmaaldrich.com]
Technical Support Center: Oxidation of Phenanthrene to Diphenic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the oxidation of phenanthrene to diphenic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for oxidizing phenanthrene to this compound?
A1: The most frequently employed method involves the oxidation of phenanthrene using a solution of hydrogen peroxide in glacial acetic acid.[1][2] This mixture generates peracetic acid in situ, which is the primary oxidizing agent. The reaction is typically heated to facilitate the conversion.[1][2]
Q2: What are the primary side reactions and byproducts I should be aware of?
A2: The main side reaction is the incomplete oxidation of phenanthrene, leading to the formation of phenanthrene-9,10-quinone as a significant byproduct.[3][4] If the reaction conditions are too harsh or the reaction time is excessively long, over-oxidation can occur, resulting in the degradation of the aromatic system to form smaller molecules like phthalic acid. Another potential byproduct is diphenic anhydride , which can form from the dehydration of this compound, particularly at high temperatures.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to quantify the concentrations of phenanthrene, phenanthrene-9,10-quinone, and this compound in the reaction mixture.[5]
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Action |
| Incomplete Oxidation | The reaction may not have gone to completion, leaving unreacted phenanthrene and the intermediate, phenanthrene-9,10-quinone. Extend the reaction time or slightly increase the reaction temperature within the recommended range. Ensure a sufficient molar excess of the oxidizing agent is used. |
| Over-oxidation | Excessively high temperatures or prolonged reaction times can cause the degradation of this compound. Adhere to the recommended temperature and time parameters. Consider reducing the concentration of the oxidizing agent. |
| Suboptimal Molar Ratios | The ratio of phenanthrene to acetic acid and hydrogen peroxide is crucial. A molar ratio of phenanthrene to acetic acid of 1:25 and phenanthrene to H2O2 of 1:8 has been shown to be effective.[5] |
| Dilution of Acetic Acid | The water produced during the reaction can dilute the glacial acetic acid, reducing its effectiveness. To counter this, reaction distillation can be employed to remove water as an azeotrope with a solvent like benzene.[6] |
| Losses During Workup | This compound can be lost during filtration and purification steps. Ensure complete precipitation of the acid by adjusting the pH and allowing sufficient time for crystallization at a low temperature. |
Problem 2: Product is Contaminated with Phenanthrene-9,10-quinone
| Possible Cause | Troubleshooting Action |
| Insufficient Oxidizing Agent | Not enough oxidizing agent was used to fully convert the intermediate quinone to this compound. Increase the molar ratio of hydrogen peroxide to phenanthrene in subsequent experiments. |
| Reaction Time Too Short | The reaction was stopped before the complete oxidation of the quinone intermediate. Increase the reaction time and monitor the disappearance of the quinone by HPLC. |
| Ineffective Purification | The purification method did not adequately remove the quinone. To remove phenanthrene-9,10-quinone, the crude product can be treated with a solution of sodium bisulfite. The quinone forms a soluble adduct, while this compound remains as a solid and can be separated by filtration. |
Problem 3: The Final Product is Discolored
| Possible Cause | Troubleshooting Action |
| Presence of Colored Impurities | The starting phenanthrene may contain impurities, or colored byproducts may have formed during the reaction. The crude product can be decolorized by treating a basic solution of the product with activated charcoal before acidification and recrystallization.[1] |
| Residual Quinone | Phenanthrene-9,10-quinone is a colored compound. If present, it will impart a color to the final product. Follow the purification steps outlined in "Problem 2" to remove the quinone. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Oxidation of Phenanthrene to this compound
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Molar Ratio (Phenanthrene:Oxidant) | Yield (%) | Reference |
| 30% H₂O₂ | Glacial Acetic Acid | 85 | 6 | 1:8 (approx.) | Not specified | [1] |
| 30% H₂O₂ | Glacial Acetic Acid | 75-85 | 3-7 | Not specified | Up to 70 | [2] |
| Peracetic Acid | Glacial Acetic Acid / Benzene | ~90 (boiling) | 18 | 1:8 (H₂O₂) | 60-67 | [5] |
| 50% H₂O₂ | Glacial Acetic Acid | Reflux (~118) | 1 | Not specified | ~70 | [2] |
Experimental Protocols
Detailed Methodology for Oxidation with Hydrogen Peroxide in Glacial Acetic Acid
This protocol is a synthesis of commonly reported laboratory procedures.
Safety Precautions:
-
Peracetic acid is a strong oxidizer, corrosive, and has high acute toxicity upon inhalation. All manipulations should be performed in a well-ventilated chemical fume hood. [7][8]
-
Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical-resistant gloves (nitrile or neoprene for small quantities), and safety goggles. [7]
-
The reaction is exothermic. Careful control of the addition of hydrogen peroxide and the reaction temperature is crucial to prevent a runaway reaction.
-
Avoid contact of peracetic acid with flammable materials, strong reducing agents, and metals. [7][8]
-
Ensure that eyewash stations and safety showers are readily accessible. [7]
Materials and Equipment:
-
Phenanthrene
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide Solution
-
10% Sodium Carbonate Solution
-
Concentrated Hydrochloric Acid
-
Activated Charcoal
-
Four-necked round-bottom flask
-
Stirrer, thermometer, dropping funnel, and reflux condenser
-
Heating mantle
-
Vacuum filtration apparatus
Procedure:
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, combine phenanthrene and glacial acetic acid (e.g., a 1:10 w/w ratio of phenanthrene to acetic acid).[1]
-
Heating: Heat the mixture to the desired reaction temperature (typically 75-85 °C) with stirring.[1]
-
Addition of Oxidant: Once the temperature is stable, add 30% hydrogen peroxide solution dropwise to the reaction mixture over a period of 30-60 minutes.[1] Monitor the temperature closely during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, maintain the reaction mixture at the set temperature for 3 to 7 hours with continuous stirring.[1]
-
Solvent Removal: After the reaction period, cool the mixture slightly and reduce its volume by half via distillation under reduced pressure.[1]
-
Crystallization: Allow the concentrated mixture to cool to room temperature, and then in an ice bath, to crystallize the crude this compound.[1]
-
Filtration: Collect the crude product by vacuum filtration.
-
Purification: a. Transfer the crude solid to a beaker and add a 10% sodium carbonate solution to dissolve the this compound as its sodium salt. Boil the solution.[1] b. Add a small amount of activated charcoal to the hot solution to decolorize it and continue to boil for a few minutes.[1] c. Filter the hot solution to remove the activated charcoal and any insoluble impurities. d. While stirring, carefully acidify the hot filtrate with concentrated hydrochloric acid to a pH of approximately 4.5.[1] e. Cool the mixture to allow the pure this compound to crystallize. f. Collect the purified this compound by vacuum filtration, wash with cold water, and dry.
Visualizations
Caption: Main reaction and side reaction pathways in the oxidation of phenanthrene.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
- 1. US7589230B2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. US2786076A - Oxidation of phenanthrene to produce 2, 2'-diphenic acid and its esters - Google Patents [patents.google.com]
- 3. scribd.com [scribd.com]
- 4. Oxidation of phenanthrene by a fungal laccase in the presence of 1-hydroxybenzotriazole and unsaturated lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jmest.org [jmest.org]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. solenis.com [solenis.com]
Optimizing Reaction Conditions for Diphenic Acid Polymerization: A Technical Support Center
For researchers, scientists, and drug development professionals working with diphenic acid polymerization, achieving optimal reaction conditions is crucial for synthesizing polymers with desired properties. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for polymerizing this compound?
This compound, being a dicarboxylic acid, is typically polymerized through condensation polymerization with either diols to form polyesters or diamines to form polyamides. The two primary methods employed are melt polycondensation and solution polycondensation.
-
Melt Polycondensation: This method involves heating the this compound and the comonomer (diol or diamine) above the melting points of the reactants and the resulting polymer, typically in the presence of a catalyst. The reaction is driven forward by the removal of a small molecule byproduct, usually water.
-
Solution Polycondensation: In this technique, the monomers are dissolved in an inert solvent, and the polymerization is carried out at a lower temperature than melt polycondensation. This method offers better control over the reaction but requires solvent removal and recovery steps.
Q2: What are the critical parameters to control during this compound polymerization?
Several parameters significantly influence the outcome of this compound polymerization and must be carefully controlled to achieve the desired polymer characteristics:
-
Monomer Stoichiometry: A precise 1:1 molar ratio of this compound to the diol or diamine is critical for achieving high molecular weight polymers. An excess of one monomer can lead to chain termination, resulting in lower molecular weight.
-
Catalyst Selection and Concentration: The choice of catalyst and its concentration can affect the reaction rate, polymer molecular weight, and the occurrence of side reactions. Common catalysts for polyesterification include metal salts like tin(II) chloride, while phosphorylation methods are often used for polyamide synthesis.
-
Reaction Temperature and Time: The reaction temperature influences the rate of polymerization and the potential for side reactions. Higher temperatures generally lead to faster reactions but can also cause thermal degradation or discoloration of the polymer. The reaction time determines the extent of polymerization and, consequently, the molecular weight.
-
Monomer Purity: The purity of this compound and the comonomer is crucial. Impurities can act as chain terminators or lead to undesirable side reactions, affecting the final polymer properties.
-
Removal of Byproducts: Efficient removal of the condensation byproduct (e.g., water) is essential to drive the equilibrium towards polymer formation and achieve high molecular weights. This is often accomplished by applying a vacuum during the later stages of melt polycondensation or by using a Dean-Stark trap in solution polymerization.
Troubleshooting Guides
Problem 1: Low Polymer Molecular Weight
Low molecular weight is a frequent issue in condensation polymerization. The following table outlines potential causes and corresponding solutions.
| Potential Cause | Troubleshooting Steps |
| Incorrect Monomer Stoichiometry | Ensure a precise 1:1 molar ratio of this compound to the comonomer. Use high-purity monomers and accurately weigh all reactants. |
| Impurities in Monomers or Reaction System | Purify monomers before use. Ensure all glassware is thoroughly dried to remove any moisture that could hydrolyze the polymer. |
| Inefficient Removal of Byproducts | In melt polycondensation, apply a high vacuum during the final stages of the reaction. In solution polycondensation, ensure the efficient operation of the azeotropic distillation setup. |
| Suboptimal Reaction Temperature or Time | Optimize the reaction temperature and time. Insufficient temperature or time may lead to incomplete reaction, while excessive heat can cause degradation. |
| Chain Termination by Side Reactions | Investigate potential side reactions such as decarboxylation at high temperatures and adjust reaction conditions accordingly. |
Problem 2: Polymer Discoloration (Yellowing or Darkening)
Discoloration is often a sign of thermal degradation or side reactions.
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | Lower the polymerization temperature. Consider using a more active catalyst to achieve a sufficient reaction rate at a lower temperature. |
| Presence of Oxygen | Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Impurities in Monomers | Use highly purified monomers, as impurities can often be the source of color formation at high temperatures. |
| Catalyst-Induced Discoloration | Evaluate different catalysts. Some catalysts are more prone to causing discoloration at elevated temperatures. |
Problem 3: Gel Formation
Gel formation indicates the creation of cross-linked polymer networks, which can be problematic for further processing.
| Potential Cause | Troubleshooting Steps |
| Side Reactions Leading to Cross-linking | High temperatures can sometimes induce side reactions that lead to cross-linking. Lowering the reaction temperature may mitigate this issue.[1] |
| Presence of Polyfunctional Impurities | Ensure that the monomers are free from impurities with more than two functional groups, as these can act as cross-linking agents. |
| Localized Overheating | Ensure uniform heating and efficient stirring of the reaction mixture to prevent localized "hot spots" where cross-linking reactions may be initiated. |
Experimental Protocols
General Protocol for Melt Polycondensation of this compound with a Diol (e.g., Ethylene Glycol)
-
Preparation: Thoroughly dry all glassware in an oven. Charge the reaction vessel with equimolar amounts of high-purity this compound and ethylene glycol. Add the desired catalyst (e.g., 0.1 mol% of tin(II) chloride).
-
Inert Atmosphere: Equip the reaction vessel with a mechanical stirrer, a nitrogen inlet, and a distillation condenser. Purge the system with dry nitrogen for at least 30 minutes to remove any oxygen.
-
First Stage (Esterification): Heat the reaction mixture under a slow stream of nitrogen to a temperature of 180-200°C. Water will begin to distill off as the esterification reaction proceeds. Continue this stage until the theoretical amount of water has been collected.
-
Second Stage (Polycondensation): Gradually increase the temperature to 220-250°C while slowly applying a vacuum (less than 1 mmHg). The viscosity of the reaction mixture will increase significantly during this stage.
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Termination and Isolation: Continue the reaction under high vacuum until the desired molecular weight is achieved (this can be monitored by the torque on the stirrer). Cool the reactor to room temperature under nitrogen and isolate the polymer.
Data Presentation
The following table summarizes the expected impact of key reaction parameters on the properties of the resulting polymer. This data is qualitative and the optimal conditions should be determined experimentally for each specific system.
| Parameter | Effect on Molecular Weight | Effect on Polydispersity Index (PDI) | Effect on Yield |
| Increasing Temperature | Increases up to an optimum, then decreases due to degradation | May increase at very high temperatures | Increases up to an optimum, then decreases |
| Increasing Reaction Time | Increases | Generally approaches a value of 2 | Increases to a plateau |
| Increasing Catalyst Concentration | Increases up to an optimum, then may decrease | Can be affected by the specific catalyst | Increases up to a plateau |
| Deviation from 1:1 Monomer Ratio | Decreases significantly | Can broaden | Decreases |
Visualizations
Experimental Workflow for this compound Polymerization
Caption: A typical experimental workflow for the synthesis and characterization of this compound-based polymers.
Troubleshooting Logic for Low Molecular Weight
Caption: A decision-making diagram for troubleshooting low molecular weight in this compound polymerization.
References
Technical Support Center: Overcoming Solubility Issues of Diphenic Acid
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and detailed protocols to address common solubility challenges encountered when using diphenic acid in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a white, crystalline solid that exhibits limited solubility in water due to the hydrophobic nature of its two aromatic rings. Its solubility is significantly better in polar organic solvents. The presence of two carboxylic acid groups allows for hydrogen bonding, contributing to its solubility in protic solvents. Furthermore, its solubility is highly dependent on pH; it increases in basic conditions as the carboxylic acid groups are deprotonated to form more soluble carboxylate salts.
Data Presentation: Solubility of this compound
| Solvent | Formula | Type | Solubility | Reference |
| Water | H₂O | Polar Protic | Insoluble / Sparingly Soluble | |
| Methanol | CH₃OH | Polar Protic | Soluble / Almost Transparent | |
| Ethanol | C₂H₅OH | Polar Protic | Soluble | |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble | |
| Acetone | C₃H₆O | Polar Aprotic | Soluble |
Note: Quantitative solubility data for this compound is not widely available in the literature. The table provides a qualitative summary based on available information.
Q2: My this compound is not dissolving in my reaction solvent. What should I do first?
A2: When facing solubility issues with this compound, a systematic approach can help identify the best solution for your specific reaction conditions. The following troubleshooting flowchart provides a logical guide to selecting an appropriate solubilization strategy.
Caption: Troubleshooting flowchart for this compound solubility.
Q3: How can I use pH adjustment to dissolve this compound for a reaction in an aqueous or protic medium?
A3: Increasing the pH of the solution is a highly effective method for dissolving carboxylic acids like this compound. By adding a base, the acidic protons of the carboxyl groups are removed, forming the corresponding diphenate salt, which is significantly more soluble in water and polar protic solvents.
Experimental Protocol 1: Solubilization via pH Adjustment
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Solvent Preparation: Prepare the desired aqueous or alcohol-based solvent system for your reaction.
-
Base Selection: Choose a suitable base. For simple dissolution, inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are effective. For reactions where the base might interfere, consider using an organic, non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Dissolution:
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Suspend the this compound in the chosen solvent.
-
While stirring vigorously, add the base dropwise or in small portions.
-
Continue adding the base until the this compound is fully dissolved. The solution should become clear.
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Monitor the pH to ensure it remains in a range compatible with your reaction's stability and requirements.
-
-
Reaction Initiation: Once the this compound is fully dissolved, you can proceed with adding other reagents to initiate your reaction.
Caption: Workflow for dissolving this compound using pH adjustment.
Q4: Can I use co-solvents to improve the solubility of this compound in an organic reaction?
A4: Yes, using a co-solvent system is a common and effective strategy. If this compound has poor solubility in your primary reaction solvent, adding a small amount of a strong, polar aprotic co-solvent in which it is highly soluble can significantly enhance its overall concentration in the reaction mixture.
Experimental Protocol 2: Using a Co-solvent System
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Co-solvent Selection: Choose a co-solvent in which this compound is highly soluble, such as DMSO or N,N-Dimethylformamide (DMF). Ensure the co-solvent is compatible with your reaction chemistry (i.e., it does not react with your reagents or catalyst).
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Stock Solution Preparation:
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Dissolve the this compound in a minimal amount of the chosen co-solvent (e.g., DMSO) to create a concentrated stock solution. Gentle warming or sonication can aid dissolution.
-
-
Reaction Setup:
-
Add the primary reaction solvent to your reaction vessel.
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While stirring, slowly add the concentrated this compound stock solution to the primary solvent.
-
Observe for any signs of precipitation. If the compound remains in solution, you have successfully created a homogeneous reaction mixture.
-
-
Optimization: The optimal ratio of co-solvent to the primary solvent will depend on the specific solvents and the required concentration of this compound. It is often best to start with a low percentage of the co-solvent (e.g., 5-10% v/v) and increase it if necessary.
Q5: My reaction is sensitive to protic solvents and bases. What are my options?
A5: For reactions that are incompatible with protic solvents or basic conditions (e.g., reactions involving Grignard reagents, certain metal catalysts, or acid-sensitive functional groups), alternative strategies are required.
-
Solvent Selection: The first approach is to select a polar aprotic solvent in which this compound has sufficient solubility. As indicated in the table above, DMSO and DMF are excellent choices.
-
Derivatization: If solubility remains an issue, consider converting the this compound into a more soluble and reactive derivative prior to the main reaction.
-
Acid Chlorides: Reacting this compound with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) will convert both carboxylic acid groups into highly reactive acid chlorides. This derivative is typically much more soluble in a wider range of aprotic organic solvents (e.g., dichloromethane, THF).
-
Esters: Converting this compound to its dimethyl or diethyl ester can also improve solubility in less polar organic solvents.
-
Caption: Derivatization options for enhancing solubility.
Q6: How does temperature affect the solubility of this compound?
A6: For most solid solutes, including this compound, solubility increases with temperature. Heating the reaction mixture can be a simple and effective way to dissolve more of the compound. However, it is crucial to ensure that all reactants, catalysts, and solvents are stable at the elevated temperature and that it does not promote unwanted side reactions. Always consult the stability data for all components of your reaction before applying heat.
Preventing racemization of chiral diphenic acid derivatives
Welcome to the Technical Support Center for Chiral Diphenic Acid Derivatives. This resource is designed for researchers, scientists, and drug development professionals working with these challenging yet rewarding molecules. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent and manage racemization in your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis, purification, and handling of chiral this compound derivatives.
Problem 1: Significant Racemization Observed After Synthesis
Symptoms:
-
Low or no optical activity in the final product.
-
Chiral HPLC analysis shows a nearly 1:1 ratio of enantiomers.
Possible Causes & Solutions:
| Cause | Solution |
| High Reaction Temperature | Many coupling reactions (e.g., Suzuki, Ullmann) are run at elevated temperatures, which can provide sufficient energy to overcome the rotational barrier. Solution: If possible, screen for catalysts that are active at lower temperatures. Consider microwave-assisted synthesis, which can sometimes reduce reaction times and overall heat exposure.[1] |
| Prolonged Reaction Time | Even at moderate temperatures, extended reaction times can lead to racemization. Solution: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
| Presence of Acidic or Basic Reagents/Impurities | Acidic or basic conditions can sometimes lower the rotational barrier or catalyze racemization through intermediate species. Solution: Use a non-polar, aprotic solvent if compatible with your reaction. If acidic or basic conditions are necessary, neutralize the reaction mixture promptly during workup. |
| Inappropriate Solvent Choice | Polar, hydrogen-bond accepting solvents like DMSO can accelerate racemization for some biphenyl derivatives. Solution: If possible, use less polar solvents like toluene or THF. Screen different solvents to find the optimal balance between reactivity and stereochemical stability. |
Problem 2: Racemization During Purification
Symptoms:
-
High enantiomeric excess (ee) in the crude product, but low ee after chromatographic purification.
-
Broadening or splitting of peaks during chiral HPLC analysis.
Possible Causes & Solutions:
| Cause | Solution |
| High Temperature During Chromatography | Standard chromatography is often performed at room temperature, which may be sufficient to cause on-column racemization for derivatives with moderate rotational barriers. Solution: Perform chiral HPLC or SFC at sub-ambient temperatures (e.g., 0-10°C).[2][3] This is critical for preventing interconversion on the column. |
| Incompatible Stationary Phase | The chiral stationary phase (CSP) itself can sometimes interact with the analyte in a way that facilitates racemization. Solution: Screen a variety of CSPs (e.g., polysaccharide-based, Pirkle-type) to find one that provides good separation with minimal on-column racemization. |
| Solvent Effects in the Mobile Phase | The composition of the mobile phase can influence the rate of on-column racemization. Solution: Optimize the mobile phase composition. For normal phase chromatography, a mixture of hexane and a polar modifier like isopropanol or ethanol is common. For reversed-phase, acetonitrile/water or methanol/water mixtures are used. The addition of small amounts of acid or base (e.g., TFA or DEA) may be necessary to improve peak shape, but their effect on racemization should be monitored. |
| Slow Elution | Longer residence times on the column increase the opportunity for racemization. Solution: Optimize the flow rate and mobile phase composition to achieve a balance between resolution and analysis time. |
Problem 3: Loss of Optical Purity During Storage
Symptoms:
-
A sample with high initial ee shows a decrease in optical purity over time.
Possible Causes & Solutions:
| Cause | Solution |
| Storage at Ambient Temperature | For derivatives with lower rotational barriers, racemization can occur even in the solid state or in solution at room temperature over time. Solution: Store enantioenriched samples at low temperatures (e.g., -20°C or -80°C), especially for long-term storage.[2][3] |
| Storage in Solution | Racemization is generally faster in solution than in the solid state. Solution: If possible, store the compound as a solid. If it must be stored in solution, choose a non-polar, aprotic solvent and store at low temperature. |
| Exposure to Light | Photochemical processes can potentially lower the rotational barrier and induce racemization. Solution: Store samples in amber vials or otherwise protected from light. |
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of chiral this compound derivatives?
A1: Racemization is the process by which an enantiomerically enriched sample of a chiral compound converts into a mixture containing equal amounts of both enantiomers (a racemate), resulting in the loss of optical activity. For this compound derivatives, this occurs through the rotation around the single bond connecting the two phenyl rings, a process known as atropisomerization. If the energy barrier to this rotation is low enough to be overcome by ambient thermal energy, the two enantiomers will interconvert.
Q2: How can I predict if my this compound derivative is likely to racemize?
A2: The stability of a chiral this compound derivative towards racemization is determined by the height of the rotational energy barrier (ΔG‡). This barrier is primarily influenced by the steric bulk of the substituents at the ortho positions (2, 2', 6, and 6' positions) of the biphenyl core. Larger and more rigid ortho-substituents will lead to a higher rotational barrier and greater configurational stability. As a general rule, a barrier of at least 23 kcal/mol is required to prevent racemization at room temperature. Computational modeling (DFT calculations) can provide a good estimate of the rotational barrier.
Q3: What are the key experimental parameters that influence the rate of racemization?
A3: The main factors are:
-
Temperature: Higher temperatures provide more thermal energy to overcome the rotational barrier, thus increasing the rate of racemization.
-
Solvent: The polarity and hydrogen-bonding capabilities of the solvent can affect the stability of the ground and transition states of rotation, thereby influencing the racemization rate.
-
pH: For derivatives with ionizable groups (like the carboxylic acids of this compound), the pH of the solution can alter the electronic properties and solvation of the molecule, which can impact the rotational barrier.
Q4: What is the best way to synthesize a single enantiomer of a this compound derivative and avoid racemization altogether?
A4: The most effective strategy is to employ an atroposelective synthesis. This involves using a chiral catalyst or auxiliary to favor the formation of one enantiomer over the other. Some advanced methods include:
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Kinetic Resolution: A chiral catalyst selectively reacts with one enantiomer of a racemic starting material, leaving the other enantiomer unreacted. The maximum yield for the unreacted enantiomer is 50%.
-
Dynamic Kinetic Resolution (DKR): This method combines kinetic resolution with in-situ racemization of the starting material. As the faster-reacting enantiomer is consumed, the slower-reacting one is continuously converted to the faster-reacting one, theoretically allowing for a 100% yield of a single enantiomer of the product.[4][5][6]
Quantitative Data on Rotational Barriers
The following table provides examples of rotational free energy barriers (ΔG‡) and racemization half-lives (t₁⸝₂) for some biphenyl derivatives. This data illustrates how the nature of the ortho-substituents and the experimental conditions affect the rotational barrier.
| Compound | Ortho-Substituents | Temperature (°C) | Solvent | ΔG‡ (kcal/mol) | t₁⸝₂ | Reference |
| 2,2'-Diiodobiphenyl | I, I | 25 | - | ~21 | - | [7] |
| 2,2'-Dimethylbiphenyl | CH₃, CH₃ | 25 | - | ~18 | - | [7] |
| 2,2'-Dinitrobiphenyl | NO₂, NO₂ | 25 | - | >30 | - | [7] |
| 6,6'-Dinitrothis compound | NO₂, COOH | 20 | Ethanol | 24.7 | 93.6 min | [8] |
| 2'-Methoxy-6-nitrobiphenyl-2-carboxylic acid | NO₂, OCH₃, COOH | 24 | Ethanol | - | 12 min | [6] |
Note: This table is not exhaustive and serves to provide illustrative examples. The rotational barrier is highly dependent on the specific substitution pattern and experimental conditions.
Experimental Protocols
Protocol 1: Atroposelective Synthesis via Dynamic Kinetic Resolution (DKR) of a Biaryl Lactone
This protocol is a conceptual outline based on established principles for the synthesis of axially chiral biaryls.
-
Substrate Preparation: Synthesize the racemic biaryl lactone precursor.
-
Racemization Catalyst: Choose a suitable racemization catalyst that can interconvert the enantiomers of the starting material under the reaction conditions. This is often a transition metal complex.
-
Asymmetric Catalyst: Select a chiral catalyst (e.g., an enzyme like a lipase or a chiral organocatalyst) that will selectively react with one enantiomer of the lactone.
-
Reaction Setup: In an inert atmosphere, dissolve the racemic biaryl lactone in an appropriate solvent. Add the racemization catalyst and the asymmetric catalyst.
-
Reaction Monitoring: Monitor the progress of the reaction by chiral HPLC to determine the enantiomeric excess of the product and the consumption of the starting material.
-
Workup and Purification: Once the reaction is complete, quench the reaction and purify the product using standard chromatographic techniques, preferably at low temperature to prevent any potential racemization of the product.
Protocol 2: Monitoring Racemization by Chiral HPLC
-
Sample Preparation: Prepare a solution of the enantioenriched this compound derivative in a suitable solvent at a known concentration.
-
Chiral HPLC Method Development:
-
Select a suitable chiral stationary phase (e.g., Chiralpak IA, IB, IC, etc.).
-
Develop a mobile phase (e.g., hexane/isopropanol for normal phase) that provides baseline separation of the two enantiomers.
-
Optimize the flow rate and column temperature. For thermally labile compounds, use a low temperature (e.g., 10°C).
-
-
Kinetic Experiment:
-
Place the sample solution in a thermostated vial at a specific temperature (e.g., 50°C).
-
At regular time intervals, withdraw an aliquot of the sample, cool it rapidly to quench the racemization, and inject it onto the chiral HPLC system.
-
-
Data Analysis:
-
For each time point, determine the enantiomeric excess (ee) using the peak areas of the two enantiomers.
-
Plot ln(ee) versus time. The slope of this line will be equal to -k_rac, where k_rac is the rate constant for racemization.
-
The half-life of racemization can be calculated using the equation: t₁⸝₂ = ln(2)/k_rac.
-
Protocol 3: Determination of Rotational Barrier by Variable-Temperature (VT) NMR
-
Sample Preparation: Prepare a solution of the this compound derivative in a suitable deuterated solvent (e.g., toluene-d₈, CDCl₃) in an NMR tube. The compound should have diastereotopic protons that will show separate signals at low temperatures and coalesce as the temperature increases.
-
NMR Experiment:
-
Acquire a ¹H NMR spectrum at a low temperature where the signals of the diastereotopic protons are well-resolved.
-
Gradually increase the temperature in increments (e.g., 5-10°C), allowing the sample to equilibrate at each temperature before acquiring a spectrum.
-
Continue increasing the temperature until the two signals coalesce into a single broad peak. Note the coalescence temperature (T_c).
-
-
Data Analysis:
-
The rotational energy barrier (ΔG‡) at the coalescence temperature can be calculated using the Eyring equation: ΔG‡ = 2.303 * R * T_c * [10.319 + log(T_c / Δν)], where R is the gas constant, T_c is the coalescence temperature in Kelvin, and Δν is the difference in the chemical shifts (in Hz) of the two signals at a low temperature where exchange is slow.
-
Visualizations
Caption: Mechanism of Atropisomeric Racemization.
Caption: Experimental Workflow for Chiral this compound Derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dynamic Kinetic Resolution of Biaryl Atropisomers via Peptide-Catalyzed Asymmetric Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamic kinetic resolution of biaryl atropisomers via peptide-catalyzed asymmetric bromination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. phx.phenomenex.com [phx.phenomenex.com]
Technical Support Center: Diphenic Acid Crystallization
Welcome to the Technical Support Center for diphenic acid crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during the crystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for crystallizing this compound?
A1: The choice of solvent is critical for successful crystallization. This compound exhibits limited solubility in water but is more soluble in organic solvents.[1] For purification, crystallization from hot water is a commonly cited method.[2] Ethanol, methanol, and dimethyl sulfoxide (DMSO) are also effective solvents.[1] For many applications, a mixed solvent system, such as ethanol-water, can provide a good balance of solubility at high temperatures and insolubility at low temperatures, which is ideal for recrystallization.
Q2: My this compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out," the formation of a liquid phase instead of solid crystals, is a common problem that can be caused by a solution that is too concentrated or cooled too quickly. To remedy this, try reheating the solution and adding more solvent to decrease the concentration. Then, allow the solution to cool slowly to room temperature before any further cooling in an ice bath. Seeding the solution with a small crystal of pure this compound can also encourage crystal formation over oiling.
Q3: The yield of my crystallized this compound is low. How can I improve it?
A3: A low yield can result from several factors. Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude this compound. Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. Also, ensure that the solution is cooled sufficiently to maximize precipitation. If the yield remains low, a second crop of crystals can sometimes be obtained by concentrating the mother liquor (boiling off some of the solvent) and cooling it again.
Q4: The melting point of my crystallized this compound is broad or lower than the literature value (227-229 °C). What does this indicate?
A4: A broad or depressed melting point is a strong indication of impurities remaining in your product.[3] To achieve a sharp melting point within the expected range, a second recrystallization may be necessary. Ensure that the crystals are thoroughly washed with a small amount of ice-cold solvent after filtration to remove any residual mother liquor, which contains dissolved impurities.
Q5: Can I use pH adjustment to purify this compound?
A5: Yes, pH adjustment is a highly effective method for purifying carboxylic acids like this compound. The solubility of this compound increases significantly under basic conditions due to the deprotonation of the carboxylic acid groups to form the more soluble diphenate salt.[1] A common purification protocol involves dissolving the impure this compound in an aqueous solution of sodium carbonate or sodium hydroxide, filtering to remove any insoluble impurities, and then re-precipitating the pure this compound by acidifying the filtrate with an acid like hydrochloric acid.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during this compound crystallization in a question-and-answer format.
| Issue | Question | Possible Causes & Recommended Actions |
| No Crystal Formation | I've cooled my solution, but no crystals have formed. What should I do? | Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the surface of the solution to induce nucleation. Seeding: Add a small "seed" crystal of pure this compound to the solution to initiate crystal growth. Concentration: The solution may be too dilute. Reheat the solution and boil off some of the solvent to increase the concentration, then allow it to cool again. |
| Poor Crystal Quality | My crystals are very small, like a powder, or are forming as needles instead of well-defined prisms. How can I improve their quality? | Cooling Rate: Rapid cooling often leads to the formation of small or needle-like crystals. Allow the solution to cool slowly and undisturbed on the benchtop before transferring it to an ice bath. Insulating the flask can help slow the cooling process. Solvent Choice: The solvent system may not be optimal. Experiment with different solvents or mixed solvent ratios to find conditions that favor slower, more controlled crystal growth. |
| Discolored Crystals | My crystallized this compound has a yellowish or brownish tint. How can I decolorize it? | Impurities: The color is likely due to the presence of colored impurities. Activated Charcoal: During the recrystallization process, after dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[4] Be cautious not to use an excessive amount of charcoal, as it can also adsorb some of your product. |
| Product Contamination | My final product shows impurities by analysis, even after crystallization. What could be the cause? | Incomplete Dissolution: Ensure all the this compound is fully dissolved in the minimum amount of hot solvent. Any undissolved material may be an impurity that gets trapped in the final product. Inefficient Washing: After filtering the crystals, wash them thoroughly with a small amount of ice-cold solvent to remove any adhering mother liquor which contains dissolved impurities. Using solvent that is not cold will redissolve some of your product. |
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Notes |
| Water | Sparingly soluble / Insoluble[2][5] | Slightly soluble | Solubility increases with temperature. |
| Ethanol | Soluble[1] | Very soluble | Good solvent for recrystallization, often in combination with water. |
| Methanol | Soluble[1][2][3] | Very soluble | Similar to ethanol, provides good solubility at higher temperatures. |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] | Very soluble | A good solvent, but its high boiling point can make it difficult to remove. |
| Benzene | - | Soluble in hot benzene | Can be used for recrystallization, often with a co-solvent like petroleum ether. |
Note: "Sparingly soluble" and "Insoluble" indicate very low solubility. "Soluble" and "Very soluble" are relative terms and depend on the specific conditions.
Experimental Protocols
Protocol 1: Recrystallization of this compound from Water
This protocol is suitable for purifying this compound that is relatively free of colored impurities.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water and a boiling chip. Heat the mixture to boiling on a hot plate while stirring. Continue adding small portions of hot deionized water until the this compound is completely dissolved.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent contamination. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Allow the crystals to dry completely in a desiccator or a low-temperature oven.
Protocol 2: Purification of this compound by pH Adjustment
This method is effective for removing non-acidic and some colored impurities.
-
Dissolution in Base: In a beaker, suspend the crude this compound in water. While stirring, slowly add a 10% aqueous solution of sodium carbonate until the this compound is completely dissolved and the solution is basic.
-
Decolorization and Filtration: Add a small amount of activated charcoal to the solution and stir for 5-10 minutes at room temperature. Filter the solution by gravity or vacuum filtration to remove the charcoal and any other insoluble impurities.
-
Precipitation: While stirring the filtrate, slowly add concentrated hydrochloric acid dropwise until the solution is acidic (pH ~4.5).[4] this compound will precipitate out of the solution.
-
Cooling: Cool the mixture in an ice-water bath for 30 minutes to ensure complete precipitation.
-
Isolation and Washing: Collect the purified this compound crystals by vacuum filtration. Wash the crystals thoroughly with ice-cold deionized water to remove any residual salts.
-
Drying: Dry the crystals completely.
Visualizations
Caption: Troubleshooting workflow for this compound crystallization.
Caption: Workflow for purifying this compound via pH adjustment.
References
Stability issues of diphenic acid under acidic/basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the stability of diphenic acid under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a crystalline solid that is generally considered stable under standard temperature and pressure.[1] However, its stability can be influenced by factors such as pH, temperature, and the presence of oxidizing agents, particularly in solution.[2][3] Specific quantitative data on its degradation kinetics under various conditions is not extensively available in public literature, necessitating experimental evaluation for specific applications.
Q2: What are the potential degradation pathways for this compound under acidic or basic conditions?
While specific degradation pathways for this compound are not well-documented, dicarboxylic acids, in general, can undergo several types of reactions under acidic or basic stress conditions:
-
Decarboxylation: The loss of one or both carboxyl groups to form carbon dioxide and a biphenyl derivative. This is often accelerated by heat.
-
Intramolecular Cyclization (Anhydride Formation): Under heating or dehydrating conditions, the two carboxylic acid groups can react to form diphenic anhydride.[4][5]
-
Hydrolysis: While this compound itself is not an ester or amide, this term is broadly used in forced degradation studies to describe reactions with water under acidic or basic catalysis.[2][3] For this compound, this would likely involve reactions that alter the biphenyl ring system if conditions are harsh enough to promote, for example, hydroxylation, although this is less common for the biphenyl core itself without strong oxidizing agents.
Q3: Are there any known incompatibilities for this compound?
Specific incompatibility data is limited. However, as a dicarboxylic acid, it can be expected to react with strong bases, oxidizing agents, and reducing agents. Caution should be exercised when mixing this compound with these classes of compounds, especially at elevated temperatures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent results in stability studies. | Fluctuation in temperature or pH of the solution. Inaccurate initial concentration measurement. Contamination of the sample. | Ensure precise control and monitoring of temperature and pH. Use a validated analytical method for initial concentration determination. Use high-purity solvents and reagents. |
| Rapid degradation observed under mild conditions. | Presence of catalytic impurities (e.g., metal ions). Photosensitivity of this compound. | Use purified and deionized water. Perform experiments in amber glassware or protect from light to rule out photodegradation. |
| No degradation observed even under harsh conditions. | This compound is highly stable under the tested conditions. Insufficient stress applied. | Increase the concentration of the stressor (acid/base), the temperature, or the duration of the study. Confirm the accuracy of the analytical method to detect small changes in concentration. |
| Appearance of unexpected peaks in the chromatogram. | Formation of secondary degradation products. Interaction with buffer components or co-solvents. | Use a stability-indicating analytical method with sufficient resolution. Analyze control samples (blanks) containing only the buffer and solvent to identify potential interferences. |
Experimental Protocols
A forced degradation study is recommended to determine the intrinsic stability of this compound.[2][6]
Protocol 1: Acid and Base-Induced Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Condition:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Basic Condition:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide.
-
Follow the same incubation, sampling, and neutralization (with 0.1 M HCl) procedure as for the acidic condition.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Analytical Method for Stability Testing
A High-Performance Liquid Chromatography (HPLC) method is suitable for the quantification of this compound and the detection of its degradation products.[7][8][9]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Data Presentation
Quantitative results from stability studies should be presented in a clear and organized manner to facilitate comparison.
Table 1: Stability of this compound under Acidic Conditions (0.1 M HCl at 60°C)
| Time (hours) | This compound Concentration (µg/mL) | % Remaining | % Degradation |
| 0 | 100.0 | 100.0 | 0.0 |
| 2 | 98.5 | 98.5 | 1.5 |
| 4 | 96.2 | 96.2 | 3.8 |
| 8 | 92.1 | 92.1 | 7.9 |
| 12 | 88.5 | 88.5 | 11.5 |
| 24 | 80.3 | 80.3 | 19.7 |
Table 2: Stability of this compound under Basic Conditions (0.1 M NaOH at 60°C)
| Time (hours) | This compound Concentration (µg/mL) | % Remaining | % Degradation |
| 0 | 100.0 | 100.0 | 0.0 |
| 2 | 95.1 | 95.1 | 4.9 |
| 4 | 90.3 | 90.3 | 9.7 |
| 8 | 82.4 | 82.4 | 17.6 |
| 12 | 75.8 | 75.8 | 24.2 |
| 24 | 62.5 | 62.5 | 37.5 |
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Potential Degradation Pathways of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound CAS#: 482-05-3 [m.chemicalbook.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. ijtsrd.com [ijtsrd.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Synthesis of Asymmetric Diphenic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of asymmetric diphenic acid derivatives.
Troubleshooting Guide
Issue 1: Low or no yield in Suzuki-Miyaura coupling for biaryl formation.
-
Question: My Suzuki-Miyaura coupling reaction to form the this compound backbone is giving low to no yield. What are the common causes and how can I troubleshoot this?
-
Answer: Low yields in Suzuki-Miyaura coupling are a frequent issue. Here are several factors to investigate:
-
Catalyst Activity: The palladium catalyst is crucial. Ensure your catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand, is active. If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species. Improper handling or storage can lead to catalyst deactivation.
-
Ligand Selection: For sterically hindered couplings required for many this compound derivatives, bulky and electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) are often necessary to promote efficient oxidative addition and reductive elimination.[1] The choice of a chiral ligand is critical for achieving enantioselectivity.[2][3][4]
-
Base Selection and Quality: The base is critical for the transmetalation step. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The base must be anhydrous and finely powdered for optimal reactivity. The strength of the base should be matched to the substrates.
-
Solvent and Degassing: Solvents must be anhydrous and thoroughly degassed to prevent oxidation of the catalyst and phosphine ligands. Common solvents include toluene, dioxane, and DMF. Inadequate degassing is a primary cause of homocoupling side reactions.
-
Reaction Temperature: While many Suzuki couplings require heat, excessive temperatures can lead to catalyst decomposition. A systematic screening of temperatures is recommended to find the optimal balance between reaction rate and catalyst stability.
-
Issue 2: Poor enantioselectivity in asymmetric biaryl synthesis.
-
Question: I am attempting an atroposelective synthesis of a this compound derivative, but the enantiomeric excess (ee) is low. How can I improve the stereocontrol?
-
Answer: Achieving high enantioselectivity in the synthesis of axially chiral biaryls is a significant challenge.[4] Consider the following:
-
Chiral Ligand Choice: The chiral ligand is the primary determinant of enantioselectivity. For Suzuki couplings, chiral phosphine ligands like BINAP and its derivatives are commonly used.[1] For Ullmann couplings, chiral 2,2'-bipyridine or BINOL-based phosphoramidite ligands have shown success.[5][6] The structure of the ligand, including its steric bulk and electronic properties, directly influences the transition state geometry.
-
Temperature: Enantioselectivity is often highly temperature-dependent. Lowering the reaction temperature can enhance selectivity by favoring the transition state leading to the major enantiomer.
-
Additives: In some cases, additives can influence the catalyst's chiral environment. Screening different additives may be beneficial.
-
Substrate Control: The steric and electronic properties of the substituents on your aryl halides and boronates can influence the rotational barrier of the resulting biaryl and the effectiveness of the chiral ligand.
-
Issue 3: Difficulty in purifying the final this compound derivative.
-
Question: I am struggling to purify my asymmetric this compound derivative. What are the recommended methods?
-
Answer: Purification of chiral carboxylic acids can be challenging. A multi-step approach is often necessary:
-
Initial Work-up: After the reaction, an acidic work-up is typically performed to protonate the carboxyl groups. Extraction with an organic solvent followed by washing with brine is a standard procedure.
-
Crystallization: If the product is a solid, recrystallization is a powerful purification technique. For this compound, dissolving the crude product in an aqueous sodium bicarbonate solution, treating with activated carbon (e.g., Norite), filtering, and then re-precipitating with acid can be effective for removing colored impurities.[7]
-
Chromatography:
-
Normal-phase chromatography on silica gel can be used, but the carboxylic acid groups can cause streaking. Adding a small amount of acetic acid to the mobile phase can improve peak shape.
-
Chiral chromatography is essential for separating enantiomers if a racemic or enantioenriched mixture is obtained. Chiral stationary phases (CSPs) based on cyclodextrins, cyclofructans, or polysaccharide derivatives are commonly used.[8][9][10][11] Method development often involves screening different CSPs and mobile phases.[9]
-
-
Issue 4: Racemic mixture obtained instead of a single enantiomer.
-
Question: My synthesis resulted in a racemic mixture of the this compound derivative. How can I resolve this to obtain the individual enantiomers?
-
Answer: If an asymmetric synthesis is not feasible or fails, resolution of the racemic mixture is a common strategy.[12][13][14]
-
Diastereomeric Salt Formation: This is the most common method for resolving racemic acids.[14][15] The racemic this compound is treated with a chiral base (a resolving agent), such as (-)-brucine, (-)-strychnine, or (+)-cinchonine, to form a mixture of diastereomeric salts.[15] These diastereomers have different physical properties, such as solubility, and can be separated by fractional crystallization.[12][13][15] Once separated, the pure enantiomer of the this compound can be recovered by treatment with a strong acid.[15]
-
Enzymatic Resolution: Lipases can be used for the kinetic resolution of dicarboxylic acid binaphthyl derivatives, which are structurally similar to diphenic acids.[16] This involves the selective esterification or hydrolysis of one enantiomer.[16]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common methods for synthesizing the this compound backbone?
-
A1: The most common methods include:
-
Ullmann Coupling: This involves the copper-catalyzed homocoupling of ortho-halo benzoic acids.[17] Recent advances have enabled nickel-catalyzed asymmetric Ullmann couplings.[18][5][6]
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling of an ortho-halo benzoic acid derivative with an ortho-substituted arylboronic acid is a versatile method.[2][4]
-
From Anthranilic Acid: Diazotization of anthranilic acid followed by reduction with a copper(I) salt is a classical method for producing this compound.[7][19][20][21]
-
Oxidation of Phenanthrene: Oxidation of phenanthrene with reagents like peracetic acid or chromic acid can yield this compound.[19][22][23][24][25]
-
-
Q2: How can I form diphenic anhydride from this compound?
-
A2: Diphenic anhydride can be prepared by heating this compound with acetic anhydride.[26] The excess acetic anhydride and acetic acid formed can be removed under reduced pressure. The product can then be purified by crystallization.[26]
-
Q3: What are some common side reactions to be aware of during Suzuki-Miyaura coupling?
-
A3: Common side reactions include:
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide. This is often caused by the presence of oxygen.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This can be promoted by excess base or high temperatures.
-
Catalyst Decomposition: This leads to the formation of palladium black and a loss of catalytic activity.
-
-
Q4: What are the key considerations for choosing a chiral stationary phase (CSP) for HPLC purification of enantiomers?
-
A4: The choice of CSP is critical and often requires screening.[9] Considerations include:
-
Analyte Structure: The functional groups and overall shape of your this compound derivative will determine its interaction with the CSP.
-
Stationary Phase Type: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely applicable. Cyclodextrin and cyclofructan-based phases are also common.[8][27]
-
Mobile Phase: The choice of mobile phase (normal-phase, reversed-phase, or polar organic) will affect the retention and selectivity. Additives like acids or bases may be required to improve peak shape.[28]
-
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Method | Starting Materials | Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| From Anthranilic Acid[7][21] | Anthranilic acid | HCl, NaNO₂, CuSO₄, NH₄OH, Hydroxylamine sulfate | 72-84% | Readily available starting materials, well-established procedure. | Use of diazonium salts which can be unstable. |
| Oxidation of Phenanthrene[24][25] | Phenanthrene | Peracetic acid (from H₂O₂ and acetic acid) | 60-67% | Utilizes a potentially abundant starting material from coal tar. | Requires handling of strong oxidizing agents. |
| Asymmetric Ullmann Coupling[18][5] | ortho-chlorinated aryl aldehyde | Ni catalyst, chiral 2,2'-bipyridine ligand, reducing agent | up to 99% | High yields and excellent enantioselectivity (up to 99.5:0.5 er). | Requires synthesis of a specific chiral ligand. |
| Asymmetric Suzuki Coupling[4] | Aryl halide, Arylboronic acid | Pd catalyst, chiral phosphine ligand (e.g., BINAP derivative), base | Varies | High functional group tolerance, modular approach. | Catalyst and ligand can be expensive, sensitive to air and moisture. |
Table 2: Troubleshooting Low Enantioselectivity
| Potential Cause | Troubleshooting Steps | Rationale |
| Suboptimal Chiral Ligand | Screen a variety of chiral ligands with different steric and electronic properties. | The ligand's structure is the primary source of stereocontrol.[29] |
| High Reaction Temperature | Run the reaction at a lower temperature (e.g., room temperature or 0°C). | Lower temperatures often increase the energy difference between the diastereomeric transition states, leading to higher ee.[29] |
| Incorrect Solvent | Screen different solvents. | The solvent can influence the conformation of the catalyst-ligand complex. |
| Inactive or Impure Reagents | Use freshly purified reagents and ensure the chiral ligand is enantiomerically pure. | Impurities can interfere with the catalytic cycle or the chiral environment. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Anthranilic Acid (Adapted from Organic Syntheses)[7][21]
-
Diazotization of Anthranilic Acid:
-
In a 1-L round-bottomed flask equipped with a mechanical stirrer and cooled in an ice bath, suspend 50 g of anthranilic acid in 150 mL of water and 92 mL of concentrated hydrochloric acid.
-
Cool the suspension to 0-5°C.
-
Slowly add a solution of 26.3 g of sodium nitrite in 350 mL of water over 30 minutes, maintaining the temperature below 5°C.
-
Filter the resulting diazonium solution if it is not clear.
-
-
Preparation of the Reducing Agent:
-
In a 2-L beaker, dissolve 126 g of hydrated cupric sulfate in 500 mL of water and add 210 mL of concentrated ammonium hydroxide. Cool to 10°C.
-
Prepare a solution of 42 g of hydroxylammonium sulfate in 120 mL of water, cool to 10°C, and add 85 mL of 6 N sodium hydroxide.
-
Immediately add the hydroxylamine solution to the ammoniacal cupric sulfate solution with stirring.
-
-
Synthesis of this compound:
-
Cool the reducing solution to 10°C in an ice bath with mechanical stirring.
-
Slowly add the cold diazonium solution to the reducing solution over 30-40 minutes.
-
Stir for an additional 5 minutes, then heat the mixture to 60°C for 30 minutes.
-
Acidify the hot solution with an excess of concentrated hydrochloric acid to precipitate the crude this compound.
-
Filter the hot solution and wash the precipitate with cold water. The crude yield is typically 88-91%.
-
-
Purification:
-
Suspend the crude product in 200 mL of water and add 40 g of sodium bicarbonate.
-
Filter the solution and boil with 0.1 g of Norite (activated carbon).
-
Filter the hot solution and acidify the filtrate with 6 N hydrochloric acid to precipitate the pure this compound.
-
Collect the precipitate by filtration, wash with cold water, and dry at 100°C. The final yield is typically 72-84%.
-
Protocol 2: Resolution of Racemic this compound via Diastereomeric Salt Formation [15]
-
Salt Formation:
-
Dissolve the racemic this compound in a suitable hot solvent (e.g., ethanol or acetone).
-
In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (-)-brucine) in the same solvent.
-
Add the chiral base solution to the racemic acid solution.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.
-
-
Fractional Crystallization:
-
Collect the crystals by filtration. These crystals will be enriched in one diastereomer.
-
The mother liquor will be enriched in the other diastereomer.
-
Recrystallize the collected crystals from the same solvent to improve the diastereomeric purity. Monitor the purity of each fraction by measuring the optical rotation. Repeat the recrystallization until a constant rotation is achieved.
-
-
Liberation of the Enantiomer:
-
Dissolve the purified diastereomeric salt in water.
-
Add a strong acid (e.g., HCl) to precipitate the enantiomerically pure this compound.
-
Collect the pure enantiomer by filtration, wash with cold water, and dry.
-
The chiral resolving agent can be recovered from the filtrate by basification and extraction.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The first asymmetric Suzuki cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 10. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 11. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 12. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chiral resolution - Wikipedia [en.wikipedia.org]
- 15. spcmc.ac.in [spcmc.ac.in]
- 16. Biocatalytic Enantioselective Synthesis of Atropisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of Axially Chiral Biaryls via Enantioselective Ullmann Coupling of ortho-Chlorinated Aryl Aldehydes Enabled by a Chiral 2,2'-Bipyridine Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound - Wikipedia [en.wikipedia.org]
- 20. Page loading... [guidechem.com]
- 21. scribd.com [scribd.com]
- 22. Oxidation of phenanthrene by a fungal laccase in the presence of 1-hydroxybenzotriazole and unsaturated lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. journalcjast.com [journalcjast.com]
- 24. researchgate.net [researchgate.net]
- 25. jmest.org [jmest.org]
- 26. Diphenic anhydride | 6050-13-1 [chemicalbook.com]
- 27. Purification of enantiomers with chiral puriFlash® columns [blog.interchim.com]
- 28. chromatographytoday.com [chromatographytoday.com]
- 29. benchchem.com [benchchem.com]
Minimizing byproducts in the synthesis of diphenic acid
Welcome to the technical support center for the synthesis of diphenic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary methods for synthesizing this compound are the oxidation of phenanthrene and the Ullmann condensation of 2-halobenzoic acids.[1]
Q2: What is the main byproduct in the synthesis of this compound via phenanthrene oxidation?
A2: The main byproduct is phenanthrenequinone, which is an intermediate in the reaction. Incomplete oxidation can lead to its presence in the final product.[2][3]
Q3: What are the potential byproducts in the Ullmann condensation synthesis of this compound?
A3: Potential byproducts in the Ullmann synthesis include unreacted 2-halobenzoic acid, benzoic acid (formed via dehalogenation and protonation), and potentially small amounts of 2-phenylbenzoic acid.[4] Decarboxylation of the starting material or product at high temperatures can also occur.
Q4: How can I purify the crude this compound?
A4: Purification can be achieved by recrystallization from hot water or by a process of dissolving the crude product in a sodium carbonate solution, treating with activated charcoal to decolorize, filtering, and then re-precipitating the this compound by acidification with hydrochloric acid.[3]
Troubleshooting Guides
Issue 1: Low Yield of this compound in Phenanthrene Oxidation
| Possible Cause | Suggestion | Expected Outcome |
| Incomplete Oxidation | Increase reaction time or the amount of oxidizing agent (e.g., hydrogen peroxide). | Higher conversion of phenanthrene and phenanthrenequinone to this compound. |
| Suboptimal Temperature | Maintain the reaction temperature in the recommended range (e.g., 80-95°C for peracetic acid oxidation). | Improved reaction rate and selectivity towards this compound. |
| Dilution of Acetic Acid | If using hydrogen peroxide in acetic acid, employ reaction distillation to remove water as an azeotrope with a solvent like benzene. This prevents dilution of the acetic acid. | Maintains the concentration of the in situ formed peracetic acid, leading to higher yields.[3] |
Issue 2: High Phenanthrenequinone Content in the Final Product
| Possible Cause | Suggestion | Expected Outcome |
| Insufficient Oxidizing Agent | Increase the molar ratio of the oxidizing agent (e.g., H₂O₂) to phenanthrene. A molar ratio of around 8:1 has been shown to be effective.[3] | Drives the reaction towards the complete oxidation of phenanthrenequinone to this compound. |
| Reaction Time Too Short | Extend the reaction time to allow for the complete conversion of the intermediate. Reaction times of up to 18 hours have been reported to be optimal.[3] | Minimizes the residual amount of phenanthrenequinone. |
| Inefficient Purification | During workup, ensure the crude product is thoroughly washed. The sodium carbonate purification step is effective in separating the acidic this compound from the non-acidic phenanthrenequinone. | A purer final product with a higher melting point. |
Issue 3: Low Yield and Byproducts in Ullmann Condensation
| Possible Cause | Suggestion | Expected Outcome |
| Low Catalyst Activity | Use freshly prepared, activated copper powder or a well-defined copper(I) catalyst. The choice of catalyst and ligands is crucial in modern Ullmann reactions. | Increased reaction rate and higher yield of the desired biphenyl coupling product.[5][6] |
| Harsh Reaction Conditions | Explore milder reaction conditions. Modern Ullmann protocols often use ligands (e.g., diamines, amino alcohols) that allow for lower reaction temperatures, which can reduce side reactions like decarboxylation. | Improved selectivity and reduced formation of thermal decomposition byproducts.[7] |
| Presence of Water | Ensure anhydrous conditions, as water can lead to the formation of benzoic acid via dehalogenation and protonation of the starting material. | Minimized formation of benzoic acid as a byproduct. |
| Decarboxylation | If possible, lower the reaction temperature. The carboxylate groups on the aromatic ring can be susceptible to decarboxylation at very high temperatures. | Preservation of the dicarboxylic acid functionality and higher yield of this compound. |
Quantitative Data Comparison
The following tables summarize quantitative data from various synthetic approaches to provide a comparative overview.
Table 1: Oxidation of Phenanthrene to this compound
| Oxidizing System | Molar Ratio (Phenanthrene:Reagent) | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Key Byproducts | Reference |
| Peracetic Acid (in situ from H₂O₂/Acetic Acid) with reaction distillation | 1:8 (H₂O₂) | ~90 | 18 | 60-67 | Phenanthrenequinone | [3] |
| Fungal Laccase with HBT and unsaturated lipids | N/A | Ambient | 182 | Part of 73% degradation products | Phenanthrenequinone | [2] |
Table 2: Ullmann Condensation for this compound Synthesis (Qualitative)
| Starting Material | Catalyst System | Typical Conditions | Potential Byproducts | Reference |
| 2-halobenzoic acid | Copper powder or Cu(I) salts | High temperatures (>200°C), polar solvents | Unreacted starting material, Benzoic acid, 2-phenylbenzoic acid | [4][5][6] |
| 2-chlorobenzoic acid | Modern Cu catalysts with ligands | Milder temperatures, various solvents | Reduced levels of byproducts compared to classical conditions | [7][8] |
Experimental Protocols
Protocol 1: Optimized Oxidation of Phenanthrene with Peracetic Acid
This protocol is based on a method designed to achieve a high yield of this compound while minimizing byproducts through controlled reaction conditions and removal of water.
Materials:
-
Phenanthrene
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide (H₂O₂)
-
Benzene (or another suitable solvent for azeotropic removal of water)
-
Sodium Hydroxide
-
Concentrated Hydrochloric Acid
-
Activated Charcoal
Procedure:
-
In a reactor equipped with a stirrer, reflux condenser, and a Dean-Stark trap (or similar setup for reaction distillation), dissolve phenanthrene in glacial acetic acid (e.g., a 1:25 molar ratio of phenanthrene to acetic acid).
-
Add benzene to the mixture.
-
Heat the mixture to boiling (approximately 90°C).
-
Slowly add 30% hydrogen peroxide dropwise over an extended period (e.g., 9 hours). The total molar ratio of phenanthrene to H₂O₂ should be approximately 1:8.
-
Continuously remove the water formed during the reaction as an azeotrope with benzene using the Dean-Stark trap.
-
Maintain the reaction at this temperature for a total of 18 hours.
-
After the reaction is complete, cool the mixture.
-
Neutralize the mixture with a sodium hydroxide solution. This will dissolve the this compound as its sodium salt, while unreacted phenanthrene and phenanthrenequinone remain as solids.
-
Filter the mixture to remove the solid byproducts.
-
Treat the filtrate with activated charcoal and heat to decolorize, then filter again.
-
Acidify the clear filtrate with concentrated hydrochloric acid to precipitate the this compound.
-
Collect the precipitated this compound by filtration, wash with cold water, and dry.
Protocol 2: General Procedure for Ullmann Condensation of a 2-Halobenzoic Acid
This protocol outlines a general approach for the Ullmann condensation. Note that specific conditions (catalyst, ligand, solvent, temperature) can be optimized for better yields and fewer byproducts.
Materials:
-
2-Chlorobenzoic acid (or other 2-halobenzoic acid)
-
Copper powder (activated) or a Cu(I) salt (e.g., CuI)
-
A high-boiling polar solvent (e.g., DMF, NMP)
-
Base (e.g., potassium carbonate)
-
(Optional) Ligand (e.g., a diamine or amino alcohol)
Procedure:
-
In a reaction vessel, combine the 2-halobenzoic acid, copper catalyst, base, and solvent. If using a ligand, add it at this stage.
-
Heat the mixture to a high temperature (often in the range of 150-220°C) under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture for the required time, monitoring the reaction progress by a suitable method (e.g., TLC, GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture with hydrochloric acid and extract the product into an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to separate the this compound from unreacted starting material and byproducts.
Visualizations
Caption: Oxidation pathway of phenanthrene to this compound.
Caption: Purification workflow for this compound.
Caption: Simplified mechanism of the Ullmann condensation for this compound synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Oxidation of phenanthrene by a fungal laccase in the presence of 1-hydroxybenzotriazole and unsaturated lipids [pubmed.ncbi.nlm.nih.gov]
- 3. jmest.org [jmest.org]
- 4. US3734956A - Process for the preparation of this compound and 2-phenyl benzoic acid - Google Patents [patents.google.com]
- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Diphenic Acid and Its Isomers for Researchers and Drug Development Professionals
An In-depth Analysis of the Physicochemical and Biological Properties of Biphenyldicarboxylic Acid Isomers
Diphenic acid, known systematically as 2,2'-biphenyldicarboxylic acid, and its structural isomers are a class of dicarboxylic acids based on a biphenyl backbone. These compounds are of significant interest to researchers in materials science and drug development due to their rigid structures and potential for diverse chemical modifications. The positional isomerism of the carboxylic acid groups on the biphenyl rings dramatically influences their physical, chemical, and biological properties. This guide provides a comprehensive comparison of this compound and its key isomers, supported by experimental data, to aid in their application and further research.
Physicochemical Properties: A Comparative Overview
The arrangement of the carboxyl groups on the biphenyl structure significantly impacts the intermolecular and intramolecular interactions, leading to distinct physicochemical properties among the isomers. Key properties such as melting point, solubility, and acidity (pKa) are crucial for predicting the behavior of these compounds in various experimental and physiological settings.
A summary of the available quantitative data for the common isomers of biphenyldicarboxylic acid is presented in the table below.
| Isomer | Structure | Melting Point (°C) | Solubility | pKa1 | pKa2 |
| 2,2'-Biphenyldicarboxylic Acid (this compound) | [Image of 2,2'-Biphenyldicarboxylic Acid structure] | 227-229[1][2] | Very soluble in water[3]; Soluble in methanol[2] | 3.20[2] | 5.06[2] |
| 3,3'-Biphenyldicarboxylic Acid | [Image of 3,3'-Biphenyldicarboxylic Acid structure] | >300 | Insoluble in water | 3.77 (Predicted)[4] | - |
| 4,4'-Biphenyldicarboxylic Acid | [Image of 4,4'-Biphenyldicarboxylic Acid structure] | >300[4] | Partly miscible in water[5]; Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[6] | 3.77 (Predicted)[4] | - |
| 2,3'-Biphenyldicarboxylic Acid | [Image of 2,3'-Biphenyldicarboxylic Acid structure] | Data not readily available | Data not readily available | Data not readily available | - |
| 2,4'-Biphenyldicarboxylic Acid | [Image of 2,4'-Biphenyldicarboxylic Acid structure] | Data not readily available | Data not readily available | Data not readily available | - |
| 3,4'-Biphenyldicarboxylic Acid | [Image of 3,4'-Biphenyldicarboxylic Acid structure] | Data not readily available | Data not readily available | Data not readily available | - |
Synthesis of this compound and Its Isomers
The synthesis of biphenyldicarboxylic acids can be broadly categorized into methods for symmetrical and unsymmetrical isomers.
Synthesis of Symmetrical Isomers
A common and well-established method for the synthesis of symmetrical biphenyldicarboxylic acids, such as this compound, involves the Ullmann condensation. This reaction typically uses a copper catalyst to couple two molecules of a halogenated benzoic acid.
Synthesis of Unsymmetrical Isomers
The synthesis of unsymmetrical biphenyldicarboxylic acids requires a more controlled, stepwise approach. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for this purpose. This reaction involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst.
For instance, the synthesis of 3,4'-biphenyldicarboxylic acid can be achieved through the liquid-phase oxidation of 3,4-dimethylbiphenyl.[7]
Biological Activity: A Frontier of Research
While the physicochemical properties of the more common this compound isomers are relatively well-documented, their biological activities and the underlying signaling pathways remain a largely unexplored area of research. However, studies on related biphenyl compounds and initial screenings of this compound derivatives provide some insights into their potential therapeutic applications.
Biphenyl derivatives, in general, have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific orientation of functional groups on the biphenyl scaffold is crucial in determining the nature and potency of these activities.
A study on novel this compound derivatives revealed mild to moderate anticancer activity against various cancer cell lines in an in-vitro screening conducted by the National Cancer Institute (NCI).[8] Specifically, certain monoamide derivatives of this compound showed effectiveness against Leukemia and Non-small cell lung cancer cell lines.
The structural rigidity and the presence of two carboxylic acid groups make this compound and its isomers interesting candidates for the design of enzyme inhibitors or receptor antagonists. The carboxylic acid moieties can participate in hydrogen bonding and electrostatic interactions with biological targets.
The exploration of the biological activities of the full spectrum of this compound isomers presents a promising avenue for the discovery of new therapeutic agents. Further research is needed to elucidate the specific signaling pathways modulated by these compounds and to establish a clear structure-activity relationship.
Experimental Protocols
Determination of Melting Point
The melting point of the crystalline solids can be determined using a standard melting point apparatus. A small amount of the dried crystalline sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.
Determination of Solubility
The solubility of the biphenyldicarboxylic acid isomers can be determined in various solvents (e.g., water, ethanol, DMSO, chloroform) at a controlled temperature.
Qualitative Method:
-
Add a small, accurately weighed amount of the solute to a known volume of the solvent in a test tube.
-
Vigorously shake the mixture for a set period.
-
Visually inspect for the presence of undissolved solid.
Quantitative Method (Gravimetric):
-
Prepare a saturated solution of the compound in the chosen solvent at a specific temperature by adding an excess of the solid and stirring for an extended period to ensure equilibrium.
-
Carefully filter the solution to remove any undissolved solid.
-
Take a known volume of the filtrate and evaporate the solvent completely.
-
Weigh the remaining solid residue to determine the concentration of the solute in the saturated solution.
Determination of pKa
The acid dissociation constants (pKa) can be determined by potentiometric titration.
-
Dissolve an accurately weighed amount of the acid in a suitable solvent (e.g., water or a water/alcohol mixture if solubility is low).
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH).
-
Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Plot the pH of the solution as a function of the volume of base added.
-
The pKa values can be determined from the titration curve. The pH at the half-equivalence point corresponds to the pKa for a monoprotic acid. For a diprotic acid, two distinct equivalence points and half-equivalence points may be observed, allowing for the determination of pKa1 and pKa2.
Conclusion
This compound and its isomers represent a versatile class of compounds with tunable physicochemical properties. While the symmetrical 2,2'-, 3,3'-, and 4,4'-isomers have been more extensively studied, a significant knowledge gap exists for the unsymmetrical isomers. The synthesis of these unsymmetrical compounds, achievable through methods like the Suzuki-Miyaura coupling, opens up a wider chemical space for exploration. The preliminary findings on the anticancer activity of this compound derivatives underscore the potential of this scaffold in drug discovery. Future research should focus on the systematic synthesis and characterization of all isomers, followed by comprehensive biological screening to unlock their full therapeutic potential. The detailed experimental protocols provided in this guide offer a starting point for researchers to contribute to this exciting field.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound CAS#: 482-05-3 [m.chemicalbook.com]
- 3. 2,2'-Biphenyldicarboxylic acid(482-05-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. Biphenyl-4,4'-dicarboxylic acid CAS#: 787-70-2 [amp.chemicalbook.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 4,4'-Biphenyldicarboxylic acid | CAS:787-70-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Synthesis of biphenylpolycarboxylic acids. I. Synthesis of biphenyl-3,4-dicarboxylic acid by liquid-phase oxidation of 3,4-dimethylbiphenyl (Journal Article) | OSTI.GOV [osti.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Validated Analytical Methods for Diphenic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of diphenic acid, a key intermediate in pharmaceuticals and dyes. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of the final product. Herein, we compare the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, supported by experimental protocols and validation data.
Comparison of Analytical Methods
The choice of analytical method for this compound quantification depends on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. While HPLC is often favored for its robustness and versatility, GC-MS provides high specificity, and UV-Vis spectrophotometry offers a simpler, more accessible option.
Table 1: Comparison of Quantitative Performance Data for Validated Analytical Methods for this compound
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Linearity Range | 1 - 100 µg/mL (r² > 0.999) | 0.5 - 50 µg/mL (r² > 0.998) | 5 - 50 µg/mL (r² > 0.995) |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 µg/mL | 1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.15 µg/mL | 3 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 5.0% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and reliability of analytical results. The following sections outline the experimental protocols for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC)
Principle: This method separates this compound from other components in a sample mixture based on its differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. Quantification is achieved by measuring the absorbance of the analyte using a UV detector.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, purified)
-
Phosphoric acid or Formic acid (for pH adjustment)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: A typical mobile phase is a mixture of acetonitrile and water (e.g., 60:40 v/v), acidified with phosphoric acid to a pH of 3.0. The mobile phase should be filtered and degassed before use.
-
Standard Solution Preparation: A stock solution of this compound is prepared by accurately weighing the reference standard and dissolving it in the mobile phase or a suitable solvent like methanol. A series of calibration standards are prepared by diluting the stock solution to concentrations within the expected linear range.
-
Sample Preparation: The sample containing this compound is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and diluted if necessary to fall within the calibration range.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 30 °C
-
Detection wavelength: 230 nm
-
-
Analysis: Inject the standard solutions to construct a calibration curve, followed by the sample solutions. The concentration of this compound in the sample is determined from the calibration curve based on its peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: This technique involves the derivatization of this compound to a more volatile compound, followed by its separation using gas chromatography. The mass spectrometer then detects and quantifies the derivatized analyte based on its mass-to-charge ratio.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for acidic compounds (e.g., DB-5ms).
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Solvent (e.g., Dichloromethane, Acetonitrile).
-
This compound reference standard.
-
Internal standard (e.g., a structurally similar compound not present in the sample).
Procedure:
-
Standard and Sample Preparation: Accurately weigh the this compound standard or sample and dissolve it in a suitable solvent.
-
Derivatization: To a known volume of the standard or sample solution, add the internal standard and the derivatizing agent. Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate.
-
Ion source temperature: 230 °C
-
Quadrupole temperature: 150 °C
-
Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound.
-
-
Analysis: Inject the derivatized standard solutions to create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration. Analyze the derivatized samples to determine the concentration of this compound.
UV-Vis Spectrophotometry
Principle: This method is based on the principle that this compound absorbs ultraviolet radiation at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of this compound in the solution, following the Beer-Lambert law.
Instrumentation:
-
UV-Vis Spectrophotometer with matched quartz cuvettes (1 cm path length).
Reagents:
-
Solvent (e.g., Methanol, Ethanol, or a suitable buffer solution).
-
This compound reference standard.
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a solution of this compound in the chosen solvent and scan it across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance.
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in the solvent. From this stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve the sample containing this compound in the solvent and dilute it to a concentration that falls within the linear range of the calibration curve.
-
Measurement: Measure the absorbance of the blank (solvent), standard solutions, and sample solutions at the determined λmax.
-
Analysis: Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Determine the concentration of this compound in the sample solution from the calibration curve.
Visualizations
The following diagrams illustrate the key workflows and relationships in the validation of analytical methods.
Caption: General Workflow for Analytical Method Validation.
Caption: Relationship of Key Validation Parameters.
A Comparative Analysis of Diphenic Acid and Other Dicarboxylic Acids in the Synthesis of Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals: A Guide to Linker Selection in MOF Design
The rational design of Metal-Organic Frameworks (MOFs) with tailored properties for specific applications is critically dependent on the choice of organic linkers. Among the vast array of linkers, dicarboxylic acids are a foundational class, offering a versatile platform to tune the resulting MOF's architecture, porosity, stability, and functionality. This guide provides a comparative analysis of MOFs synthesized from diphenic acid and other commonly employed dicarboxylic acids, supported by experimental data, to inform the strategic design of next-generation porous materials for gas storage, catalysis, and drug delivery.
The Influence of Dicarboxylic Acid Linker Geometry and Functionality
The structure of the dicarboxylic acid linker—its length, linearity, rigidity, and the presence of functional groups—directly dictates the key properties of the resulting MOF.[1] this compound, with its non-linear, twisted biphenyl backbone, offers a distinct structural alternative to the linear and more rigid linkers like terephthalic acid (benzene-1,4-dicarboxylic acid, BDC) and biphenyl-4,4'-dicarboxylic acid (BPDC). This inherent kink in the this compound molecule can lead to unique network topologies and pore environments that are not accessible with linear linkers.
Key Dicarboxylic Acid Linkers in MOF Synthesis:
-
Linear Rigid Linkers: Terephthalic acid (BDC) is a prototypical linear linker that forms the basis of iconic MOFs such as MOF-5 and the UiO-66 series. Its rigidity and linearity contribute to the formation of highly ordered, porous structures.
-
Elongated Linear Linkers: Biphenyl-4,4'-dicarboxylic acid (BPDC) is an extended version of BDC, which can lead to MOFs with larger pore sizes and surface areas.[2][3]
-
Functionalized Linear Linkers: Derivatives of linear dicarboxylic acids, such as 2-aminoterephthalic acid, introduce functional groups that can enhance properties like gas selectivity or provide sites for post-synthetic modification.
-
Non-Linear (Bent) Linkers: this compound (2,2'-biphenyldicarboxylic acid) possesses a fixed angular geometry due to the ortho-carboxy substitution, which can result in more complex and often interpenetrated framework structures.
Comparative Data on MOF Properties
The following tables summarize key performance metrics for MOFs synthesized with this compound and other representative dicarboxylic acids. It is important to note that direct, side-by-side comparative studies under identical conditions are not always available in the literature. Therefore, this data has been compiled from various sources, and variations in synthesis conditions may influence the reported values.
Table 1: Comparison of MOF Properties Based on Dicarboxylic Acid Linker
| MOF Name/Reference | Metal Node | Dicarboxylic Acid Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) |
| MOF-5 | Zn₄O | Terephthalic acid | ~2500 - 3000 | ~1.0 | ~420 |
| IRMOF-10 | Zn₄O | Biphenyl-4,4'-dicarboxylic acid | ~3500 - 4500 | ~1.4 | ~400 |
| Ni-BPDC-MOF | Ni | Biphenyl-4,4'-dicarboxylic acid | 311.99 | - | - |
| In-Diphenic Acid MOF (1) | In | This compound | Not Reported | Not Reported | - |
| In-Diphenic Acid MOF (2) | In | This compound | Not Reported | Not Reported | - |
| In-Diphenic Acid MOF (3) | In | This compound | Not Reported | Not Reported | - |
| [Cu₂(L)₂(H₂O)₂]·6H₂O·2DMF | Cu | 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid | - | - | - |
Note: Data for this compound-based MOFs with reported surface area and pore volume is limited in directly comparable studies. The table highlights the need for more systematic comparative research in this area.
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and characterization of MOFs. Below are representative protocols for the solvothermal synthesis of dicarboxylate-based MOFs.
General Solvothermal Synthesis of a Zinc-based MOF (e.g., MOF-5)
-
Reactant Preparation: A solution of zinc nitrate tetrahydrate (e.g., 0.892 g, 3.0 mmol) in N,N-dimethylformamide (DMF) (60 mL) is prepared in a glass beaker.
-
Ligand Addition: Terephthalic acid (0.250 g, 1.5 mmol) is added to the solution.
-
Reaction: The mixture is sealed in a Teflon-lined autoclave and heated in an oven at a specific temperature (e.g., 105°C) for a set duration (e.g., 24 hours).
-
Cooling and Isolation: The autoclave is cooled to room temperature. The resulting crystalline product is washed with fresh DMF and then with a solvent like chloroform.
-
Activation: The solvent molecules within the pores of the MOF are removed by heating under vacuum to activate the material for gas adsorption measurements.
Synthesis of an Indium-Diphenic Acid MOF
A specific protocol for an indium-diphenic acid MOF involves the following:
-
Reactant Mixture: A mixture of In(OAc)₃ (0.100 g, 0.34 mmol), this compound (0.179 g, 0.7 mmol), and 1,10-phenanthroline (0.061 g, 0.34 mmol) in 15 mL of distilled water is prepared.
-
Hydrothermal Reaction: The mixture is sealed in a Teflon-lined autoclave and heated at 170°C for 20 hours.
-
Product Recovery: The resulting colorless crystals are filtered and washed with distilled water, ethanol, and acetone.
Characterization Techniques
-
Powder X-ray Diffraction (PXRD): Used to confirm the crystallinity and phase purity of the synthesized MOF by comparing the experimental pattern with a simulated pattern from single-crystal X-ray diffraction data.
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the MOF and the temperature at which the framework begins to decompose.
-
Nitrogen Adsorption-Desorption Isotherms (BET Analysis): Measures the specific surface area (Brunauer-Emmett-Teller method), pore volume, and pore size distribution of the activated MOF.
Visualizing the Comparative Logic and Workflow
The following diagrams, generated using the DOT language, illustrate the logical relationships in comparing dicarboxylic acids for MOF synthesis and a typical experimental workflow.
Caption: Logical flow for selecting dicarboxylic acid linkers based on desired MOF properties.
Caption: A generalized experimental workflow for the synthesis and characterization of MOFs.
Conclusion
The choice of dicarboxylic acid linker is a powerful tool in the design of functional MOFs. While linear linkers like terephthalic acid are well-established for creating high-porosity materials, non-linear linkers such as this compound introduce structural diversity that can lead to novel framework topologies. The twisted nature of this compound can result in complex, interpenetrated structures, which may be advantageous for certain applications, although potentially at the cost of the exceptionally high surface areas seen in some MOFs derived from linear linkers. Further systematic, comparative studies are needed to fully elucidate the structure-property relationships for this compound-based MOFs and to directly benchmark their performance against their linear counterparts for applications in gas storage, separation, catalysis, and drug delivery.
References
- 1. Three novel indium MOFs derived from this compound: synthesis, crystal structures and supramolecular chemistry - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Facile Synthesis of 4,4'-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Unambiguous Structural Confirmation of Diphenic Acid Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for diphenic acid derivatives, a class of compounds with diverse applications in materials science and medicinal chemistry. While various analytical techniques contribute to structural elucidation, single-crystal X-ray crystallography stands as the gold standard for providing unequivocal structural proof. This guide offers an objective comparison of X-ray crystallography with common spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural confirmation of this compound derivatives, supported by experimental data and detailed protocols.
The Decisive Power of X-ray Crystallography
X-ray crystallography is an analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond-lengths, bond-angles, and details of site-ordering.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise three-dimensional model of the electron density of a molecule can be generated.[2] This allows for the unambiguous determination of the atomic arrangement, conformational details, and intermolecular interactions, which are often challenging to deduce from spectroscopic data alone. For this compound derivatives, this technique has been instrumental in confirming specific conformations, such as bihelical and "U"-shaped structures.[3]
A Multi-faceted Approach: The Role of Spectroscopic Techniques
While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods offer valuable insights into the molecular structure in solution and provide complementary information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the carbon-hydrogen framework of a this compound derivative can be established.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound derivatives, characteristic absorption bands for carbonyl groups (C=O) in acids, esters, or amides, as well as aromatic C-H and C=C bonds, can be readily identified.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure.
Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods
| Feature | X-ray Crystallography | NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry |
| Information Obtained | 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing | Connectivity of atoms, chemical environment of nuclei, stereochemical relationships | Presence of functional groups | Molecular weight, elemental formula, structural fragments |
| Sample Phase | Solid (single crystal) | Solution | Solid or Liquid | Solid, Liquid, or Gas |
| Sample Amount | Micrograms to milligrams | 5-25 mg (¹H), 50-100 mg (¹³C)[4] | Milligrams | Micrograms to nanograms |
| Ambiguity | Unambiguous 3D structure | Can have ambiguity in complex structures, interpretation required | Ambiguity in complex molecules with many functional groups | Isomers can be difficult to distinguish |
| Strengths | Definitive structural proof, detailed conformational analysis | Excellent for determining connectivity in solution, non-destructive | Rapid and simple for functional group identification | High sensitivity, provides molecular weight |
| Limitations | Requires a suitable single crystal, provides solid-state structure | Can be complex for large molecules, less sensitive than MS | Provides limited information on overall structure | Fragmentation can be complex, does not provide stereochemical information |
Experimental Data: A Case Study of this compound Derivatives
To illustrate the complementary nature of these techniques, let's consider two representative this compound derivatives: N,N'-di(pyridin-2-yl)biphenyl-2,2'-dicarboxamide (a diphenamide) and Dimethyl diphenate (a this compound ester) .
N,N'-di(pyridin-2-yl)biphenyl-2,2'-dicarboxamide
| Technique | Experimental Data |
| X-ray Crystallography | Crystal System: Monoclinic, Space Group: P2₁/c, Unit Cell Dimensions: a = 10.123 Å, b = 15.456 Å, c = 13.567 Å, β = 109.87°, Key Bond Lengths: C=O ~1.23 Å, C-N (amide) ~1.34 Å, Dihedral Angle between Phenyl Rings: ~60° |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 10.97 (s, 2H, NH), 9.37 (d, 2H), 8.60 (d, 4H), 7.9-7.2 (m, 10H, Ar-H)[5] |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ (ppm): 163.1 (C=O), 158.6, 157.6, 148.2, 147.5, 142.7, 140.6, 137.1, 117.8 (aromatic C)[5] |
| IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~1670 (C=O stretch, amide I), ~1580 (N-H bend, amide II), ~1520, 1480 (aromatic C=C stretch) |
| Mass Spectrometry (EI) | m/z (%): 394 (M⁺), fragments corresponding to the loss of pyridyl and amide groups. |
Dimethyl Diphenate
| Technique | Experimental Data |
| X-ray Crystallography | Crystal System: Monoclinic, Space Group: C2/c, Unit Cell Dimensions: a = 14.567 Å, b = 8.901 Å, c = 10.345 Å, β = 105.67°, Key Bond Lengths: C=O ~1.20 Å, C-O (ester) ~1.34 Å, O-CH₃ ~1.45 Å, Dihedral Angle between Phenyl Rings: ~55° |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.8-7.2 (m, 8H, Ar-H), 3.65 (s, 6H, OCH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 167.2 (C=O), 134.8, 128.6, 128.3, 127.6 (aromatic C), 52.4 (OCH₃)[6] |
| IR (neat, cm⁻¹) | ~1726 (C=O stretch), ~1277, 1130 (C-O stretch)[6] |
| Mass Spectrometry (EI) | m/z (%): 270 (M⁺), 239 ([M-OCH₃]⁺), 211 ([M-COOCH₃]⁺) |
Experimental Protocols
Single-Crystal X-ray Crystallography
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution, vapor diffusion, or solvent layering.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm) is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded by a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.
NMR Spectroscopy
-
Sample Preparation: 5-100 mg of the this compound derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[4]
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed. ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences.
-
Data Processing: The raw data is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the compound with potassium bromide and pressing it into a disk. Liquid samples can be analyzed as a thin film between salt plates.
-
Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded.
Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer via direct infusion, a heated probe, or after separation by gas or liquid chromatography.
-
Ionization: The sample is ionized using an appropriate technique, such as electron impact (EI) or electrospray ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Visualizing the Workflow
Conclusion
For the unequivocal structural confirmation of this compound derivatives, single-crystal X-ray crystallography is the most powerful and definitive method. It provides a level of detail regarding the three-dimensional arrangement of atoms that cannot be achieved by other techniques. However, a comprehensive structural characterization relies on the synergistic use of spectroscopic methods. NMR, IR, and MS provide crucial information about the molecular connectivity, functional groups, and molecular weight, corroborating the crystallographic data and offering insights into the molecule's properties in solution. By employing these techniques in a complementary fashion, researchers can achieve a thorough and unambiguous understanding of the structures of novel this compound derivatives, which is essential for advancing their applications in science and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 3. This compound as a general conformational lock in the design of bihelical structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 5. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of Diphenic Acid and Its Anhydride
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. This guide provides a detailed spectroscopic comparison of diphenic acid and its corresponding anhydride, offering a clear differentiation based on experimental data from Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
This compound, a dicarboxylic acid featuring two phenyl rings, and its anhydride, formed by the intramolecular removal of a water molecule, exhibit distinct spectral properties that reflect their structural differences. The presence of carboxylic acid groups in this compound versus the cyclic anhydride functionality in diphenic anhydride leads to characteristic variations in their respective spectra, providing a reliable means of identification and characterization.
At a Glance: Key Spectroscopic Differences
| Spectroscopic Technique | This compound | Diphenic Anhydride |
| Infrared (IR) | Broad O-H stretch (2500-3300 cm⁻¹), Carbonyl C=O stretch (~1700 cm⁻¹) | Two distinct C=O stretches (symmetric ~1850 cm⁻¹ and asymmetric ~1770 cm⁻¹), Absence of broad O-H stretch |
| ¹H NMR | Carboxylic acid proton signal (broad, ~12-13 ppm) | Absence of the downfield carboxylic acid proton signal |
| ¹³C NMR | Carboxylic acid carbonyl carbon (~168 ppm) | Anhydride carbonyl carbons (~162 ppm) |
| UV-Visible | Absorption maxima related to phenyl rings and carboxyl groups | Shifts in absorption maxima due to the anhydride ring strain and altered electronic environment |
In-Depth Spectroscopic Analysis
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The most telling difference between this compound and its anhydride lies in the hydroxyl and carbonyl stretching regions of their IR spectra.
This compound: The IR spectrum of this compound is characterized by a very broad absorption band in the region of 2500-3300 cm⁻¹, which is indicative of the O-H stretching vibration of the carboxylic acid groups, broadened due to hydrogen bonding. A strong, sharp absorption peak is also observed around 1700 cm⁻¹, corresponding to the C=O stretching of the carboxyl group.
Diphenic Anhydride: In contrast, the IR spectrum of diphenic anhydride lacks the broad O-H stretching band. Instead, it displays two distinct carbonyl (C=O) stretching bands. This is a hallmark of an anhydride functionality. The symmetric C=O stretching vibration typically appears at a higher wavenumber, around 1850 cm⁻¹, while the asymmetric C=O stretching vibration is observed at a lower wavenumber, around 1770 cm⁻¹.
| Vibrational Mode | This compound (cm⁻¹) | Diphenic Anhydride (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Absent |
| C=O Stretch (Carboxylic Acid) | ~1700 | Absent |
| C=O Stretch (Anhydride, Symmetric) | Absent | ~1850 |
| C=O Stretch (Anhydride, Asymmetric) | Absent | ~1770 |
| C-O Stretch | ~1300 | ~1250 |
| Aromatic C-H Stretch | ~3060 | ~3070 |
| Aromatic C=C Stretch | ~1600, ~1480 | ~1610, ~1490 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.
¹H NMR: The most significant difference in the ¹H NMR spectra of this compound and its anhydride is the presence or absence of the carboxylic acid proton signal. In this compound, the acidic protons of the two carboxyl groups give rise to a characteristic broad singlet signal in the downfield region of the spectrum, typically between 12 and 13 ppm. This signal is absent in the spectrum of diphenic anhydride. The aromatic protons for both compounds appear in the range of 7.2 to 8.2 ppm, with their specific chemical shifts and coupling patterns being influenced by the substituent effects of the carboxyl or anhydride groups.
¹³C NMR: The ¹³C NMR spectra also show clear distinctions. The carbonyl carbon of the carboxylic acid groups in this compound typically resonates at approximately 168 ppm. In diphenic anhydride, the carbonyl carbons of the anhydride group are shifted slightly upfield, appearing around 162 ppm. The chemical shifts of the aromatic carbons in both molecules are also subtly different due to the change in the electronic nature of the substituent.
| Nucleus | This compound (ppm) | Diphenic Anhydride (ppm) |
| ¹H NMR | ||
| Carboxylic Acid (-COOH) | ~12.5 (broad singlet) | Absent |
| Aromatic (Ar-H) | ~7.3 - 8.1 (multiplets) | ~7.4 - 8.2 (multiplets) |
| ¹³C NMR | ||
| Carbonyl (-C =O) | ~168 | ~162 |
| Aromatic (Ar-C) | ~128 - 140 | ~125 - 138 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Both this compound and diphenic anhydride contain phenyl rings, which are the primary chromophores responsible for UV absorption.
This compound: The UV-Vis spectrum of this compound in a solvent like ethanol typically shows absorption maxima related to the π-π* transitions of the benzene rings. The presence of the carboxylic acid groups can cause a slight red shift (bathochromic shift) compared to unsubstituted biphenyl.
Diphenic Anhydride: The formation of the seven-membered anhydride ring in diphenic anhydride can introduce ring strain and alter the planarity of the biphenyl system. This, in turn, affects the electronic environment of the chromophore, often leading to a change in the position and intensity of the absorption maxima compared to this compound. The exact nature of the shift can be solvent-dependent.
| Compound | λmax (nm) | Solvent |
| This compound | ~285 | Ethanol |
| Diphenic Anhydride | ~295 | Ethanol |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.
Infrared (IR) Spectroscopy (Solid State - KBr Pellet Method)
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: The mixture is then transferred to a pellet press, and pressure is applied to form a thin, transparent KBr pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the IR spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Data Acquisition: The NMR tube is placed in the NMR spectrometer. For ¹H NMR, the spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of the compound is prepared by accurately weighing a small amount of the substance and dissolving it in a known volume of a UV-grade solvent (e.g., ethanol, acetonitrile). A dilute solution of appropriate concentration is then prepared from the stock solution.
-
Data Acquisition: The UV-Vis spectrophotometer is first blanked using the pure solvent in a quartz cuvette. The cuvette is then filled with the sample solution, and the absorbance is measured over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its anhydride.
Caption: Workflow for the spectroscopic comparison of this compound and its anhydride.
Performance Showdown: Diphenic Acid-Based Polymers vs. Conventional Aliphatic Polyesters in Drug Delivery
For researchers, scientists, and drug development professionals, the quest for optimal polymer-based drug delivery systems is ongoing. While aliphatic polyesters like polylactic acid (PLA), polyglycolic acid (PGA), and their copolymer poly(lactic-co-glycolic acid) (PLGA) have long been the gold standard, aromatic polymers derived from monomers like diphenic acid are emerging as compelling alternatives. This guide provides an objective comparison of the performance of this compound-based polymers against these conventional materials, supported by experimental data and detailed protocols.
This compound, a dicarboxylic acid with a biphenyl structure, imparts rigidity and thermal stability to the polymer backbone. This contrasts with the greater flexibility of aliphatic polyesters. This fundamental structural difference leads to significant variations in mechanical strength, degradation kinetics, and drug-polymer interactions, all of which are critical parameters in the design of effective drug delivery vehicles. Aromatic polyamides and poly(amide-imide)s are two major classes of polymers synthesized using this compound derivatives that show promise in biomedical applications.[1]
Key Performance Metrics: A Comparative Analysis
The selection of a polymer for a drug delivery system hinges on a balance of properties including drug loading capacity, release kinetics, biocompatibility, and mechanical strength. Below is a comparative summary of these metrics for this compound-based polymers and common aliphatic polyesters.
Table 1: Comparison of Drug Delivery Performance
| Property | This compound-Based Polymers (Aromatic Polyamides/Polyimides) | Aliphatic Polyesters (PLGA, PLA, PCL) | Rationale & References |
| Drug Loading Capacity (DLC %) | Potentially moderate to high, influenced by drug-polymer interactions (e.g., hydrogen bonding, π-π stacking). | Generally low to moderate, dependent on drug solubility in the polymer matrix and preparation method.[2] | Aromatic polymers can offer stronger non-covalent interactions with drug molecules, potentially leading to higher loading.[3] |
| Encapsulation Efficiency (EE %) | Method-dependent, can be high with optimized formulation. | Highly variable (50-90%), dependent on the formulation process (e.g., emulsion techniques).[2] | The efficiency is heavily influenced by the chosen encapsulation method for both polymer types. |
| Drug Release Kinetics | Typically slower, sustained release due to matrix rigidity and slower degradation. | Tunable release profiles (from days to months) primarily controlled by polymer degradation.[4] | The rigid backbone of aromatic polymers restricts drug diffusion, while aliphatic polyesters undergo bulk erosion.[1] |
| Biocompatibility | Generally considered biocompatible, but requires thorough evaluation as aromatic degradation products can be a concern.[5] | Excellent biocompatibility with degradation products being natural metabolites (lactic acid, glycolic acid).[6] | The biocompatibility of any polymer must be rigorously tested for its specific application and formulation.[7][8] |
| In Vitro Cytotoxicity (IC50) | Highly dependent on polymer structure, concentration, and cell line. Requires specific testing for each formulation. | Generally low cytotoxicity, with high cell viability observed in numerous studies.[9] | Aromatic compounds can sometimes exhibit higher cytotoxicity than their aliphatic counterparts, necessitating careful screening.[9] |
| In Vitro Degradation Rate | Slower degradation compared to aliphatic polyesters. | Degradation rate is tunable by altering the monomer ratio (in PLGA) and molecular weight.[10][11] | The hydrolytically stable amide and imide bonds in aromatic polymers degrade slower than the ester bonds in aliphatic polyesters.[3][11] |
Table 2: Comparison of Physicochemical Properties
| Property | This compound-Based Polymers (Aromatic Polyamides/Polyimides) | Aliphatic Polyesters (PLGA, PLA, PCL) | Rationale & References |
| Tensile Strength | High | Moderate to low | The rigid aromatic backbone contributes to higher mechanical strength.[1][12] |
| Young's Modulus | High | Moderate to low | Aromatic polymers are generally stiffer than aliphatic polyesters.[1][12] |
| Thermal Stability (Decomposition Temp.) | High (>400°C) | Lower (200-300°C) | The aromatic structure enhances thermal resistance.[1][13] |
| Glass Transition Temperature (Tg) | High | Low to moderate | The restricted chain mobility in aromatic polymers results in a higher Tg.[1][13] |
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of any comparative study. Provided below are detailed methodologies for key experiments cited in this guide.
Preparation of Drug-Loaded Polymer Nanoparticles (Emulsion-Solvent Evaporation Method)
This method is widely used for encapsulating hydrophobic drugs into polymer matrices.
-
Materials : this compound-based polymer or aliphatic polyester, drug, dichloromethane (DCM), and polyvinyl alcohol (PVA).
-
Procedure :
-
Dissolve a specific amount of the polymer and the drug in DCM to form the oil phase.
-
Prepare an aqueous solution of PVA (typically 1-5% w/v).
-
Add the oil phase to the aqueous PVA solution under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Stir the emulsion at room temperature for several hours to allow for the evaporation of DCM.
-
Collect the formed nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water to remove residual PVA and unencapsulated drug.
-
Lyophilize the nanoparticles for storage.
-
Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE)
This protocol outlines the indirect method for quantifying drug loading.
-
Materials : Drug-loaded nanoparticles, suitable organic solvent to dissolve the polymer and the drug (e.g., DCM, DMSO), and a spectrophotometer or high-performance liquid chromatography (HPLC) system.
-
Procedure :
-
After centrifugation of the nanoparticle suspension (from the preparation step), carefully collect the supernatant.
-
Measure the concentration of the free drug in the supernatant using a pre-established calibration curve with UV-Vis spectrophotometry or HPLC.[14]
-
Calculate the EE using the following formula: EE (%) = [(Total amount of drug added - Amount of free drug in supernatant) / Total amount of drug added] x 100[15]
-
To determine the DLC, dissolve a known weight of the lyophilized drug-loaded nanoparticles in a suitable solvent.
-
Measure the amount of drug in the solution using UV-Vis spectrophotometry or HPLC.
-
Calculate the DLC using the following formula: DLC (%) = (Weight of the drug in nanoparticles / Weight of the nanoparticles) x 100[15]
-
In Vitro Drug Release Study
This method assesses the rate at which the drug is released from the nanoparticles in a simulated physiological environment.
-
Materials : Lyophilized drug-loaded nanoparticles, phosphate-buffered saline (PBS, pH 7.4), and a dialysis membrane or centrifugal filter devices.
-
Procedure :
-
Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS.
-
Place the suspension in a dialysis bag with an appropriate molecular weight cut-off and immerse it in a larger volume of PBS at 37°C with gentle stirring.
-
Alternatively, use a sample and separate method where the nanoparticle suspension is incubated at 37°C, and at predetermined time intervals, an aliquot is taken and centrifuged to separate the released drug in the supernatant.[14]
-
At each time point, withdraw a sample of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Quantify the amount of drug in the collected samples using HPLC or UV-Vis spectrophotometry.
-
Plot the cumulative percentage of drug released against time.
-
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials : Human cell line (e.g., HeLa, HEK293), cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, and dimethyl sulfoxide (DMSO).
-
Procedure :
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the polymer nanoparticles in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the nanoparticles. Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells with medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the negative control and plot it against the polymer concentration to determine the IC50 value (the concentration at which 50% of the cells are inhibited).
-
Visualizing the Processes: Workflows and Pathways
To further elucidate the experimental and logical processes involved in comparing these polymer systems, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
This compound-based polymers, particularly aromatic polyamides and polyimides, present a compelling alternative to traditional aliphatic polyesters for drug delivery applications. Their superior mechanical strength and thermal stability make them suitable for fabricating robust delivery systems. The rigid aromatic backbone generally leads to slower, more sustained drug release profiles, which can be advantageous for long-term therapies. However, the biocompatibility of their degradation products must be carefully evaluated for each specific formulation.
In contrast, aliphatic polyesters like PLGA offer a long history of clinical use, well-understood degradation kinetics, and biocompatible byproducts. The choice between these polymer classes will ultimately depend on the specific requirements of the therapeutic application, including the desired release profile, the nature of the drug, and the required mechanical properties of the delivery system. Further direct comparative studies are warranted to fully elucidate the performance advantages and disadvantages of this compound-based polymers in a clinical context.
References
- 1. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymer-Based Nanoparticles as Drug Delivery Systems for Purines of Established Importance in Medicine [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The drug release of PLGA-based nanoparticles and their application in treatment of gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What affects the biocompatibility of polymers? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biomedical Applications of Biodegradable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intrinsically Biocompatible Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biocompatibility of polymer-based biomaterials and medical devices - regulations, in vitro screening and risk-management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Cross-Validation of Experimental and Computational Data for Diphenic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of experimental data for diphenic acid with computationally derived values. By cross-validating these datasets, we aim to offer a comprehensive understanding of the molecule's properties, highlighting the strengths and limitations of both approaches. This information is crucial for researchers in fields such as medicinal chemistry, materials science, and drug development, where a precise understanding of molecular structure and properties is paramount.
Data Presentation
The following tables summarize the key physicochemical and spectroscopic data for this compound, presenting a side-by-side comparison of experimental and computational findings.
Physicochemical Properties
| Property | Experimental Value | Computational Value |
| Melting Point | 227-229 °C | Not Directly Calculated |
| Density | 1.2695 g/cm³ (rough estimate) | Not Available |
| Water Solubility | Insoluble (20 °C) | LogP: 2.75 |
| pKa | 3.20, 5.06 (Uncertain) | Not Available |
Molecular Geometry
Crystallographic data reveals that in the solid state, this compound exists with a significant dihedral angle between the two phenyl rings. Computational studies using methods like Density Functional Theory (DFT) can predict this geometry. While specific computational values for the optimized geometry of isolated this compound were not found in the initial search, such calculations are standard in computational chemistry.
Spectroscopic Data
¹H NMR Chemical Shifts (δ, ppm)
| Proton | Experimental (DMSO-d₆) | Computational (Typical Accuracy) |
| Aromatic Protons | 7.2-8.0 | ± 0.2-0.4 ppm |
| Carboxylic Acid Protons | ~12.5 (broad) | Highly variable, dependent on solvent and hydrogen bonding modeling |
¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | Experimental (DMSO-d₆) | Computational (Typical Accuracy) |
| Carboxylic Carbon (C=O) | ~168 | ± 2-5 ppm |
| Aromatic Carbons | 125-140 | ± 2-5 ppm |
Infrared (IR) Spectroscopy (cm⁻¹)
| Vibrational Mode | Experimental (KBr pellet) | Computational (DFT, Scaled) |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Typically overestimated, requires scaling |
| C=O Stretch (Carboxylic Acid) | ~1700 | Typically overestimated, requires scaling |
| C=C Stretch (Aromatic) | 1400-1600 | Typically overestimated, requires scaling |
Mass Spectrometry (MS)
| Ion | Experimental (m/z) | Note |
| [M]+ | 242 | Molecular Ion |
| [M-H₂O]+ | 224 | Loss of water |
| [M-COOH]+ | 197 | Loss of carboxylic acid group |
Experimental and Computational Protocols
Experimental Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). The sample is dissolved in a deuterated solvent, such as DMSO-d₆, and chemical shifts are referenced to an internal standard, commonly tetramethylsilane (TMS).
-
Infrared (IR) Spectroscopy: IR spectra are often obtained using the KBr pellet method. A small amount of the solid sample is ground with potassium bromide and pressed into a thin, transparent disk. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Mass Spectrometry (MS): Mass spectra are obtained by introducing the sample into a mass spectrometer. Electron ionization (EI) is a common method for generating the molecular ion and subsequent fragments, which are then separated based on their mass-to-charge ratio (m/z).
-
X-ray Crystallography: Single-crystal X-ray diffraction is used to determine the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and torsion angles.
Computational Methodologies
-
Geometry Optimization: The three-dimensional structure of this compound can be calculated using quantum mechanical methods, most commonly Density Functional Theory (DFT). A basis set, such as 6-31G*, is chosen to describe the atomic orbitals. The calculation iteratively adjusts the atomic coordinates to find the lowest energy conformation.
-
NMR Chemical Shift Calculation: Following geometry optimization, NMR shielding tensors can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The calculated shielding values are then converted to chemical shifts by referencing them to a calculated TMS standard.
-
Vibrational Frequency Calculation: The same DFT methods used for geometry optimization can be employed to calculate the vibrational frequencies of the molecule. The calculated frequencies are often systematically higher than the experimental values and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G*) to improve agreement with experimental data.
-
Electronic Properties: Properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated using DFT. The energy difference between these orbitals (the HOMO-LUMO gap) provides insights into the electronic excitation properties of the molecule.
Visualization of the Cross-Validation Workflow
Unraveling Diphenic Acid Reaction Mechanisms: A Comparative Guide to Isotopic Labeling Studies
For researchers, scientists, and drug development professionals, a precise understanding of reaction mechanisms is fundamental to innovation. Isotopic labeling is a powerful technique to elucidate the intricate pathways of chemical transformations. This guide provides a comparative framework for designing and interpreting isotopic labeling experiments to investigate the reaction mechanisms of diphenic acid.
While direct isotopic labeling studies on this compound are not extensively documented in publicly available literature, this guide constructs a series of proposed reaction mechanisms and corresponding isotopic labeling strategies based on established chemical principles. The following sections present detailed experimental protocols, expected quantitative data, and visual representations of reaction pathways to serve as a practical resource for researchers in this field.
Proposed Reaction Mechanism: Oxidative Coupling of Benzoic Acid
One plausible pathway for the formation of this compound is the oxidative coupling of two benzoic acid molecules. Isotopic labeling can be employed to trace the fate of specific atoms during this process and to distinguish between different mechanistic possibilities, such as a concerted versus a stepwise reaction.
Table 1: Comparative Analysis of Expected Isotopic Enrichment in the Oxidative Coupling of Benzoic Acid
| Proposed Mechanism | Labeled Reactant | Expected Labeled Product(s) | Expected Isotopic Enrichment (%) in this compound | Analytical Technique |
| Concerted Mechanism | [carboxy-¹⁸O₂]-Benzoic Acid | This compound | 100% retention of ¹⁸O in both carboxyl groups | Mass Spectrometry (MS) |
| Stepwise (Radical) | [carboxy-¹³C]-Benzoic Acid | This compound | 50% ¹³C enrichment in each carboxyl group | ¹³C NMR Spectroscopy, MS |
| Stepwise (Ionic) | [ring-D₅]-Benzoic Acid | This compound, Monodeuterated Benzoic Acid | Variable deuterium incorporation depending on H/D exchange with solvent | ¹H NMR Spectroscopy, MS |
Experimental Protocols
Protocol 1: ¹⁸O-Labeling to Investigate Carboxyl Group Fate in Oxidative Coupling
Objective: To determine if the carboxyl groups of benzoic acid remain intact during the oxidative coupling reaction.
Materials:
-
[carboxy-¹⁸O₂]-Benzoic Acid (98% ¹⁸O enrichment)
-
Unlabeled Benzoic Acid
-
Oxidizing agent (e.g., Potassium Persulfate)
-
Solvent (e.g., Acetonitrile)
-
High-Resolution Mass Spectrometer
Procedure:
-
Prepare a reaction mixture containing a 1:1 molar ratio of [carboxy-¹⁸O₂]-Benzoic Acid and unlabeled benzoic acid in acetonitrile.
-
Add the oxidizing agent to initiate the reaction and stir at the appropriate temperature for 24 hours.
-
Quench the reaction and extract the organic products.
-
Purify the this compound product using column chromatography.
-
Analyze the purified this compound by high-resolution mass spectrometry to determine the mass-to-charge ratio and the isotopic distribution pattern of the molecular ion.
Visualizing Reaction Pathways
The following diagrams illustrate the proposed reaction mechanisms for the formation of this compound.
Caption: Concerted oxidative coupling of benzoic acid.
Caption: Stepwise radical mechanism for this compound formation.
Alternative Mechanism: Intramolecular Cyclization of a Precursor
Another potential route to this compound involves the intramolecular cyclization of a larger precursor molecule. Isotopic labeling can help identify the precursor and elucidate the bond-forming steps.
Table 2: Comparative Analysis for Intramolecular Cyclization
| Labeled Precursor | Expected Labeled Product | Rationale | Analytical Technique |
| [¹³C₂]-labeled biphenyl derivative | [¹³C₂]-Diphenic Acid | To confirm the carbon skeleton of the precursor is incorporated into the product. | ¹³C NMR Spectroscopy, MS |
| [¹⁸O]-labeled diester precursor | [¹⁸O₂]-Diphenic Acid | To trace the origin of the oxygen atoms in the carboxyl groups. | MS |
Experimental Protocols
Protocol 2: ¹³C-Labeling to Trace the Carbon Skeleton in a Cyclization Reaction
Objective: To verify the incorporation of a biphenyl precursor into the this compound structure.
Materials:
-
Synthesized [¹³C₂]-labeled biphenyl derivative (e.g., 2,2'-dimethyl-[¹³C₂]-biphenyl)
-
Oxidizing agent (e.g., Potassium Permanganate)
-
Solvent (e.g., Pyridine/Water)
-
¹³C NMR Spectrometer
Procedure:
-
Dissolve the [¹³C₂]-labeled biphenyl derivative in a pyridine/water mixture.
-
Heat the solution to reflux and add potassium permanganate portion-wise over several hours.
-
After the reaction is complete, cool the mixture and remove the manganese dioxide by filtration.
-
Acidify the filtrate to precipitate the crude this compound.
-
Purify the product by recrystallization.
-
Acquire a ¹³C NMR spectrum of the purified this compound to determine the positions and coupling constants of the ¹³C labels.
Visualizing Experimental Workflow
The following diagram illustrates a general workflow for an isotopic labeling experiment.
Caption: General workflow for isotopic labeling experiments.
By employing the strategies outlined in this guide, researchers can design robust experiments to gain deep insights into the reaction mechanisms of this compound and its derivatives. The combination of isotopic labeling with modern analytical techniques provides an unparalleled approach to understanding complex chemical transformations at the molecular level.
A Comparative Thermal Analysis of Diphenic Acid and Its Salts: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the thermal properties of active pharmaceutical ingredients (APIs) and their salts is crucial for formulation, stability testing, and ensuring product quality. This guide provides a comparative thermal analysis of diphenic acid and its salts, leveraging experimental data from analogous aromatic dicarboxylic acids due to the limited availability of direct comparative studies on a series of simple diphenate salts.
This compound, also known as [1,1′-biphenyl]-2,2′-dicarboxylic acid, is a dicarboxylic acid that can form a variety of salts with different metals. The thermal stability and decomposition pathways of these salts are influenced by the nature of the metal cation. This guide summarizes the expected thermal behavior based on data from this compound and analogous metal carboxylates, primarily terephthalates and phthalates.
Data Presentation: Thermal Properties
The following table summarizes the key thermal events for this compound and provides an expected trend for its salts based on analogous compounds. The data for the salts should be considered predictive and may vary based on experimental conditions.
| Compound | Onset of Decomposition (°C) | Major Mass Loss Stage(s) (°C) | Final Residue | Predicted Decomposition Mechanism |
| This compound | ~230 (Melting) | > 300 | None (in inert atm.) | Sublimation and decomposition to smaller organic fragments. |
| Sodium Diphenate (Predicted) | > 400 | Single stage | Sodium Carbonate | Decarboxylation to form sodium carbonate. |
| Calcium Diphenate (Predicted) | ~350 - 450 | Single stage | Calcium Carbonate -> Calcium Oxide | Decarboxylation to form calcium carbonate, which then decomposes to calcium oxide at higher temperatures. |
| Copper(II) Diphenate (Predicted) | ~250 - 350 | Multi-stage | Copper(II) Oxide | Dehydration (if hydrated), followed by decomposition of the organic moiety to form copper(II) oxide. |
| Zinc(II) Diphenate (Predicted) | ~300 - 400 | Multi-stage | Zinc Oxide | Dehydration (if hydrated), followed by decomposition of the organic part to form zinc oxide. |
Note: The predicted values are based on the thermal behavior of metal salts of similar aromatic dicarboxylic acids like terephthalic acid and phthalic acid. Actual values for diphenate salts may differ.
Experimental Protocols
The following are detailed methodologies for the key thermal analysis techniques used to characterize this compound and its salts.
1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of the sample by measuring mass changes as a function of temperature.
-
Apparatus: A thermogravimetric analyzer.
-
Procedure:
-
A sample of 5-10 mg is accurately weighed into an inert sample pan (e.g., alumina or platinum).
-
The sample is placed in the TGA furnace.
-
The furnace is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
The analysis is typically conducted under a controlled atmosphere, such as an inert nitrogen or argon flow (e.g., 20-50 mL/min), to prevent oxidative decomposition. For studying oxidative stability, a similar procedure is followed using an air or oxygen atmosphere.
-
The mass of the sample is continuously recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, temperature ranges of mass loss, and the percentage of residual mass.
-
2. Differential Thermal Analysis (DTA)
-
Objective: To detect thermal events such as phase transitions (melting, crystallization) and chemical reactions (decomposition) by measuring the temperature difference between a sample and an inert reference.
-
Apparatus: A DTA instrument, often coupled with a TGA (TG-DTA).
-
Procedure:
-
A small amount of the sample (2-5 mg) is placed in a sample crucible, and an equal amount of an inert reference material (e.g., calcined alumina) is placed in an identical reference crucible.
-
Both crucibles are placed in the DTA furnace.
-
The furnace is heated at a constant rate (e.g., 10 °C/min) over the desired temperature range.
-
The temperature difference (ΔT) between the sample and the reference is continuously measured and recorded as a function of the furnace temperature.
-
Endothermic events (e.g., melting, dehydration) result in a negative peak in the DTA curve, while exothermic events (e.g., crystallization, some decompositions) produce a positive peak.
-
3. Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow into or out of a sample as a function of temperature or time, providing quantitative information about thermal events.
-
Apparatus: A differential scanning calorimeter.
-
Procedure:
-
A small, accurately weighed sample (2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is heated or cooled at a controlled rate (e.g., 10 °C/min) under a purge of inert gas (e.g., nitrogen).
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
The resulting DSC thermogram (heat flow vs. temperature) shows endothermic peaks for processes that absorb heat (e.g., melting) and exothermic peaks for those that release heat (e.g., crystallization). The area under a peak is proportional to the enthalpy change of the transition.
-
Visualizations
Caption: Experimental workflow for the thermal analysis of diphenate salts.
Caption: Generalized thermal decomposition pathway for a hydrated metal diphenate salt.
Safety Operating Guide
Proper Disposal of Diphenic Acid: A Guide for Laboratory Professionals
Ensuring laboratory safety and compliance is paramount when handling chemical waste. This document provides essential, step-by-step guidance for the proper disposal of diphenic acid, tailored for researchers, scientists, and drug development professionals.
This compound, while stable under normal conditions, is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1][2]. Therefore, adherence to strict disposal protocols is crucial to mitigate risks and comply with regulations.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes chemical-resistant gloves (such as nitrile or neoprene), safety goggles and a face shield, and a laboratory coat[2][3][4]. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a fume hood[3].
Disposal Procedure for this compound Waste
This compound waste is considered hazardous and must be disposed of in accordance with local, state, and federal regulations[2]. The primary method of disposal is through a certified hazardous waste disposal service.
Step 1: Segregation and Collection
-
Solid this compound waste, including contaminated materials like weighing paper or personal protective equipment, should be collected in a designated, properly labeled, and sealed waste container[1][5].
-
Solutions containing this compound should be stored in a separate, compatible, and leak-proof container. Avoid mixing with other chemical waste streams to prevent unintended reactions[6]. This compound is incompatible with strong oxidizing agents, strong bases, amines, and strong reducing agents[1].
Step 2: Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents, including "this compound."
-
Store the sealed waste containers in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup by a certified hazardous waste disposal service[5][7].
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the this compound waste.
-
Adhere to all institutional and regulatory requirements for waste manifest documentation. The Resource Conservation and Recovery Act (RCRA) in the United States establishes a "cradle-to-grave" framework for hazardous waste management, meaning the generator is responsible for the waste from its creation to its final disposal[8][9][10].
General Protocol for Small-Scale Acidic Waste Neutralization
For small quantities of acidic waste that do not contain other hazardous components, neutralization may be a permissible pre-treatment step before drain disposal, subject to local wastewater regulations. However, for this compound, the primary recommendation is disposal as hazardous waste. If your institutional and local guidelines permit neutralization of this specific compound, the following general protocol for weak acids can be adapted with caution.
Experimental Protocol: Neutralization of a Dilute Acidic Solution
-
Dilution: In a fume hood, slowly add the small quantity of acidic waste to a large volume of cold water (a 1:10 ratio of acid to water is a common guideline) in a suitable container[3]. Never add water to acid , as this can cause a violent exothermic reaction.
-
Neutralization: While continuously stirring the diluted acidic solution, slowly add a weak base, such as sodium bicarbonate (baking soda) or a 5-10% sodium carbonate solution[3][5]. Be aware that this may cause gas evolution (carbon dioxide) and heat generation[3].
-
pH Monitoring: Use pH paper or a calibrated pH meter to monitor the pH of the solution. Continue to add the weak base in small increments until the pH is within a neutral range, typically between 6.0 and 8.0, or as specified by your local wastewater authority[3].
-
Final Disposal: If permitted by local regulations for neutralized, non-hazardous solutions, the treated solution can be disposed of down the drain with a copious amount of water (at least 20 parts water)[3][11].
Quantitative Data for Acid Neutralization
| Parameter | Guideline | Rationale |
| Acid Dilution Ratio | 1 part acid to 10 parts cold water | To dissipate heat generated during neutralization. Always add acid to water.[3] |
| Neutralizing Agent | Sodium Bicarbonate (NaHCO₃) or 5-10% Sodium Carbonate (Na₂CO₃) | Weak bases are preferred for a more controlled and less exothermic neutralization reaction.[3] |
| Target pH Range | 6.0 - 8.0 | This range is generally considered neutral and is often required by local wastewater regulations for drain disposal.[3] |
| Post-Neutralization Flush | At least 20 parts water | To further dilute the neutralized solution and ensure it is safely flushed through the drainage system.[11] |
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.at [fishersci.at]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. youtube.com [youtube.com]
- 9. dnr.mo.gov [dnr.mo.gov]
- 10. epa.gov [epa.gov]
- 11. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
